Fimasartan Potassium Trihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1020110-23-9 |
|---|---|
Molecular Formula |
C27H36KN7O4S |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate |
InChI |
InChI=1S/C27H30N7OS.K.3H2O/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;;;;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;;3*1H2/q-1;+1;;; |
InChI Key |
IJEKJHQBGZFMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.O.O.O.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Fimasartan Potassium Trihydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimasartan (B1672672), a non-peptide angiotensin II receptor antagonist, is a potent antihypertensive agent. Its synthesis involves a multi-step process culminating in the formation of Fimasartan Potassium Trihydrate, the active pharmaceutical ingredient. This technical guide provides an in-depth overview of the primary synthesis pathways, detailing the key intermediates, experimental protocols, and relevant quantitative data. Furthermore, it elucidates the mechanism of action through a visualization of the angiotensin II receptor signaling pathway, offering a comprehensive resource for researchers and professionals in drug development and medicinal chemistry.
Introduction
Fimasartan is chemically described as 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one.[] It functions by selectively blocking the angiotensin II receptor type 1 (AT1), thereby inhibiting vasoconstriction and reducing aldosterone (B195564) secretion, which leads to a decrease in blood pressure.[] The synthesis of this compound has been approached through several routes, two of which are prominently documented in scientific literature and patents. This guide will focus on these two primary pathways.
Synthesis Pathway I
This synthetic route commences with the N-alkylation of a pyrimidinone derivative followed by a series of functional group transformations to yield Fimasartan.
Overall Synthetic Scheme
Caption: Overall reaction scheme for Fimasartan Synthesis Pathway I.
Key Intermediates
| Intermediate | Chemical Name |
| IV | 2-(2-butyl-4-methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide |
| III | 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide |
| II | Fimasartan (free base) |
Experimental Protocols
Step 1: Synthesis of Intermediate IV (N-alkylation)
-
Procedure: To a mixed solvent of ethyl acetate (B1210297) and DMF, add Starting Material 1 (2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide).[2] Cool the mixture to 0-10°C and add an alkali metal hydride (e.g., lithium hydride) as a catalyst.[2] Stir the suspension for 15-45 minutes. Subsequently, add Starting Material 2 (N-(triphenylmethyl)-5-(4'-bromomethyl-biphenyl-2-yl) tetrazole) and warm the reaction mixture to 45-65°C for 90-120 hours.[2] After the reaction is complete, cool the mixture to 0-10°C to induce crystallization. The solid product is collected by filtration, washed, and dried.[2]
Step 2: Synthesis of Intermediate III (Hydrolysis)
-
Procedure: Dissolve Intermediate IV in a suitable solvent such as tetrahydrofuran (B95107) (THF).[2] Create acidic conditions by adding an acid like hydrochloric acid. The reaction is typically carried out for 5-8 hours.[2]
Step 3: Synthesis of Fimasartan (free base) (Thioamidation)
-
Procedure: Intermediate III is reacted with Lawesson's reagent in a mixed solvent system, which can include toluene, methylene (B1212753) dichloride, THF, or acetonitrile.[2] The molar ratio of Intermediate III to Lawesson's reagent is typically between 1:0.5 and 1:2.[2] The reaction mixture is heated to 40-90°C and stirred for 6-9 hours.[2] Upon completion, the mixture is cooled, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water, and heated to reflux for 2-5 hours. Cooling the mixture yields the solid product, which is filtered, washed, and dried.[2]
Step 4: Synthesis of this compound (Salt Formation)
-
Procedure: Fimasartan (free base) is reacted with potassium hydroxide (B78521) in a mixture of isopropyl alcohol and water or acetone (B3395972) and water.[2] The molar ratio of Fimasartan to potassium hydroxide is in the range of 1:1 to 1:2.[2] The mixture is heated to reflux for 4-7 hours. After cooling to room temperature, the product crystallizes and is collected by filtration, washed, and dried at 50-70°C.[2]
Quantitative Data
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SM 1, SM 2 | LiH, Ethyl Acetate, DMF | 45-65 | 90-120 | Not specified |
| 2 | Intermediate IV | HCl, THF | Not specified | 5-8 | Not specified |
| 3 | Intermediate III | Lawesson's Reagent, Toluene/CH₂Cl₂/THF/ACN | 40-90 | 6-9 | 78.5[2] |
| 4 | Fimasartan (free base) | KOH, Isopropyl alcohol/Water | Reflux | 4-7 | Not specified |
Synthesis Pathway II
This alternative route starts from more basic building blocks and proceeds through a cyclization reaction to form the pyrimidinone core.
Overall Synthetic Scheme
Caption: Overall reaction scheme for Fimasartan Synthesis Pathway II.
Key Intermediates
| Intermediate | Chemical Name |
| F-a | ethyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate |
| F-b | 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide |
| F-c | 2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-pyrimidin-4(3H)-one |
Experimental Protocols
Step 1: Synthesis of Intermediate F-a
-
Procedure: Ethyl acetoacetate reacts with 2-chloro-N,N-dimethylacetamide under basic conditions to yield ethyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate (F-a).[]
Step 2: Synthesis of Intermediate F-b
-
Procedure: Intermediate F-a undergoes cyclization with pentamidine hydrochloride to form Intermediate F-b.[]
Step 3: Synthesis of Intermediate F-c
-
Procedure: Intermediate F-b is alkylated with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazolium in the presence of a strong base, such as lithium hydride, to produce Intermediate F-c.[]
Step 4: Synthesis of Fimasartan
-
Procedure: Fimasartan is formed by the sulfur carbonylation of Intermediate F-c using Lawesson's reagent, which also facilitates the removal of the triphenylmethyl protecting group.[]
Quantitative Data
Detailed quantitative data for this pathway is less consistently reported in the public domain.
Mechanism of Action: Angiotensin II Receptor Signaling
Fimasartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[3][4] The binding of angiotensin II to the AT1 receptor normally initiates a signaling cascade that leads to vasoconstriction and other effects that increase blood pressure.
Signaling Pathway Diagram
References
Elucidation of the Crystal Structure of Fimasartan Potassium Trihydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimasartan (B1672672), a non-peptide angiotensin II receptor antagonist, is a potent therapeutic agent for the management of hypertension. The active pharmaceutical ingredient (API) is commonly formulated as Fimasartan Potassium Trihydrate. The solid-state properties of an API, intrinsically linked to its crystal structure, are of paramount importance in drug development, influencing factors such as stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning the crystal structure of this compound. While a complete single-crystal X-ray diffraction analysis of the trihydrate form is not publicly available, this document consolidates the existing data from various analytical techniques, including Powder X-ray Diffraction (PXRD), thermal analysis, and spectroscopy, to offer a detailed understanding of its solid-state characteristics. Methodologies for its preparation and conversion to other hydrated forms are also presented.
Introduction
This compound is the potassium salt of Fimasartan complexed with three molecules of water. The arrangement of the fimasartan and potassium ions and the water molecules within the crystal lattice defines its specific polymorphic form and has a direct impact on the physicochemical properties of the drug substance. Understanding this three-dimensional arrangement is crucial for ensuring consistent product quality and performance.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₆KN₇O₄S |
| Molecular Weight | 593.79 g/mol |
| CAS Number | 1020110-23-9 |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) |
| Elemental Analysis | C: 54.61%, H: 6.11%, K: 6.58%, N: 16.51%, O: 10.78%, S: 5.40% |
Crystallographic Data
A definitive single-crystal X-ray diffraction study for this compound, which would provide precise unit cell dimensions, space group, and atomic coordinates, is not available in the public domain, including the Cambridge Crystallographic Data Centre (CCDC). However, related crystallographic information, primarily for a monohydrate form derived from the trihydrate, has been reported in patent literature.
Powder X-ray Diffraction (PXRD)
While PXRD data for the trihydrate form is mentioned in patents, specific peak lists are provided for the monohydrate form. This data is crucial for distinguishing between the different hydrated states of Fimasartan Potassium.
Table 1: Powder X-ray Diffraction Peaks for Fimasartan Potassium Monohydrate
| Diffraction Angle (2θ) |
| 6.67 ± 0.2 |
| 7.62 ± 0.2 |
| 11.03 ± 0.2 |
| 15.32 ± 0.2 |
| 16.49 ± 0.2 |
| 20.12 ± 0.2 |
| 25.65 ± 0.2 |
| 27.28 ± 0.2 |
Data sourced from patent literature and is for the monohydrate form, obtained from the trihydrate.
Experimental Protocols
Preparation of this compound
The synthesis of this compound generally involves the reaction of Fimasartan with a potassium source in a suitable solvent system, followed by crystallization.
Protocol:
-
Dissolve Fimasartan in a suitable organic solvent, such as isopropanol.
-
Add a solution of potassium hydroxide (B78521) (KOH) in water to the Fimasartan solution.
-
Stir the mixture to facilitate the salt formation.
-
Induce crystallization by cooling the solution.
-
Collect the resulting solid by filtration.
-
Wash the solid with a suitable solvent and dry under controlled conditions to yield this compound.
Conversion of Trihydrate to Monohydrate
The trihydrate form can be converted to the monohydrate form through recrystallization from specific organic solvents.
Protocol:
-
Suspend this compound in an organic solvent such as ethanol, acetonitrile, or a mixture of tetrahydrofuran (B95107) and methanol.
-
Heat the suspension to dissolve the solid (e.g., 75 °C).
-
Cool the solution to room temperature (e.g., 25 °C) to induce crystallization.
-
Stir the mixture for an extended period (e.g., 15 hours) to ensure complete conversion.
-
Filter the solid and dry under reduced pressure (e.g., 10 mmHg at 40 °C for 8 hours) to obtain Fimasartan Potassium Monohydrate.[1]
Analytical Methods
PXRD is a key technique for characterizing the crystalline nature of Fimasartan Potassium hydrates.
Instrumentation:
-
Radiation: Cu-Kα radiation.
-
Scan Range: Typically from 2° to 40° 2θ.
Sample Preparation:
-
The solid sample is finely powdered and packed into a sample holder.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior and water content of the hydrated forms.
-
DSC: A patent for the monohydrate form shows an endothermic transition between approximately 267 °C and 268 °C at a heating rate of 10 °C/min.
-
TGA: Analysis of the trihydrate form indicates a dehydration rate of approximately 9.011%, which is consistent with the theoretical value of 9.09% for three water molecules.[2]
UV-Visible and Infrared (IR) spectroscopy are employed for the identification and quantification of Fimasartan.
-
UV-Visible Spectroscopy: this compound exhibits a maximum absorbance (λmax) at approximately 261-265 nm in water or methanol.[1][3]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained to identify functional groups and confirm the molecular structure of Fimasartan.
Workflow for Crystal Structure Elucidation
The following diagram illustrates a typical workflow for the characterization of a crystalline pharmaceutical compound like this compound.
Conclusion
While a complete crystal structure of this compound from single-crystal X-ray diffraction remains to be publicly reported, a significant amount of information regarding its solid-state properties and its relationship with the monohydrate form is available through patent literature and analytical studies. The provided experimental protocols for its synthesis and characterization offer a solid foundation for researchers in the field. The absence of detailed crystallographic data for the trihydrate form highlights an area for future research, which would be invaluable for a more profound understanding of this important pharmaceutical compound. Further investigation, particularly single-crystal X-ray diffraction studies, is necessary for the complete elucidation of its crystal structure.
References
In Vitro Binding Characteristics of Fimasartan Potassium Trihydrate to the Angiotensin II Type 1 (AT1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the binding of Fimasartan Potassium Trihydrate to the Angiotensin II Type 1 (AT1) receptor. Fimasartan is a selective, non-peptide AT1 receptor blocker (ARB) utilized in the management of hypertension.[1][2] Its therapeutic efficacy is rooted in its high affinity and sustained binding to the AT1 receptor, effectively antagonizing the physiological effects of angiotensin II.[3] This document details the quantitative binding parameters of Fimasartan, outlines the experimental protocols for its characterization, and illustrates the pertinent signaling pathways.
Quantitative Analysis of Fimasartan's AT1 Receptor Binding Affinity
Fimasartan exhibits a high binding affinity for the AT1 receptor, characterized by a low dissociation constant (Kd) and a low half-maximal inhibitory concentration (IC50). These parameters, alongside its slow dissociation rate, contribute to its potent and long-lasting antagonistic effects.[3][4] The binding characteristics of Fimasartan are summarized below in comparison with other commercially available ARBs.
| Compound | Kd (nM) | IC50 (nM) | Dissociation Half-life (t1/2) | Species/System |
| Fimasartan | 0.03 | 0.13 | 63.7 min | HEK-293 Cells / Rat Adrenal Cortex [1][4] |
| Candesartan | - | - | 133 min | -[5] |
| Irbesartan (B333) | Lowest among 8 ARBs* | - | - | -[6] |
| Losartan | - | 80.0 | 67 min | Rat Adrenal Cortex[5][7] |
| Olmesartan | - | - | 166 min | -[5] |
| Telmisartan | - | - | 213 min | -[5] |
| Valsartan | - | - | 70 min | -[5] |
| EXP3174 (active metabolite of Losartan) | - | - | 81 min | -[5] |
*A study comparing the Kd values of 7 ARBs and EXP3174 found that irbesartan had the lowest Kd, indicating the highest binding affinity in that specific study.[6]
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity to a specific receptor is commonly achieved through competitive radioligand binding assays.[8] This technique measures the ability of an unlabeled compound (the "competitor," e.g., Fimasartan) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.[9]
I. Membrane Preparation
-
Cell Culture and Harvesting : Human Embryonic Kidney (HEK-293) cells stably expressing the human AT1 receptor are cultured to confluence. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested.[4][10]
-
Homogenization : The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized to disrupt the cell membranes.[10]
-
Centrifugation : The homogenate undergoes a low-speed centrifugation to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.[8]
-
Washing and Storage : The membrane pellet is washed by resuspension in a fresh assay buffer and re-centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay.[10]
II. Competitive Binding Assay
-
Assay Setup : The assay is typically performed in a 96-well plate format. Each well will contain the membrane preparation, the radioligand, and either buffer, a non-specific binding control, or the competitor compound at varying concentrations.[10]
-
Reagent Addition : To each well, the following are added in order:
-
The membrane preparation (e.g., 5-20 µg of protein per well).[8]
-
The unlabeled competitor compound (Fimasartan) at a range of concentrations. For non-specific binding wells, a high concentration of an unlabeled AT1 receptor antagonist is added.
-
A fixed concentration of a suitable radioligand, such as [125I]Sar1,Ile8-Angiotensin II, typically at a concentration close to its Kd value.[6][8]
-
-
Incubation : The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation to allow the binding to reach equilibrium.[8]
-
Termination and Filtration : The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[8]
-
Radioactivity Measurement : The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.[8]
III. Data Analysis
-
Specific Binding Calculation : Specific binding is determined by subtracting the non-specific binding (radioactivity in the presence of a high concentration of unlabeled antagonist) from the total binding (radioactivity in the absence of a competitor).[8]
-
IC50 Determination : The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[9]
-
Ki Calculation : The inhibition constant (Ki), which represents the binding affinity of the competitor compound, is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
AT1 Receptor Signaling Pathway
The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, angiotensin II, the receptor activates several downstream signaling cascades that mediate physiological responses such as vasoconstriction, inflammation, and cellular growth.[11] Fimasartan, by blocking this initial binding, prevents the activation of these pathways.
Caption: Simplified AT1 receptor signaling cascade initiated by Angiotensin II and inhibited by Fimasartan.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the logical steps involved in determining the binding affinity of Fimasartan for the AT1 receptor using a competitive radioligand binding assay.
Caption: Workflow for determining Fimasartan's AT1 receptor binding affinity.
References
- 1. Influence of Fimasartan (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fimasartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profiles of a Highly Potent and Long-Acting Angiotensin II Receptor Antagonist, Fimasartan, in Rats and Dogs after Oral Administration. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Profiles of a Highly Potent and Long-Acting Angiotensin II Receptor Antagonist, Fimasartan, in Rats and Dogs after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Fimasartan: A Technical Deep Dive into its Mechanism of Action as a Non-Peptide AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fimasartan (B1672672) is a potent, selective, and orally active non-peptide angiotensin II receptor blocker (ARB) utilized in the management of hypertension. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Fimasartan's therapeutic effects. By acting as an insurmountable antagonist to the Angiotensin II Type 1 (AT1) receptor, Fimasartan effectively mitigates the physiological consequences of the Renin-Angiotensin System (RAS) activation, a key regulator of blood pressure. This document details Fimasartan's binding characteristics, its impact on downstream signaling cascades, and provides comprehensive protocols for key experimental assays used to elucidate its mechanism of action.
Introduction to Fimasartan and the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of the RAS is Angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone (B195564), leading to sodium and water retention.[1][2] These actions are mediated through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor.[2] Chronic activation of the RAS is a major contributor to the pathophysiology of hypertension.
Fimasartan is a pyrimidinone-derivative non-peptide AT1 receptor antagonist.[3] Its chemical structure is designed for high-affinity and selective binding to the AT1 receptor, thereby preventing Ang II from exerting its hypertensive effects.[2]
Core Mechanism of Action: Insurmountable Antagonism of the AT1 Receptor
Fimasartan's primary mechanism of action is its selective, non-competitive, and insurmountable antagonism of the AT1 receptor.[1][4] This means that Fimasartan binds to the AT1 receptor in such a way that it is not easily displaced by increasing concentrations of the natural ligand, Angiotensin II.[1] This insurmountable antagonism provides a sustained and potent blockade of the AT1 receptor, contributing to Fimasartan's long-lasting antihypertensive effects.[5]
Binding Affinity and Potency
Fimasartan exhibits high-affinity binding to the AT1 receptor. In vitro studies have demonstrated its potent inhibitory activity.
| Parameter | Value | Cell/Tissue Model | Reference |
| IC50 | 0.13 nM | Rat Adrenal Cortex | [2] |
| IC50 | 0.16 nM | HEK-293 Cells | Fimasartan suppressed the expressions of inducible nitric oxide synthase (iNOS) by down-regulating its transcription, and subsequently inhibited the productions of nitric oxide (NO). In addition, fimasartan attenuated LPS-induced transcriptional and DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). BR-A-657 displaced [125I][Sar1 -Ile8]angiotensin II (Ang II) from its specific binding sites to AT1 subtype receptors in membrane fractions of HEK-293 cells with an IC50 of 0.16 nM. |
Downstream Signaling Pathways Modulated by Fimasartan
By blocking the AT1 receptor, Fimasartan influences several downstream signaling pathways that are crucial in the pathophysiology of hypertension and related end-organ damage.
Inhibition of Vasoconstriction
Angiotensin II binding to the AT1 receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. Fimasartan effectively blocks this pathway, resulting in vasodilation and a reduction in blood pressure.[2]
Reduction of Aldosterone Secretion
Fimasartan also inhibits the Ang II-stimulated release of aldosterone from the adrenal cortex.[2] This leads to decreased sodium and water retention, contributing to the overall blood pressure-lowering effect.
Modulation of MAPK Signaling
Recent studies have indicated that Fimasartan can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. This modulation may contribute to its protective effects against end-organ damage.
Activation of the Nrf2 Pathway
Fimasartan has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This action may underlie Fimasartan's organ-protective effects beyond blood pressure reduction.
Pharmacokinetics and Pharmacodynamics
| Parameter | Value | Notes | Reference |
| Bioavailability | 18.6 ± 7.2 % | Oral administration | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | In healthy subjects | Fimasartan is rapidly absorbed following oral administration with the time to peak plasma concentration (Tmax) ranging 0.5-3 h and the terminal half-life (t1/2) being 5-16 h at doses of 20 to 480 mg in healthy subjects. Similar results are obtained in patients with hypertension, i.e., Tmax ranges 0.5-1.3 h and t1/2 is 7-10 h following this compound administration at doses 20-180 mg in the subsequent phase II study. The urinary excretion of this chemical is low, with the overall urinary excretion of unchanged drug over the first 24 h after dosing being less than 3% of the administered dose. |
| Terminal Half-life (t1/2) | 7 - 10 hours | In hypertensive patients | Fimasartan is rapidly absorbed following oral administration with the time to peak plasma concentration (Tmax) ranging 0.5-3 h and the terminal half-life (t1/2) being 5-16 h at doses of 20 to 480 mg in healthy subjects. Similar results are obtained in patients with hypertension, i.e., Tmax ranges 0.5-1.3 h and t1/2 is 7-10 h following this compound administration at doses 20-180 mg in the subsequent phase II study. The urinary excretion of this chemical is low, with the overall urinary excretion of unchanged drug over the first 24 h after dosing being less than 3% of the administered dose. |
| Protein Binding | >95% | - | [4] |
| Metabolism | >90% stable | Primarily stable in plasma | [1] |
| Excretion | Predominantly fecal and biliary | ~2% renal excretion | [4] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the characterization of Fimasartan's mechanism of action.
AT1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of Fimasartan for the AT1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human AT1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and membrane suspension.
-
Non-specific Binding: A high concentration of unlabeled Angiotensin II, radioligand, and membrane suspension.
-
Competition Binding: Varying concentrations of Fimasartan, radioligand, and membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of Fimasartan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Vasoconstriction Assay (Aortic Ring)
This ex vivo assay assesses the functional effect of Fimasartan on Angiotensin II-induced vasoconstriction.[6][7][8]
Protocol:
-
Aortic Ring Preparation:
-
Contraction Measurement:
-
Apply a resting tension of 1g to each ring and allow to equilibrate.[7]
-
Induce a reference contraction with a high concentration of potassium chloride (KCl).
-
After washout and re-equilibration, pre-incubate the aortic rings with varying concentrations of Fimasartan or vehicle for a defined period.
-
Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of Ang II to the organ bath and recording the isometric tension.[6]
-
-
Data Analysis:
-
Express the contractile response to Angiotensin II as a percentage of the maximal KCl-induced contraction.
-
Compare the concentration-response curves in the presence and absence of Fimasartan to determine its inhibitory effect.
-
Western Blot Analysis for MAPK Phosphorylation
This assay quantifies the phosphorylation status of ERK and p38 MAPK in response to Angiotensin II and the inhibitory effect of Fimasartan.
Protocol:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells or other relevant cell lines.
-
Starve the cells to reduce basal kinase activity.
-
Pre-treat cells with Fimasartan or vehicle for a specified time.
-
Stimulate the cells with Angiotensin II for various time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total ERK and total p38 to normalize for protein loading.
-
Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated protein to total protein.
-
Quantitative Real-Time PCR (qRT-PCR) for CYR61 Expression
This method is used to measure the change in mRNA expression of Cysteine-rich angiogenic inducer 61 (CYR61) following treatment.[9][10][11]
Protocol:
-
Cell Treatment and RNA Extraction:
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
-
-
qRT-PCR:
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for both CYR61 and the housekeeping gene.
-
Calculate the relative expression of CYR61 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
Fimasartan is a highly potent and selective AT1 receptor antagonist with an insurmountable mechanism of action. Its robust blockade of the Renin-Angiotensin System leads to effective blood pressure reduction. Furthermore, emerging evidence suggests that Fimasartan's modulation of downstream signaling pathways, including MAPK and Nrf2, may confer additional organ-protective benefits. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Fimasartan and other novel cardiovascular therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Fimasartan (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fimasartan, a novel angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Regulation of CyR61 expression and release by 3-mercaptopyruvate sulfurtransferase in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Fimasartan Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimasartan (B1672672) Potassium Trihydrate, a non-peptide angiotensin II receptor antagonist, is a potent orally active antihypertensive agent. This technical guide provides a comprehensive overview of its core chemical and physical properties, essential for its development, formulation, and quality control. The document details its chemical structure, physicochemical characteristics, polymorphism, solubility profile, and stability. Furthermore, it outlines key experimental protocols for its analysis and characterization and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Properties and Mechanism of Action
Fimasartan selectively blocks the Angiotensin II receptor type 1 (AT1), inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This action on the Renin-Angiotensin-Aldosterone System (RAAS) leads to a reduction in blood pressure.[1][2]
Chemical Identification
| Property | Value | Reference |
| IUPAC Name | potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate | [3] |
| CAS Number | 1020110-23-9 | [3] |
| Molecular Formula | C27H36KN7O4S | [3] |
| Molecular Weight | 593.79 g/mol | [4][5] |
| Chemical Structure | ![]() | [6] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Fimasartan exerts its therapeutic effect by antagonizing the AT1 receptor within the RAAS. The following diagram illustrates the RAAS pathway and the point of intervention by Fimasartan.
Physical Properties
The physical properties of Fimasartan Potassium Trihydrate are critical for its formulation and bioavailability.
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 155-158 °C and ~265 °C have been reported, likely corresponding to different polymorphic forms or experimental conditions. The monohydrate has a reported melting point of ~267-268 °C. | [8][9] |
| Solubility | Soluble in Methanol and DMSO.[7][10] Limited solubility in water. Solubility is pH-dependent, with improved solubility noted at pH 1.2 and 4.0 in the presence of polymers.[11] Fimasartan is classified as a BCS Class II drug, indicating low solubility and high permeability.[12] | |
| pKa | Data not explicitly found in the searched literature. |
Polymorphism
Fimasartan Potassium is known to exist in different hydrated forms, primarily as a trihydrate and a monohydrate. These polymorphic forms exhibit distinct physical properties.[8][13]
Characterization of Polymorphic Forms
The different polymorphic forms can be distinguished using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
| Polymorph | Key XRPD Peaks (2θ) | DSC Endothermic Peak | Reference |
| Trihydrate | Distinct peaks as shown in referenced patent data. | ~265 °C | [8][13] |
| Monohydrate | 6.67±0.2, 7.62±0.2, 11.03±0.2, 15.32±0.2, 16.49±0.2, 20.12±0.2, 25.65±0.2, 27.28±0.2 | ~267-268 °C | [8][13] |
Experimental Workflow for Polymorph Characterization
The following diagram outlines a typical workflow for the characterization of Fimasartan Potassium hydrates.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound | C27H36KN7O4S | CID 46929800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Fimasartan, a novel angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2927226A1 - Monohydrate crystal of fimasartan potassium salt, method for preparing same, and pharmacological composition comprising same - Google Patents [patents.google.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. d-nb.info [d-nb.info]
- 11. KR102201396B1 - Phamaceutical composition comprising Fimasartan - Google Patents [patents.google.com]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. MONOHYDRATE CRYSTAL OF FIMASARTAN POTASSIUM SALT, METHOD FOR PREPARING SAME, AND PHARMACOLOGICAL COMPOSITION COMPRISING SAME - Patent 2927226 [data.epo.org]
The Genesis of a New SARTAN: An In-depth Technical Guide to the Early-Stage Discovery and Development of Fimasartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimasartan (B1672672), marketed under the brand name Kanarb®, is a non-peptide angiotensin II receptor antagonist (ARB) developed by Boryung Pharmaceuticals Co., Ltd. in South Korea for the treatment of hypertension.[1][2] As the ninth approved ARB, its development was driven by the need for antihypertensive agents with improved potency, duration of action, and safety profiles.[3][4] Fimasartan selectively blocks the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), thereby mitigating the hypertensive effects of angiotensin II.[1][5] Approved in South Korea in September 2010, Fimasartan represents a significant advancement in the lineage of ARBs, building upon the foundational success of Losartan (B1675146).[1][2]
Discovery and Lead Optimization
The development of Fimasartan was a strategic effort to enhance the therapeutic properties of existing ARBs. It originated from the chemical scaffold of Losartan, the first-in-class ARB.[3][4] The key structural modification in Fimasartan is the replacement of Losartan's imidazole (B134444) ring with a pyrimidin-4(3H)-one derivative.[4] This alteration was the result of extensive in vitro and in vivo screening of numerous synthetic derivatives, aimed at identifying a compound with superior potency and a longer duration of action.[2][4] The selection of Fimasartan as the lead candidate, then coded as BR-A-657, was based on its promising pharmacodynamic and pharmacokinetic properties observed during these initial screening studies.[2][6]
The synthesis of Fimasartan involves several key intermediates, with a focus on achieving high purity to ensure the final product's efficacy and safety.[7] One critical building block is 2-Butyl-1,6-Dihydro-N,N,4-Trimethyl-6-Oxo-5-Pyrimidineacetamide.[7] Various synthetic routes have been developed, often involving N-alkylation and thioamidation reactions to construct the final molecule.[][9]
Mechanism of Action
Fimasartan exerts its antihypertensive effect by selectively and insurmountably blocking the AT1 receptor.[3][10] The RAAS plays a critical role in regulating blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors on various tissues, including vascular smooth muscle, the heart, and the kidneys.[1][11] This binding triggers a cascade of physiological responses, including vasoconstriction, aldosterone (B195564) secretion (leading to sodium and water retention), and sympathetic nervous system stimulation, all of which contribute to elevated blood pressure.[5][12]
By acting as a competitive antagonist at the AT1 receptor, Fimasartan prevents Angiotensin II from binding and initiating this signaling cascade. This blockade leads to vasodilation, increased excretion of salt and water by the kidneys, and a reduction in overall blood volume, collectively resulting in a decrease in blood pressure.[1][12]
Preclinical Development
In Vitro Studies
Fimasartan demonstrated high affinity and selectivity for the AT1 receptor in in vitro binding assays. These studies were crucial for confirming its potency as an ARB. In addition to receptor binding, in vitro experiments showed that Fimasartan can suppress the expression of inducible nitric oxide synthase (iNOS) and attenuate the transcriptional activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), suggesting potential anti-inflammatory properties.[4]
| Parameter | Value | Assay System |
| IC₅₀ | 0.13 nM | [¹²⁵I]Ang II binding to AT₁ receptor from rat adrenal cortex[6] |
| IC₅₀ | 0.16 nM | [¹²⁵I][Sar¹, -Ile⁸]angiotensin II binding to AT₁ receptors in HEK-293 cells[4][13] |
| Selectivity Index (AT₁ over AT₂) | 431,250 | -[13] |
In Vivo Studies
Preclinical efficacy was established in various animal models. In both renal hypertensive rats and spontaneously hypertensive rats (SHRs), as well as in Beagle dogs, orally administered Fimasartan effectively reduced blood pressure in a dose-dependent manner.[6][14] Beyond its primary antihypertensive effect, Fimasartan has demonstrated significant organ-protective effects in several preclinical models, including those for aortic balloon injury, myocardial infarction, and doxorubicin-induced cardiotoxicity.[4][10][14]
A study using a zebrafish model of heart failure induced by terfenadine (B1681261) showed that Fimasartan treatment significantly improved cardiac function and survival.[15][16] Specifically, it reduced ventricular dilation, improved fractional shortening, and preserved blood flow.[15][16]
| Animal Model | Fimasartan Dose | Key Findings | Reference |
| Doxorubicin-induced Cardiotoxicity (Rats) | 10 mg/kg | 100% survival rate vs. 50% in the control group.[17] | [17] |
| Terfenadine-induced Heart Failure (Zebrafish) | 200 µM | Improved fractional shortening (16.9% vs. 11.4%) and blood flow (479.1 vs. 273.0 nL/sec); reduced mortality (36% vs. 96%).[15][16] | [15][16] |
Early-Stage Clinical Development
Pharmacokinetics and Pharmacodynamics
First-in-human studies investigated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Fimasartan in healthy subjects.[18] These studies revealed that Fimasartan is rapidly absorbed following oral administration, with a half-life suitable for once-daily dosing.[1][18] It exhibits minimal accumulation in the body after repeated doses.[18] A key characteristic of Fimasartan is its primary elimination through bile, with very low urinary excretion (<3%), which suggests that dose adjustment may not be necessary for patients with renal impairment.[1][5][18] Pharmacodynamic assessments showed that Fimasartan produced dose-dependent increases in plasma renin activity and angiotensin I and II levels, consistent with its mechanism as an AT1 receptor blocker.[18]
| Pharmacokinetic Parameter | Value | Study Population/Conditions |
| Time to Max. Concentration (Tₘₐₓ) | 0.5 - 3 hours | Healthy Subjects[1][5] |
| Elimination Half-life (t₁/₂) | 9 - 16 hours | Healthy Subjects[1][18] |
| Oral Bioavailability | 18.6 ± 7.2% | Healthy Subjects[3][19] |
| Metabolism | Minimal; >90% circulates as parent drug | Humans[3][10] |
| Route of Elimination | Primarily biliary/fecal; <3% urinary | Humans[5][18] |
| Food Effect | No marked effect noted | 240 mg dose in fed state[18] |
| Accumulation | Minimal (24-30%) after 7 days | Healthy Subjects[18] |
Safety and Efficacy
Early-phase clinical trials demonstrated that Fimasartan was safe and well-tolerated at doses ranging from 20 mg to 480 mg.[6][18] The most commonly reported adverse events were transient and not dose-related, including headache and dizziness. Phase III trials were subsequently conducted to compare the efficacy and safety of Fimasartan with other established ARBs.[20][21] A pivotal 12-week, randomized, double-blind study compared Fimasartan (60/120 mg) with Losartan (50/100 mg) in patients with mild-to-moderate hypertension. The study concluded that Fimasartan was non-inferior to Losartan in reducing sitting diastolic blood pressure (siDBP), with post-hoc analysis suggesting potential superiority.[22]
| Parameter | Fimasartan (60/120 mg) | Losartan (50/100 mg) | p-value |
| Mean Change in siDBP from Baseline (mmHg) | -11.26 | -8.56 | < 0.0001 |
| Between-Group Difference (mmHg) | - | 2.70 | 0.0002 |
| Incidence of Adverse Drug Reactions | 7.84% | 10.40% | 0.3181 |
Experimental Protocols
AT₁ Receptor Binding Assay (General Protocol)
This assay quantifies the affinity of a test compound for the AT₁ receptor.
-
Preparation of Membranes: Cell membranes rich in AT₁ receptors (e.g., from rat adrenal cortex or HEK-293 cells overexpressing the receptor) are prepared through homogenization and centrifugation.[4][6]
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Ang II) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (Fimasartan).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
In Vivo Zebrafish Heart Failure Model
This protocol assesses the cardioprotective effects of a compound in a whole-organism model.[15][16]
-
Model Induction: Zebrafish larvae are exposed to a solution containing a cardiotoxic agent, such as 20 µM terfenadine, to induce heart failure, characterized by arrhythmia, ventricular dilation, and reduced systolic function.
-
Treatment: A separate group of terfenadine-exposed larvae is co-treated with Fimasartan (e.g., 200 µM) added to the water. A control group receives a vehicle solution.
-
Functional Assessment: After a set treatment period (e.g., 12-24 hours), cardiac function is assessed using high-speed video microscopy. Parameters such as ventricular diastolic diameter, fractional shortening, and blood flow velocity in the dorsal aorta are measured.
-
Molecular Analysis: Larvae are collected for molecular analysis. Gene expression of heart failure markers (e.g., atrial natriuretic peptide) and apoptosis markers (e.g., p53) is quantified using qRT-PCR. Apoptotic cell death can also be visualized using TUNEL staining.
-
Survival Analysis: Mortality rates across the different treatment groups are recorded over the course of the experiment to assess the compound's effect on survival.
Conclusion
The early-stage discovery and development of Fimasartan exemplify a rational drug design approach, successfully building upon a known pharmacophore to create a novel therapeutic agent with an enhanced clinical profile. Through a systematic process of chemical modification, preclinical screening, and rigorous clinical evaluation, Fimasartan emerged as a potent, long-acting, and well-tolerated ARB. Its unique pharmacokinetic profile, particularly its non-renal elimination, along with demonstrated organ-protective effects in preclinical models, establishes it as a valuable option for the management of hypertension.
References
- 1. Fimasartan - Wikipedia [en.wikipedia.org]
- 2. Fimasartan, a novel angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PK/PD evaluation of fimasartan for the treatment of hypertension Current evidences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Fimasartan_Chemicalbook [chemicalbook.com]
- 5. Fimasartan | C27H31N7OS | CID 9870652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Influence of Fimasartan (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 9. CN107973784B - A kind of synthetic method of Fimasartan - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Angiotensin II Receptor Blockers for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]
- 12. Fimasartan: View Uses, Side Effects and Medicines [truemeds.in]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. kjim.org [kjim.org]
- 16. Fimasartan, an angiotensin II receptor antagonist, ameliorates an in vivo zebrafish model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Angiotensin Type I Receptor Antagonist, Fimasartan, Prevents Doxorubicin-induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety, tolerability, pharmacokinetics, and pharmacodynamics of fimasartan following single and repeated oral administration in the fasted and fed states in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fimasartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Clinical Study to Evaluate the Efficacy and Safety of Fimasartan in Patients With Mild to Moderate Essential Hypertension | DecenTrialz [decentrialz.com]
- 22. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fimasartan Potassium Trihydrate: Molecular Formula, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula, chemical structure, and analytical methodologies for Fimasartan (B1672672) Potassium Trihydrate. It is designed to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Molecular Formula and Physicochemical Properties
Fimasartan Potassium Trihydrate is a non-peptide angiotensin II receptor antagonist (ARB).[1] Its chemical identity is well-established, although the representation of its molecular formula can vary slightly across different sources. The most accurate representation, accounting for the potassium salt and water of hydration, is C₂₇H₃₀KN₇OS·3H₂O.[2]
A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀KN₇OS·3H₂O | [2] |
| Molecular Weight | 593.79 g/mol | [3] |
| CAS Number | 1020110-23-9 | [3] |
| IUPAC Name | potassium 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butylidene-5-(2-(dimethylamino)-2-thioxoethyl)-6-methyl-4-oxo-3,4-dihydro-2H-pyrimidin-1-ide trihydrate | |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Freely soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), sparingly soluble in water, slightly soluble in acetone (B3395972) and acetonitrile. | [4] |
| Melting Point | 155°C - 157°C | [4] |
Chemical Structure
The chemical structure of Fimasartan consists of a pyrimidinone core, which is a derivative of the losartan (B1675146) imidazole (B134444) ring, conferring high potency and a long duration of action.[5]
Key Structural Features:
-
Pyrimidinone Ring: The central heterocyclic scaffold.
-
Butyl Group: Contributes to the lipophilicity of the molecule.
-
Dimethylamino Thioformylmethyl Group: A key substituent on the pyrimidinone ring.
-
Biphenyl Tetrazole Moiety: This group is characteristic of many ARBs and is crucial for binding to the AT₁ receptor.
Experimental Protocols for Structural Elucidation and Characterization
The determination and confirmation of the molecular formula and structure of a pharmaceutical compound like this compound involve a combination of spectroscopic and analytical techniques. While specific, detailed protocols for the initial discovery are proprietary, a general workflow can be outlined.
General Workflow for Physicochemical Characterization
Methodologies
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain the exact mass of the molecular ion, which allows for the determination of the elemental composition.[6] Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, providing evidence for the connectivity of the atoms within the structure.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.
-
Methodology:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Solvent: Deuterated solvents such as DMSO-d₆ are commonly used for analysis.[5]
-
-
X-ray Powder Diffraction (XRD):
-
Objective: To characterize the crystalline form of the solid-state material.
-
Methodology: The sample is irradiated with X-rays, and the diffraction pattern is recorded. The resulting diffractogram, with characteristic peaks at specific 2θ angles, serves as a fingerprint for a particular crystalline form (polymorph).[8] This technique is crucial for identifying the trihydrate form of Fimasartan Potassium.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and for quantitative analysis in pharmaceutical formulations.
-
Methodology: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol, acetonitrile).[9][10] Detection is commonly performed using a UV detector at a wavelength of around 223-265 nm.[4][11]
-
Signaling Pathways
Fimasartan exerts its therapeutic effect by blocking the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.
The Renin-Angiotensin System (RAS) and the Action of Fimasartan
Fimasartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT₁ receptor.[1] This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[12]
Fimasartan's Role in Cellular Signaling
Recent research has elucidated more specific signaling pathways modulated by Fimasartan. For instance, in vascular smooth muscle cells, Angiotensin II can induce cellular senescence through the ERK/p38 MAPK/CYR61 signaling pathway. Fimasartan has been shown to inhibit this process.[13]
References
- 1. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104971052A - Medicinal composition containing this compound, and preparation method thereof - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. CN105837514A - Fimasartan drug impurity preparation method - Google Patents [patents.google.com]
- 7. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2927226A1 - Monohydrate crystal of fimasartan potassium salt, method for preparing same, and pharmacological composition comprising same - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 13. Angiotensin II Type 1 Receptor Blocker, Fimasartan, Reduces Vascular Smooth Muscle Cell Senescence by Inhibiting the CYR61 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Fimasartan Potassium Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimasartan (B1672672) potassium trihydrate, a non-peptide angiotensin II receptor blocker (ARB), is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. Developed for the treatment of hypertension, its preclinical pharmacological profile demonstrates a robust mechanism of action, favorable pharmacokinetic properties, and a strong safety profile. This technical guide provides a comprehensive overview of the preclinical pharmacology of fimasartan, with a focus on its receptor binding, in vitro and in vivo pharmacodynamics, pharmacokinetics, metabolism, and safety pharmacology. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antihypertensive agents and the renin-angiotensin system.
Mechanism of Action: Potent and Selective AT₁ Receptor Blockade
Fimasartan exerts its antihypertensive effect by selectively blocking the binding of angiotensin II to the AT₁ receptor. This action inhibits the downstream signaling pathways responsible for vasoconstriction, aldosterone (B195564) release, and other physiological effects of angiotensin II that contribute to elevated blood pressure.
In Vitro Receptor Binding Affinity
Preclinical studies have demonstrated the high affinity and selectivity of fimasartan for the AT₁ receptor. Radioligand binding assays have been instrumental in quantifying this interaction.
Table 1: In Vitro Receptor Binding Affinity of Fimasartan
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 0.13 nM | Rat adrenal cortex | [1][2] |
| Kᵢ | 0.03 nM | HEK-293 cells |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Insurmountable Antagonism
Fimasartan exhibits insurmountable antagonism at the AT₁ receptor, indicating a slow dissociation from the receptor. This characteristic contributes to its long-lasting pharmacological effect. In vitro studies have shown that the inhibitory effect of fimasartan on angiotensin II-induced responses persists even after washout, a feature not as prominently observed with some other ARBs like losartan (B1675146) and candesartan.
Pharmacodynamics: Efficacy in Preclinical Models of Hypertension
The antihypertensive efficacy of fimasartan has been demonstrated in various in vivo preclinical models.
Antagonism of Angiotensin II-Induced Pressor Response
In conscious rats, a single oral administration of fimasartan dose-dependently antagonizes the pressor (blood pressure-increasing) response induced by an exogenous infusion of angiotensin II.
Blood Pressure Reduction in Hypertensive Animal Models
Fimasartan has been shown to effectively lower blood pressure in several well-established animal models of hypertension.
Table 2: In Vivo Antihypertensive Efficacy of Fimasartan
| Animal Model | Dosing Regimen | Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1, 3, or 10 mg/kg, p.o. | Dose-dependent decrease in mean arterial pressure. | [1][3] |
| Renal Hypertensive Rats (RHR) | Not specified | Effective reduction in blood pressure. | [3] |
| Furosemide-treated rats and dogs | Not specified | Dose-dependent decrease in mean arterial pressure. |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic studies in rats have characterized the ADME profile of fimasartan, revealing rapid absorption and predominantly non-renal elimination.
Table 3: Pharmacokinetic Parameters of Fimasartan in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 32.7 - 49.6% | Oral | [4][5][6] |
| Tₘₐₓ | 0.5 - 3 hours | Oral | [2] |
| Half-life (t₁/₂) | 9 - 16 hours | Oral | |
| Protein Binding | >95% | - | [7] |
| Major Route of Excretion | Feces (via biliary excretion) | Oral | [5][6] |
| Urinary Excretion | < 3% | Oral | [8] |
Metabolism
Fimasartan is relatively stable metabolically, with the parent drug accounting for over 90% of the circulating drug-related material in plasma. The primary routes of metabolism include S-oxidation, oxidative desulfuration, n-butyl hydroxylation, and N-glucuronidation. A major active metabolite, desulfo-fimasartan, has been identified, but it represents a small fraction of the total drug exposure.[4][5][6]
Safety Pharmacology
Preclinical safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems. Fimasartan has demonstrated a favorable safety profile in these evaluations.
-
Cardiovascular System: No significant adverse findings have been reported in cardiovascular safety studies, including assessments in conscious, telemetered dogs.
-
Central Nervous System (CNS): Fimasartan does not appear to have significant effects on general behavior, motor activity, or other CNS functions.
-
Respiratory System: No adverse effects on respiratory rate or tidal volume have been observed in preclinical models.
Experimental Protocols
AT₁ Receptor Binding Assay (Radioligand Competition)
-
Objective: To determine the in vitro binding affinity (IC₅₀) of fimasartan for the AT₁ receptor.
-
Receptor Source: Membranes prepared from rat adrenal cortex or HEK-293 cells expressing the human AT₁ receptor.
-
Radioligand: [¹²⁵I]-Angiotensin II.
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of varying concentrations of unlabeled fimasartan.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
The concentration of fimasartan that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the in vivo antihypertensive effect of fimasartan.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Method:
-
Telemetry: A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rats, with the transmitter placed in the peritoneal cavity. After a recovery period, blood pressure is continuously and remotely monitored in conscious, freely moving animals.
-
Tail-Cuff Method: Rats are placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which blood flow returns is recorded as the systolic blood pressure.
-
-
Procedure:
-
Record baseline blood pressure.
-
Administer fimasartan or vehicle orally at various doses.
-
Monitor blood pressure at regular intervals for a specified period (e.g., 24 hours).
-
Calculate the change in mean arterial pressure from baseline.
-
Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of fimasartan following oral and intravenous administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Intravenous (IV) Administration: Administer a single IV bolus dose of fimasartan via a cannulated jugular vein.
-
Oral (PO) Administration: Administer a single oral gavage dose of fimasartan.
-
Collect serial blood samples from the jugular vein at predetermined time points.
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of fimasartan and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, bioavailability) using non-compartmental analysis.
-
In Vitro Metabolism in Rat Liver Microsomes
-
Objective: To investigate the metabolic pathways of fimasartan.
-
System: Rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Procedure:
-
Incubate fimasartan with rat liver microsomes in the presence of necessary cofactors (e.g., NADPH, UDPGA).
-
Stop the reaction at various time points.
-
Analyze the incubation mixture for the parent drug and potential metabolites using LC-MS/MS.
-
Identify the structure of the metabolites based on their mass spectral data.
-
Signaling Pathways and Experimental Workflows
Conclusion
Fimasartan potassium trihydrate is a potent, selective, and long-acting AT₁ receptor antagonist with a well-characterized preclinical pharmacological profile. Its high binding affinity, insurmountable antagonism, and proven efficacy in animal models of hypertension underscore its robust mechanism of action. The favorable pharmacokinetic properties, including good oral bioavailability and predominantly non-renal clearance in rats, along with a clean safety pharmacology profile, support its clinical development as an effective and safe antihypertensive agent. This technical guide provides a foundational understanding of the preclinical attributes of fimasartan for professionals in the field of cardiovascular drug discovery and development.
References
- 1. The pharmacological potency of various AT(1) antagonists assessed by Schild regression technique in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PK/PD evaluation of fimasartan for the treatment of hypertension Current evidences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 8. Fimasartan: A New Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Fimasartan's High Selectivity for the Angiotensin II Type 1 (AT1) Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of fimasartan's selectivity for the angiotensin II type 1 (AT1) receptor subtype. Fimasartan (B1672672) is a non-peptide angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1] Its therapeutic efficacy is rooted in its potent and highly selective antagonism of the AT1 receptor, which mediates the primary pressor and pathological effects of angiotensin II.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of fimasartan for the AT1 receptor over the AT2 receptor is a critical determinant of its pharmacological profile. This high selectivity ensures that the beneficial effects of AT2 receptor stimulation, such as vasodilation and anti-proliferative actions, are not hindered. The binding affinity of fimasartan has been quantified through various in vitro studies, with the key parameters being the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity.
One study determined the IC50 value of fimasartan for the rat adrenal cortex AT1 receptor to be 0.13 nM.[2] Another study reported a Kd of 0.03 nM for the AT1 receptor in membrane fractions of HEK-293 cells.[3] A particularly telling metric is the selectivity index, which is the ratio of the binding affinity for the AT2 receptor to that of the AT1 receptor. For fimasartan, the selectivity index for AT1R over AT2R is reported to be 431,250, with an IC50 for AT1R of 0.16 nM in that particular study.[4] This exceptionally high selectivity underscores its targeted mechanism of action.
The following tables summarize the quantitative data on fimasartan's binding affinity and compare it with another well-established ARB, losartan (B1675146).
Table 1: Fimasartan Binding Affinity for AT1 and AT2 Receptors
| Parameter | AT1 Receptor | AT2 Receptor (Calculated) | Selectivity Index (AT1 vs. AT2) | Reference |
| IC50 | 0.16 nM | ~69,000 nM | 431,250 | [4] |
| IC50 | 0.13 nM | - | - | [2] |
| Kd | 0.03 nM | - | - | [3] |
Note: The AT2 receptor IC50 is an approximation calculated from the provided selectivity index and AT1 IC50.
Table 2: Comparative Binding Affinity of Fimasartan and Losartan
| Compound | AT1 Receptor IC50 | Notes | Reference |
| Fimasartan | 0.13 nM | Rat adrenal cortex | [2] |
| Losartan | 80.0 nM | Rat adrenal cortex | [5] |
These data clearly demonstrate fimasartan's superior potency and selectivity for the AT1 receptor compared to first-generation ARBs like losartan.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for fimasartan is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (fimasartan) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective:
To determine the binding affinity (IC50 and subsequently Ki) of fimasartan for the AT1 and AT2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human AT1 or AT2 receptors (e.g., HEK-293 cells).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II, a high-affinity radiolabeled ligand for angiotensin II receptors.
-
Unlabeled Ligands: Fimasartan, positive control unlabeled antagonists (e.g., losartan for AT1, PD123319 for AT2), and angiotensin II.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (fimasartan).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve. The IC50 value, which is the concentration of fimasartan that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Pathways and Processes
To further elucidate the context of fimasartan's action and the experimental workflow, the following diagrams are provided.
References
- 1. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Fimasartan (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profiles of a Highly Potent and Long-Acting Angiotensin II Receptor Antagonist, Fimasartan, in Rats and Dogs after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Fimasartan Potassium Trihydrate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fimasartan (B1672672) Potassium Trihydrate, a non-peptide angiotensin II receptor antagonist. This document consolidates critical chemical, experimental, and pharmacological information to support research, development, and analytical activities.
Chemical Identity and Properties
Fimasartan Potassium Trihydrate is the potassium salt of Fimasartan in its trihydrate form. It is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Citation |
| CAS Number | 1020110-23-9 | [][2] |
| IUPAC Name | potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate | [] |
| Chemical Formula | C27H36KN7O4S | [][3] |
| Molecular Weight | 593.8 g/mol | [] |
| Canonical SMILES | CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.O.O.O.[K+] | [] |
| Synonyms | BR-A-657, Fimasartan potassium salt hydrate (B1144303) (1:1:3) | [2][4] |
Physicochemical Properties
Key physicochemical properties of Fimasartan and its trihydrate salt are detailed in Table 2.
| Property | Value | Citation |
| pKa | 2.82 | [2] |
| Solubility | Soluble in DMSO. | [3] |
| Appearance | Solid powder | [3] |
Experimental Protocols
This section outlines methodologies for the synthesis, purification, and analysis of this compound.
Synthesis and Purification
A representative synthesis route for Fimasartan is outlined below. This process involves several key steps, starting from commercially available precursors.[5][6][7][8]
Step 1: N-alkylation 2-n-butyl-5-ethoxycarbonylmethyl-4-hydroxy-6-methylpyrimidine is reacted with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazolium in the presence of a strong base like lithium hydride.[]
Step 2: Hydrolysis The product from Step 1 is hydrolyzed using sodium hydroxide (B78521) to yield the corresponding carboxylic acid derivative.[]
Step 3: Amidation The carboxylic acid is then amidated with dimethylamine (B145610) hydrochloride in the presence of condensing agents such as DCC and HOBt.[]
Step 4: Thionation and Deprotection The resulting amide undergoes a thionation reaction with Lawesson's reagent, which also facilitates the removal of the triphenylmethyl protecting group to yield Fimasartan.[]
Step 5: Salt Formation and Hydration Fimasartan is then reacted with potassium hydroxide in a suitable solvent mixture (e.g., isopropyl alcohol and water) to form the potassium salt.[8] Crystallization from an appropriate solvent system yields this compound.
A generalized workflow for the synthesis and purification is depicted in the following diagram.
Analytical Methods
Several analytical methods have been developed for the quantification of this compound in bulk drug and pharmaceutical formulations.
Table 3: Analytical Methods for this compound
| Method | Details | Citation |
| UV-Visible Spectrophotometry | Solvent: Methanolλmax: 265 nmLinearity Range: 5-25 µg/mL | [5] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Column: Prontosil C18 (250 mm × 4.6 mm, 5µm)Mobile Phase: Gradient of Potassium Phosphate Buffer (pH 3) and AcetonitrileFlow Rate: 1.5 ml/minDetection: 230 nm | [9] |
| RP-HPLC (for simultaneous estimation with Cilnidipine) | Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm)Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (pH 3) (60:05:35 v/v/v)Flow Rate: 1.0 mL/minDetection: 240 nm | [2] |
Mechanism of Action and Signaling Pathways
Fimasartan exerts its antihypertensive effects by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin System (RAS).
The Renin-Angiotensin System (RAS)
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Fimasartan intervenes in this pathway by preventing angiotensin II from binding to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone (B195564) secretion. This leads to a reduction in blood pressure.[3][10][11][12][13][14]
CYR61 Signaling Pathway
Recent studies have shown that Fimasartan can protect against Angiotensin II-induced vascular senescence by inhibiting the CYR61 (Cysteine-rich angiogenic protein 61) signaling pathway. Angiotensin II induces the expression of CYR61, which in turn promotes cellular senescence. Fimasartan has been shown to block this effect.[15][16][17][18][19][20]
Pharmacokinetics and Metabolism (ADME)
Fimasartan exhibits favorable pharmacokinetic properties suitable for a once-daily oral antihypertensive agent.
Table 4: ADME Properties of Fimasartan
| Parameter | Description | Citation |
| Absorption | Rapidly absorbed following oral administration. | [8] |
| Distribution | - | - |
| Metabolism | Primarily metabolized by the liver, with the main active metabolite being Fimasartan-lysine (BR-A-657). The cytochrome P450 enzymes CYP3A4 and CYP2C9 are involved in further metabolism. | [] |
| Excretion | Predominantly excreted through the hepatobiliary system, with less than 3% of the administered dose detected in the urine. | [21] |
| Half-life (t1/2) | 7-10 hours in hypertensive patients. | [8] |
| Time to Peak Plasma Concentration (Tmax) | 0.5-1.3 hours in hypertensive patients. | [8] |
References
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. nbinno.com [nbinno.com]
- 6. Fimasartan synthesis - chemicalbook [chemicalbook.com]
- 7. CN107973784B - A kind of synthetic method of Fimasartan - Google Patents [patents.google.com]
- 8. CN105061405A - Preparation method of fimasartan potassium salt hydrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fimasartan | C27H31N7OS | CID 9870652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C27H36KN7O4S | CID 46929800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. GSRS [precision.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Angiotensin II Type 1 Receptor Blocker, Fimasartan, Reduces Vascular Smooth Muscle Cell Senescence by Inhibiting the CYR61 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 19. CYR61 as a Potential Biomarker and Target in Cancer Prognosis and Therapies | MDPI [mdpi.com]
- 20. CYR61 - Wikipedia [en.wikipedia.org]
- 21. KR102201396B1 - Phamaceutical composition comprising Fimasartan - Google Patents [patents.google.com]
Methodological & Application
Fimasartan Potassium Trihydrate: Preclinical Application Notes for Renal Research
A focus on inflammatory, fibrotic, and oxidative stress models relevant to diabetic nephropathy
Introduction
Fimasartan (B1672672), a potent and selective angiotensin II receptor blocker (ARB), has demonstrated significant anti-proteinuric effects in clinical trials involving patients with diabetic kidney disease.[1][2][3] While direct preclinical studies of fimasartan in established animal models of diabetic nephropathy are not extensively available in the public domain, valuable insights into its potential renoprotective mechanisms can be gleaned from studies in other relevant animal models of kidney injury. These models, which focus on key pathological processes of diabetic nephropathy such as inflammation, fibrosis, and oxidative stress, provide a foundational understanding for researchers and drug development professionals.
This document outlines the application of Fimasartan Potassium Trihydrate in animal models of unilateral ureteral obstruction (UUO) and renal ischemia-reperfusion injury (IRI), highlighting its effects on molecular pathways and providing detailed experimental protocols. The data presented here can serve as a guide for designing future preclinical studies to specifically evaluate fimasartan in the context of diabetic nephropathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of fimasartan in animal models of renal injury.
Table 1: Effects of Fimasartan on Renal Injury Markers in a Mouse Model of Unilateral Ureteral Obstruction (UUO) [4][5][6]
| Parameter | UUO Control Group | Fimasartan-Treated Group (3 mg/kg/day, i.p.) | Fold Change/Percentage Reduction |
| Tubulointerstitial Fibrosis (Collagen Deposition) | Increased | Significantly Attenuated | - |
| Inflammatory Cell Infiltration | Increased | Significantly Reduced | - |
| Apoptotic Cells (TUNEL Staining) | Increased | Significantly Reduced | - |
| Bax/Bcl-2 Ratio | Increased | Significantly Reduced | - |
| Nrf2 Expression | Decreased | Upregulated | - |
| Nox1, Nox2, Nox4 Expression | Increased | Inhibited | - |
| Antioxidant Enzymes (CuSOD, MnSOD, Catalase) | Decreased | Increased | - |
Table 2: Effects of Fimasartan on Renal Function and Inflammatory Markers in a Rat Model of Renal Ischemia-Reperfusion Injury (IRI) [7]
| Parameter | IRI Control Group | Fimasartan-Treated Group (10 mg/kg/day) | Fold Change/Percentage Reduction |
| Serum Urea (B33335) | Increased | Significantly Lower | - |
| Serum Creatinine | Increased | Significantly Lower | - |
| Tubular Necrosis | Present | Reduced | - |
| Interstitial Fibrosis | Present | Reduced | - |
| F4/80 Expression (Macrophage Infiltration) | Increased | Decreased | - |
| TNF-α Expression | Increased | Decreased | - |
| IL-1β Expression | Increased | Decreased | - |
| IL-6 Expression | Increased | Decreased | - |
| Apoptotic Cells (TUNEL Staining) | Increased | Fewer Positive Cells | - |
| Caspase-3 Activity | Increased | Significantly Decreased | - |
| Bax Expression | Increased | Decreased | - |
| Bcl-2 Expression | Decreased | Increased | - |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model[4][5][6]
This protocol is designed to induce renal fibrosis and inflammation, key components of diabetic nephropathy progression.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk.
-
Cut the ureter between the two ligatures.
-
Suture the incision.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Fimasartan Administration:
-
Administer this compound at a dose of 3 mg/kg/day via intraperitoneal (i.p.) injection.
-
Begin treatment immediately after the UUO surgery and continue for 7 days.
-
The control group receives vehicle injections.
-
-
Endpoint Analysis (at day 7):
-
Sacrifice the animals and harvest the obstructed kidneys.
-
Histology: Fix kidney tissues in 10% formalin, embed in paraffin, and stain with Masson's trichrome to assess fibrosis.
-
Immunohistochemistry: Perform staining for markers of inflammation (e.g., F4/80 for macrophages) and apoptosis (e.g., TUNEL assay).
-
Western Blotting: Analyze protein expression of key signaling molecules (e.g., Nrf2, Nox isoforms, Bax, Bcl-2) in kidney tissue lysates.
-
Quantitative PCR: Measure mRNA expression of pro-inflammatory cytokines and fibrotic markers.
-
Renal Ischemia-Reperfusion Injury (IRI) Rat Model[7]
This protocol models the acute kidney injury that can be a complication of diabetes and shares common inflammatory and apoptotic pathways with diabetic nephropathy.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Pre-treatment:
-
Administer this compound at doses of 5 mg/kg/day or 10 mg/kg/day for 3 consecutive days prior to surgery.
-
The control group receives vehicle.
-
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose both renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for 30 minutes.
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal wall.
-
Sham-operated animals undergo the same procedure without clamping the renal pedicles.
-
-
Endpoint Analysis (at 24 hours post-reperfusion):
-
Collect blood samples for measurement of serum urea and creatinine.
-
Sacrifice the animals and harvest the kidneys.
-
Histology: Assess tubular necrosis and interstitial fibrosis.
-
Immunohistochemistry: Stain for markers of inflammation (e.g., F4/80) and apoptosis (TUNEL).
-
ELISA/Western Blotting: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and apoptosis-related proteins (caspase-3, Bax, Bcl-2) in kidney tissue.
-
Signaling Pathways and Visualizations
The renoprotective effects of fimasartan in these preclinical models appear to be mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Fimasartan's Proposed Mechanism in Attenuating Renal Injury
Fimasartan, by blocking the Angiotensin II Type 1 Receptor (AT1R), is proposed to mitigate renal injury through several downstream effects. This includes the inhibition of NADPH oxidase (Nox) isoforms, leading to reduced reactive oxygen species (ROS) production. Concurrently, fimasartan may upregulate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes. These actions collectively combat oxidative stress, a key driver of inflammation and fibrosis in the kidney.
References
- 1. The FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ksn.or.kr [ksn.or.kr]
- 4. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. Fimasartan ameliorates renal ischemia reperfusion injury via modulation of oxidative stress, inflammatory and apoptotic cascades in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fimasartan Potassium Trihydrate in Cardiac Remodeling Studies Post-Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimasartan Potassium Trihydrate, a potent and selective angiotensin II receptor blocker (ARB), has demonstrated significant therapeutic potential in mitigating adverse cardiac remodeling following myocardial infarction (MI).[1][2][3] Cardiac remodeling, a key pathophysiological process post-MI, involves alterations in ventricular size, shape, and function, often leading to heart failure.[1] Fimasartan exerts its cardioprotective effects by blocking the angiotensin II type 1 receptor (AT1R), thereby inhibiting downstream signaling pathways responsible for inflammation, fibrosis, and cardiomyocyte hypertrophy.[1][4] These application notes provide a comprehensive overview of the use of Fimasartan in preclinical cardiac remodeling studies, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
Fimasartan is a non-peptide, selective AT1R antagonist.[1][4] The renin-angiotensin-aldosterone system (RAAS) is significantly activated after MI, leading to increased levels of angiotensin II.[1][4] Angiotensin II, by binding to AT1R, triggers a cascade of detrimental effects including vasoconstriction, inflammation, fibrosis, and apoptosis, all of which contribute to adverse cardiac remodeling.[1] Fimasartan competitively inhibits the binding of angiotensin II to AT1R, thereby attenuating these pathological processes.[1] Studies have shown that Fimasartan treatment downregulates the expression of genes involved in fibrosis and inflammation.[1][2][3] Key signaling pathways implicated in the beneficial effects of Fimasartan include the transforming growth factor-beta (TGF-β), Rho kinase, and Wnt/β-catenin pathways.[1]
Key Signaling Pathways Influenced by Fimasartan Post-MI
Caption: Fimasartan's mechanism in mitigating cardiac remodeling post-MI.
Data Presentation: Quantitative Effects of Fimasartan
The following tables summarize the quantitative data from preclinical studies investigating the effects of Fimasartan on cardiac remodeling after myocardial infarction.
Table 1: Effects of Fimasartan on Cardiac Function and Dimensions in a Rat MI Model [1][2][3]
| Parameter | MI-Only Group (Mean ± SD) | MI + Fimasartan (10 mg/kg) Group (Mean ± SD) | P-value |
| Ejection Fraction (%) | 51.3 ± 14.8 | 66.3 ± 12.5 | 0.002 |
| Left Ventricular End-Diastolic Diameter (mm) | 9.91 ± 1.43 | 9.14 ± 1.11 | 0.045 |
Table 2: Effects of Fimasartan on Infarct Size and Fibrosis in a Rat MI Model [1][4][5][6]
| Parameter | Control/MI-Only Group (Mean ± SD) | Fimasartan (3 mg/kg) Group (Mean ± SD) | Fimasartan (10 mg/kg) Group (Mean ± SD) | P-value (vs. Control) |
| Infarct Size (%) (Histology) | 36.5 ± 8.3 | 31.5 ± 6.5 | 26.3 ± 7.6 | 0.011 (for 10 mg/kg) |
| Perfusion Defect Size (%) (PET) | 35.9 ± 7.9 (baseline) | 33.9 ± 7.3 (follow-up) | 28.4 ± 6.9 (follow-up) | <0.001 (for 10 mg/kg) |
| Fibrosis | Significantly higher | - | Significantly reduced | <0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments involving Fimasartan in a rat model of myocardial infarction.
Protocol 1: Induction of Myocardial Infarction in Rats
This protocol describes the permanent ligation of the left anterior descending (LAD) artery to induce MI in Sprague-Dawley rats.[1][2][3]
Materials:
-
Male Sprague-Dawley rats (8 weeks old, 200-250 g)
-
Isoflurane (B1672236) anesthesia (5% for induction, 1.5% for maintenance)
-
16-gauge catheter for intubation
-
Surgical instruments for thoracotomy and pericardiectomy
-
6-0 silk suture
Procedure:
-
Anesthetize the rat with 5% isoflurane and maintain anesthesia with 1.5% isoflurane.
-
Intubate the rat with a 16-gauge catheter to ensure proper ventilation.
-
Perform a vertical thoracotomy to expose the chest cavity.
-
Carefully perform a pericardiectomy to expose the heart.
-
Identify the left anterior descending (LAD) artery.
-
Permanently ligate the LAD artery using a 6-0 silk suture.
-
Successful ligation is confirmed by the visible paling of the ventricular wall.
-
Close the thoracic cavity in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Fimasartan Administration
This protocol outlines the oral administration of Fimasartan to rats following MI induction.[1][2][3][4]
Materials:
-
This compound
-
Vehicle (e.g., water)
-
Oral gavage needles (zonde)
Procedure:
-
Prepare the Fimasartan solution by dissolving it in the appropriate vehicle to the desired concentration (e.g., 3 mg/kg or 10 mg/kg).[4]
-
Initiate Fimasartan treatment 24 hours after the induction of MI.[1][2][3]
-
Administer the Fimasartan solution once daily via oral gavage.
-
Continue the treatment for the duration of the study (e.g., 4 to 7 weeks).[1][2][3][4]
-
A control group should receive the vehicle only.
Protocol 3: Echocardiographic Assessment of Cardiac Function
This protocol details the use of echocardiography to non-invasively assess cardiac function and dimensions.[1][4]
Materials:
-
Echocardiography system with a high-frequency transducer
-
Isoflurane for light anesthesia
Procedure:
-
Lightly anesthetize the rat with isoflurane.
-
Place the rat in the supine position.
-
Apply ultrasound gel to the chest area.
-
Acquire M-mode and 2D images from the parasternal long-axis and short-axis views.
-
Measure the left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using the appropriate formulas.
-
Perform baseline echocardiography before or shortly after MI and at specified time points throughout the study (e.g., 7 weeks post-MI).[1]
Protocol 4: Histological Analysis of Infarct Size and Fibrosis
This protocol describes the histological methods to quantify infarct size and fibrosis.[1][5]
Materials:
-
Formalin or 4% paraformaldehyde for tissue fixation
-
Paraffin (B1166041) embedding equipment
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Masson's trichrome (MT) stain
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
At the end of the study, euthanize the rats and excise the hearts.
-
Fix the hearts in formalin or paraformaldehyde.
-
Embed the hearts in paraffin and section them.
-
Stain the sections with H&E to visualize the general morphology and with Masson's trichrome to identify fibrotic tissue (collagen stains blue).
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to quantify the infarct size as a percentage of the total left ventricular area.
-
Assess the degree of fibrosis in the infarct and non-infarct regions.
Experimental Workflow Visualization
Caption: Experimental workflow for studying Fimasartan's effects on cardiac remodeling.
Conclusion
This compound has been shown to be a promising therapeutic agent for attenuating adverse cardiac remodeling after myocardial infarction in preclinical models.[1][2][3][5] Its mechanism of action, centered on the blockade of the AT1R, leads to the downregulation of key signaling pathways involved in fibrosis and inflammation.[1] The provided protocols and data serve as a valuable resource for researchers and scientists in the field of cardiovascular drug development, facilitating further investigation into the cardioprotective effects of Fimasartan. While animal studies are encouraging, further clinical trials are necessary to translate these findings to human patients.[2]
References
- 1. Fimasartan for Remodeling after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fimasartan for Remodeling after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of Fimasartan in a Rat Model of Myocardial Infarction Evaluated by Cardiac Positron Emission Tomography with [18F]FPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effect of Fimasartan in a Rat Model of Myocardial Infarction Evaluated by Cardiac Positron Emission Tomography with [18F]FPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fimasartan in Preclinical Models of Cerebral Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Fimasartan (B1672672), a selective angiotensin II receptor blocker (ARB), in preclinical models of cerebral ischemia. Fimasartan has demonstrated significant neuroprotective effects, primarily attributed to its anti-inflammatory and anti-apoptotic properties, independent of its blood pressure-lowering effects at low doses. This document outlines the key quantitative findings from preclinical studies, detailed experimental protocols for replicating these findings, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Fimasartan is a potent angiotensin II receptor type 1 (AT1) antagonist.[1] Beyond its established role in hypertension management, preclinical evidence strongly suggests its therapeutic potential in mitigating ischemic brain injury.[1] In models of focal cerebral ischemia, long-term, low-dose Fimasartan treatment has been shown to reduce infarct volume, improve functional outcomes, and decrease mortality.[1] These benefits are linked to the drug's ability to modulate post-ischemic inflammation and apoptosis, key pathological processes in stroke progression.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of Fimasartan in a rat model of transient middle cerebral artery occlusion (MCAO).
Table 1: Effect of Fimasartan on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (mm³) | Neurological Score (at 14 days) | Reference |
| PBS-Control + MCAO | - | Oral | 153 ± 47 | 5 ± 3 | [1] |
| Fimasartan + MCAO | 0.5 | Oral | 46 ± 41 | 2 ± 2 | [1] |
| Fimasartan + MCAO | 1 | Oral | No significant reduction | Not reported | [1] |
| Fimasartan + MCAO | 3 | Oral | No significant reduction | Not reported | [1] |
*p < 0.05 compared to PBS-Control + MCAO group.
Table 2: Effect of Fimasartan on Mortality
| Treatment Group | Dose (mg/kg) | Mortality Rate | Reference |
| PBS-Control + MCAO | - | Significantly higher | [1] |
| Fimasartan + MCAO | 0.5 | Significantly lower* | [1] |
*p < 0.05 compared to PBS-Control + MCAO group (log-rank test).
Table 3: Effect of Fimasartan on Inflammatory and Apoptotic Markers
| Marker | Effect of Fimasartan | Preclinical Model | Reference |
| Inflammatory Markers | |||
| IκB Degradation | Reduced | Cerebral Ischemia (rat) | [1] |
| COX-2 Formation | Reduced | Cerebral Ischemia (rat) | [1] |
| Inflammatory Cell Recruitment | Decreased | Cerebral Ischemia (rat) | [1] |
| NLRP3 Inflammasome Activation | Reduced | Intracerebral Hemorrhage (rat) | |
| Apoptotic Markers | |||
| TUNEL-positive cells | Reduced | Myocardial Ischemia/Reperfusion (rat) | [2] |
| Bax/Bcl-2 Ratio | Decreased | Myocardial Ischemia/Reperfusion (rat) | [2] |
| Caspase-3 Activity | Decreased | Renal Ischemia/Reperfusion (mouse) |
Note: Data on apoptotic markers are derived from studies on myocardial and renal ischemia-reperfusion models, suggesting a potential mechanism in cerebral ischemia that warrants further investigation.
Signaling Pathways and Experimental Workflow
Fimasartan's Neuroprotective Signaling Pathway
Caption: Fimasartan blocks the AT1 receptor, inhibiting downstream inflammatory pathways like NF-κB and NLRP3, leading to neuroprotection.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating Fimasartan's neuroprotective effects in a rat MCAO model.
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Sprague-Dawley rats (200-220g)
-
Anesthesia: Isoflurane (B1672236)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat with 3% isoflurane and maintain with 1.5% isoflurane in a mixture of 30% oxygen and 70% nitrous oxide.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow reperfusion.
-
Suture the incision and allow the animal to recover.
Fimasartan Administration
Materials:
-
Fimasartan
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
Procedure:
-
Prepare a solution of Fimasartan in PBS at the desired concentration (e.g., 0.5 mg/kg).
-
Administer Fimasartan or PBS (vehicle control) orally once daily for 4 weeks prior to MCAO induction.
Assessment of Neurological Deficit
A 5-point neurological scoring system is used to assess motor deficits after MCAO.
Scoring:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unidirectional circling.
-
4: Spontaneous circling or seizure.
-
5: Death.
Procedure:
-
Perform neurological scoring daily for 14 days post-MCAO by an observer blinded to the treatment groups.
Measurement of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume.
Materials:
-
2% TTC solution in PBS
-
Brain matrix
-
Formalin
Procedure:
-
At 48 hours post-MCAO, euthanize the rat and perfuse the brain with cold saline.
-
Remove the brain and slice it into 2-mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and calculate the infarct volume using image analysis software, correcting for edema.
Western Blot Analysis
This protocol is for the detection of inflammatory (IκB, COX-2) and apoptotic (Bax, Bcl-2, Caspase-3) proteins.
Materials:
-
Brain tissue homogenates from the peri-infarct region
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-IκB, anti-COX-2, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration.
-
Separate 30-50 µg of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensity relative to a loading control (e.g., β-actin).
Immunohistochemistry
This protocol is for the detection of Iba-1, a marker for microglia activation.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Antigen retrieval solution (citrate buffer, pH 6.0)
-
Primary antibody (anti-Iba-1)
-
Biotinylated secondary antibody
-
ABC reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval by heating the sections in citrate (B86180) buffer.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with normal serum.
-
Incubate the sections with the anti-Iba-1 primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze the sections under a microscope to assess microglial activation.
TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
TUNEL assay kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT and dUTP-biotin.
-
Stop the reaction and wash the sections.
-
Apply streptavidin-HRP and develop the signal with DAB.
-
Counterstain with methyl green.
-
Observe the sections under a microscope and quantify the number of TUNEL-positive (apoptotic) cells.
Conclusion
Fimasartan demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. Its mechanism of action involves the attenuation of inflammation and apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic effects of Fimasartan and other ARBs in the context of ischemic stroke. Further research is warranted to fully elucidate the anti-apoptotic effects of Fimasartan in cerebral ischemia and to translate these promising preclinical findings into clinical applications.
References
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Fimasartan Potassium Trihydrate in Bulk and Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and validation of a simple, precise, and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fimasartan Potassium Trihydrate. The method is suitable for routine quality control of the bulk drug and its pharmaceutical formulations. The validation of the method was carried out in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[1][4] It selectively blocks the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Fimasartan.[1][2] This application note describes a robust RP-HPLC method for its quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H36KN7O4S | [5] |
| Molecular Weight | 593.8 g/mol | [5] |
| UV λmax | 262 - 265 nm | [2][6][7] |
| Solubility | Soluble in Methanol and Acetonitrile | [2][8] |
Recommended RP-HPLC Method Parameters
Based on a review of established methods, the following chromatographic conditions are recommended for the analysis of this compound.[6][7]
| Parameter | Recommended Condition |
| Stationary Phase (Column) | C18 Column (e.g., Phenomenex C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | ~ 8 minutes |
Experimental Protocols
4.1.1. Mobile Phase Preparation (Acetonitrile: 0.1% OPA in Water, 80:20 v/v)
-
Add 1.0 mL of Orthophosphoric Acid (OPA) to 1000 mL of HPLC grade water to prepare a 0.1% OPA solution.
-
Filter the 0.1% OPA solution through a 0.45 µm membrane filter.
-
Mix 800 mL of Acetonitrile (HPLC grade) with 200 mL of the filtered 0.1% OPA solution.
-
Degas the mobile phase by sonication for 15 minutes.
4.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
4.1.3. Sample Solution Preparation (from Tablets)
-
Weigh and powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Fimasartan to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
The developed method should be validated according to ICH guidelines (Q2(R1)).[3][6]
4.2.1. System Suitability Before starting the analysis, the suitability of the chromatographic system is evaluated.
-
Inject the standard solution (100 µg/mL) five times.
-
Calculate the % Relative Standard Deviation (%RSD) for the peak areas.
-
The acceptance criteria are: %RSD ≤ 2.0%, Tailing factor ≤ 2.0, and Theoretical plates > 2000.
4.2.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Inject the blank (mobile phase), a standard solution, and a sample solution.
-
Check for any interference from the blank or excipients at the retention time of Fimasartan.
4.2.3. Linearity The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[7]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.999.
4.2.4. Accuracy (% Recovery) Accuracy is the closeness of the test results obtained by the method to the true value.
-
Prepare sample solutions spiked with the Fimasartan standard at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each level. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
4.2.5. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Prepare six separate sample solutions at 100% of the test concentration.
-
Analyze them on the same day and under the same experimental conditions.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD. The acceptance criterion for %RSD for both repeatability and intermediate precision is typically ≤ 2.0%.
-
4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
They can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response and S = the slope of the calibration curve.
-
4.2.7. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations in the method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile percentage ± 2%)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability parameters after each change. The system suitability parameters should remain within the acceptance criteria.
Data Presentation
The quantitative data from the validation studies should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area | %RSD |
|---|---|---|
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 25 | ||
| 30 | ||
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Slope |
| Y-intercept | | |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | ||||
| 100% |
| 120% | | | | |
Table 4: Precision Data
| Precision Type | Sample No. | Assay (%) | Mean Assay (%) | %RSD |
|---|---|---|---|---|
| Repeatability | 1-6 |
| Intermediate Precision | 1-6 | | | |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantitation (LOQ) | |
Table 6: Robustness Study
| Parameter Varied | Variation | System Suitability |
|---|---|---|
| Flow Rate (mL/min) | 0.9 | Pass/Fail |
| 1.1 | Pass/Fail | |
| Mobile Phase (%) | 78:22 | Pass/Fail |
| 82:18 | Pass/Fail | |
| Wavelength (nm) | 263 | Pass/Fail |
| | 267 | Pass/Fail |
Visualizations
Caption: Experimental workflow for RP-HPLC method development and validation.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C27H36KN7O4S | CID 46929800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. irjpms.com [irjpms.com]
Application Note: UV Spectrophotometry for the Quantification of Fimasartan Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative determination of Fimasartan Potassium Trihydrate in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method is simple, rapid, cost-effective, and can be readily implemented for routine quality control analysis. The protocols described herein are based on established and validated methods, ensuring accuracy and precision in line with ICH guidelines.
Introduction
This compound is a non-peptide angiotensin II receptor antagonist employed in the management of hypertension.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Fimasartan. UV-Visible spectrophotometry offers a straightforward and accessible technique for its quantification. This application note outlines the necessary procedures, including solvent selection, determination of maximum absorbance, and method validation.
Principle
The fundamental principle behind this method is the measurement of the absorption of ultraviolet radiation by this compound at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a sample solution, the concentration of Fimasartan can be determined by referencing a calibration curve prepared from standard solutions of known concentrations.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells is required.[2]
-
Reagents and Chemicals:
-
This compound reference standard
-
Methanol (B129727) (HPLC or analytical grade)
-
Distilled Water
-
Commercially available Fimasartan tablets
-
Experimental Protocols
Protocol 1: Quantification using Methanol as Solvent
This protocol is suitable for the analysis of this compound in its pure form or in pharmaceutical formulations.
1. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Transfer it into a 100 mL volumetric flask.
- Dissolve the standard in a small amount of methanol and then dilute up to the mark with methanol.
- Sonicate for 10-15 minutes to ensure complete dissolution.
2. Preparation of Working Standard Solutions:
- From the standard stock solution, prepare a series of dilutions with concentrations ranging from 5 µg/mL to 25 µg/mL by transferring appropriate aliquots into separate 10 mL volumetric flasks and diluting with methanol.[3]
3. Determination of Maximum Absorbance (λmax):
- Scan a 10 µg/mL working standard solution in the UV region from 400 nm to 200 nm against a methanol blank.
- The wavelength at which maximum absorbance is observed is the λmax. Several studies have reported a λmax of approximately 265 nm in methanol.[3]
4. Construction of Calibration Curve:
- Measure the absorbance of each working standard solution at the determined λmax (e.g., 265 nm).
- Plot a graph of absorbance versus concentration.
- The resulting plot should be linear, and the correlation coefficient (r²) should be greater than 0.999.
5. Preparation of Sample Solution (from Tablets):
- Weigh and powder 20 tablets to get a uniform mixture.
- Accurately weigh a quantity of the powder equivalent to 60 mg of Fimasartan and transfer it to a 100 mL volumetric flask.[4]
- Add about 50 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.[4]
- Dilute to the mark with methanol and mix well.
- Filter the solution through a suitable filter paper.
- From the filtrate, prepare a suitable dilution to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
6. Quantification of Fimasartan in the Sample:
- Measure the absorbance of the final sample solution at the λmax.
- Determine the concentration of Fimasartan in the sample solution from the calibration curve.
- Calculate the amount of Fimasartan in the tablet formulation.
Protocol 2: Quantification using Water as Solvent
An alternative method utilizing water as a solvent has also been developed and validated.
1. Preparation of Standard Stock Solution (100 µg/mL):
- Follow the same procedure as in Protocol 1, using distilled water as the solvent.
2. Preparation of Working Standard Solutions:
- Prepare a series of dilutions from the stock solution with concentrations ranging from 3 µg/mL to 21 µg/mL using distilled water.[2]
3. Determination of Maximum Absorbance (λmax):
- Scan a working standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a water blank.
- The reported λmax for Fimasartan in water is 261 nm.[2]
4. Construction of Calibration Curve and Sample Analysis:
- Follow steps 4, 5, and 6 from Protocol 1, using water as the solvent and measuring the absorbance at 261 nm.
Method Validation Parameters
The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Method 1 (Methanol) | Method 2 (Water) | Method 3 (Methanol) | Method 4 (Methanol) |
| Solvent | Methanol[3] | Water[2] | Methanol[1] | Methanol[4][5] |
| λmax | 265 nm[3] | 261 nm[2] | 261 nm[1] | 240 nm[4][5] |
| Linearity Range (µg/mL) | 5-25[3] | 3-21[2] | 10-50[1] | 2-20[4] |
| Correlation Coefficient (r²) | 0.998[3] | >0.999[2] | 0.999[1] | 0.999[4][5] |
| Accuracy (% Recovery) | - | - | 96.80 - 98.28[1] | 98.74 - 99.23[4][5] |
| Precision (%RSD) | ||||
| Intraday | 0.31 - 0.45[3] | - | - | 0.75[4][5] |
| Interday | 0.72 - 1.18[3] | - | - | 0.85[4][5] |
| Limit of Detection (LOD) (µg/mL) | - | - | 0.002[1] | - |
| Limit of Quantification (LOQ) (µg/mL) | - | - | 0.001[1] | - |
Visualizations
Caption: Experimental workflow for UV spectrophotometric analysis.
Caption: Key principles and validation relationships.
Conclusion
The UV spectrophotometric methods described are simple, accurate, precise, and cost-effective for the routine analysis of this compound in both bulk drug and pharmaceutical formulations.[1][2] The validation data confirms that these methods are reliable and can be successfully employed for quality control purposes. The choice of solvent can be made based on laboratory availability and specific analytical requirements.
References
- 1. ijariie.com [ijariie.com]
- 2. ijfans.org [ijfans.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. UV Spectrophotometric Method Development and Validation of Fimasartan Drug and Its Tablet Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Application Notes and Protocols for In Vivo Fimasartan Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Fimasartan in rat models, summarizing key quantitative data and outlining relevant signaling pathways. Fimasartan is a non-peptide angiotensin II receptor blocker (ARB) that selectively targets the AT1 receptor, making it a valuable tool for cardiovascular and renal research.[1][2]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Fimasartan in rats, compiled from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Fimasartan in Rats
| Parameter | Oral Administration (3 mg/kg) | Intravenous Administration (0.1 - 0.3 mg/kg) | Reference |
| Bioavailability | 32.7 - 49.6% | - | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 h | - | [5] |
| Elimination Half-life (t1/2) | Extended due to enterohepatic recirculation | 3.12 - 4.61 h | [3][6] |
| Primary Route of Excretion | Feces (Biliary Excretion) | - | [4] |
Table 2: Effective Doses of Fimasartan in Various Rat Models
| Rat Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Oral | 1 - 10 mg/kg | Dose-dependent reduction in blood pressure | [7] |
| Furosemide-Treated Rats | Oral | 0.3 - 3 mg/kg | Dose-dependent antagonism of Angiotensin II-induced pressor responses | [7] |
| Myocardial Infarction Model | Oral | 3 - 10 mg/kg/day | Improved cardiac function and reduced perfusion defect size | [8] |
| Renal Ischemia-Reperfusion Injury Model | Intraperitoneal | 3 mg/kg | Attenuation of renal inflammation, fibrosis, and apoptosis | [9] |
| Transient Focal Cerebral Ischemia Model | Oral | 0.5 mg/kg/day (4 weeks) | Reduced infarct volume and improved functional recovery | [5] |
Experimental Protocols
The following are detailed protocols for the administration of Fimasartan in common rat experimental models.
Protocol 1: Oral Administration for Hypertension Studies in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the antihypertensive effects of Fimasartan following oral administration in a genetic model of hypertension.
Materials:
-
Fimasartan powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose solution)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes (1 mL or 3 mL)
-
Spontaneously Hypertensive Rats (SHRs), age and weight matched
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Preparation of Fimasartan Solution:
-
Accurately weigh the required amount of Fimasartan powder.
-
Suspend or dissolve the powder in the chosen vehicle to achieve the desired final concentrations (e.g., 1, 3, and 10 mg/mL for doses of 1, 3, and 10 mg/kg in a 1 mL/kg volume).
-
Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimatize SHRs to the laboratory environment for at least one week prior to the experiment.
-
Handle rats gently to minimize stress, which can affect blood pressure.
-
Administer the prepared Fimasartan solution or vehicle (for the control group) via oral gavage. The volume should be calculated based on the individual rat's body weight.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system at baseline (before administration) and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.[7]
-
For chronic studies, administer Fimasartan once daily for the desired duration and monitor blood pressure regularly.
-
Protocol 2: Intravenous Administration for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of Fimasartan following intravenous administration.
Materials:
-
Fimasartan powder
-
Sterile saline solution (0.9% NaCl)
-
Catheters (for jugular or femoral vein)
-
Syringes and infusion pump (optional)
-
Sprague-Dawley or Wistar rats
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
Procedure:
-
Catheter Implantation:
-
Under appropriate anesthesia, surgically implant a catheter into the jugular or femoral vein for drug administration and/or blood sampling. Allow for a recovery period of at least 24 hours.
-
-
Preparation of Fimasartan Infusion Solution:
-
Dissolve Fimasartan in sterile saline to the desired concentration for intravenous injection. Ensure complete dissolution and sterility.
-
-
Administration and Blood Sampling:
-
Plasma Preparation and Analysis:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis by a validated analytical method such as LC-MS/MS to determine Fimasartan concentrations.[3]
-
Signaling Pathways and Mechanisms of Action
Fimasartan exerts its effects primarily by blocking the Angiotensin II Type 1 (AT1) receptor. This action inhibits the downstream signaling cascades responsible for vasoconstriction, inflammation, and fibrosis.
Fimasartan's Primary Mechanism of Action
Caption: Fimasartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.
Downstream Signaling Pathways Modulated by Fimasartan
Fimasartan has been shown to modulate several downstream signaling pathways, contributing to its protective effects beyond blood pressure reduction.
Caption: Fimasartan modulates MAPK, NF-κB, and Nrf2 signaling pathways.[9][10][11]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of Fimasartan.
Caption: General workflow for in vivo Fimasartan efficacy studies in rats.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fimasartan - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of Long-Term Treatment with Fimasartan on Transient Focal Ischemia in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Profiles of a Highly Potent and Long-Acting Angiotensin II Receptor Antagonist, Fimasartan, in Rats and Dogs after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effect of Fimasartan in a Rat Model of Myocardial Infarction Evaluated by Cardiac Positron Emission Tomography with [18F]FPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fimasartan ameliorates renal ischemia reperfusion injury via modulation of oxidative stress, inflammatory and apoptotic cascades in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Modeling of Fimasartan in Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimasartan is a non-peptide angiotensin II receptor antagonist that selectively blocks the AT1 receptor, making it an effective therapeutic agent for hypertension.[1] Understanding the pharmacokinetic (PK) profile of Fimasartan in preclinical species is crucial for predicting its safety and efficacy in humans and for designing clinical trials. These application notes provide a detailed overview of the pharmacokinetic modeling of Fimasartan in key preclinical species, summarizing quantitative data and outlining experimental protocols.
Pharmacokinetic Profile of Fimasartan in Preclinical Species
The pharmacokinetic properties of Fimasartan have been characterized in several preclinical species, primarily in rats and dogs. The following tables summarize the key pharmacokinetic parameters of Fimasartan in these species after intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Fimasartan in Rats
| Parameter | 0.3 mg/kg IV | 1 mg/kg IV | 3 mg/kg IV | 1 mg/kg PO | 3 mg/kg PO | 10 mg/kg PO |
| AUC (ng·h/mL) | 277.1 ± 38.9 | 823.3 ± 133.7 | 2853.3 ± 467.5 | 134.8 ± 45.4 | 1340.8 ± 341.2 | 3444.8 ± 1032.2 |
| Cmax (ng/mL) | - | - | - | 53.4 ± 20.9 | 609.5 ± 147.7 | 1184.4 ± 401.7 |
| Tmax (h) | - | - | - | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.6 ± 0.4 |
| t1/2 (h) | 10.1 ± 2.5 | 10.3 ± 1.2 | 11.2 ± 1.3 | 11.1 ± 1.6 | 11.0 ± 1.4 | 11.8 ± 2.1 |
| CL (mL/h/kg) | 18.1 ± 2.5 | 20.5 ± 3.4 | 17.6 ± 2.9 | - | - | - |
| Vss (mL/kg) | 188.1 ± 29.8 | 215.1 ± 35.8 | 201.2 ± 33.5 | - | - | - |
| F (%) | - | - | - | 49.6 | 48.1 | 32.7 |
Data compiled from studies in Sprague-Dawley rats.[2] Values are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Fimasartan in Dogs
| Parameter | Commercial Tablet (Oral) | Fluidized Solid Dispersion (Oral) |
| AUC (ng·h/mL) | 80.58 ± 22.18 | 140.39 ± 27.40 |
| Cmax (ng/mL) | Not Reported | Not Reported |
| Oral Bioavailability (%) | 8.0 - 17.3[3] | - |
Data for AUC and Cmax are from a study in Beagle dogs administered a novel fluidized solid dispersion formulation compared to a commercial tablet.[4] The oral bioavailability is reported from a separate source.[3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental design for assessing the pharmacokinetics of Fimasartan in rats.
1. Animals:
-
Male Sprague-Dawley rats are used.
-
Animals are housed in controlled conditions with a 12-hour light/dark cycle and provided with food and water ad libitum, except for fasting overnight before oral administration.[5]
2. Drug Formulation and Administration:
-
For intravenous administration, Fimasartan is dissolved in a suitable vehicle, such as distilled water.[5]
-
For oral administration, Fimasartan is also dissolved or suspended in an appropriate vehicle.
-
IV doses are typically administered via the jugular vein.
-
Oral doses are administered by gavage.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing via a cannulated jugular vein.[5]
-
Typical time points for IV administration are 0, 2, 5, 10, 15, and 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.[5]
-
For oral administration, sampling times are similar, starting from the time of dosing.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to obtain plasma.
-
Plasma samples are stored at -20°C or lower until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of Fimasartan are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study
This protocol describes a general approach to investigate the in vitro metabolism of Fimasartan.
1. Test System:
-
Liver microsomes from preclinical species (e.g., rat, dog) and human donors are used to assess metabolic stability and identify metabolites.[7]
2. Incubation Conditions:
-
Fimasartan is incubated with liver microsomes in the presence of NADPH and/or UDPGA to assess phase I and phase II metabolism, respectively.[7]
-
Incubations are carried out at 37°C in a shaking water bath.
-
Reactions are terminated at various time points by adding a quenching solvent (e.g., acetonitrile).
3. Sample Analysis:
-
The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.[7]
4. Data Analysis:
-
The in vitro half-life and intrinsic clearance are calculated to estimate the metabolic stability of Fimasartan.
-
Metabolites are identified by comparing their mass spectra with that of the parent drug and through further structural elucidation techniques.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Metabolic Pathway of Fimasartan
Fimasartan is metabolized through several pathways, with the major routes being S-oxidation and oxidative desulfuration.[7]
Discussion
The preclinical pharmacokinetic data for Fimasartan indicate that it is well-absorbed orally in rats, with bioavailability ranging from approximately 33% to 50%.[2] The terminal half-life in rats is consistently around 11 hours across different doses.[2] In dogs, the oral bioavailability appears to be lower.[3] The primary routes of metabolism for Fimasartan involve oxidation of the sulfur atom and desulfurization.[7] The major active metabolite of Fimasartan, M4, has been identified, but its exposure is significantly lower than that of the parent drug.[8] Fimasartan is primarily eliminated through biliary excretion.[5] The observation of double peaks in the plasma concentration-time profile of Fimasartan in rats suggests the potential for enterohepatic recirculation.[2]
These preclinical findings provide a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Fimasartan, which is essential for its continued development and clinical use. Further studies, particularly in non-human primates, would provide a more complete picture of its pharmacokinetic profile across species.
References
- 1. [Pharmacokinetics of AR-L 115 BS in rabbits and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fimasartan: A New Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Fimasartan Fluidized Solid Dispersion and Its Tablet: Preparation, Crystallinity, Solubility, Dissolution, and Pharmacokinetics in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fimasartan in Zebrafish Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish model of heart failure to investigate the therapeutic potential of fimasartan (B1672672), an angiotensin II receptor blocker (ARB).
Introduction
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying cardiovascular diseases, including heart failure, due to their genetic tractability, rapid development, and optical transparency which allows for real-time imaging of cardiac function.[1][2][3] Fimasartan is a non-peptide angiotensin II receptor antagonist used in the treatment of hypertension and heart failure.[4] It functions by blocking the angiotensin II receptor type 1 (AT₁), thereby inhibiting vasoconstriction and promoting vasodilation, which helps to lower blood pressure.[4][5] Studies have demonstrated that fimasartan can effectively ameliorate heart failure in a chemically-induced zebrafish model, highlighting its potential as a therapeutic agent and the utility of this model for cardiovascular drug discovery.[6][7][8]
Terfenadine-Induced Heart Failure Model in Zebrafish
A common method for inducing heart failure in zebrafish larvae is through exposure to terfenadine (B1681261), a cardiotoxic drug.[6][7][8][9] This model recapitulates key features of human heart failure, including ventricular dilatation, reduced systolic function, and increased expression of cardiac stress markers.[6][7][8][9]
Therapeutic Effects of Fimasartan
In the terfenadine-induced zebrafish heart failure model, fimasartan treatment has been shown to:
-
Improve Cardiac Function: Fimasartan significantly improves hemodynamic indices.[6][7][8]
-
Reduce Apoptotic Cell Death: Treatment with fimasartan leads to a reduction in apoptotic cell death in the cardiac region.[6][10]
-
Enhance Survival: Fimasartan treatment remarkably reduces mortality in zebrafish with induced heart failure.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of fimasartan on a terfenadine-induced zebrafish heart failure model.
Table 1: Effects of Fimasartan on Cardiac Function in Zebrafish Larvae with Terfenadine-Induced Heart Failure
| Parameter | Vehicle | Terfenadine (20 µM) + Vehicle | Terfenadine (20 µM) + Fimasartan (200 µM) |
| Fractional Shortening (%) | 37.3 ± 2.1 | 8.4 ± 0.7 to 11.4 ± 5.6 | 16.9 ± 3.1 to 21.7 ± 2.1 |
| Blood Flow (nL/sec) | 917.5 ± 218.6 | 198.6 ± 19.1 to 273.0 ± 109.0 | 479.1 ± 124.1 to 786.8 ± 86.4 |
| Heart Beat Irregularity (s) | 0.1 ± 0.1 | 0.5 ± 0.3 | 0.2 ± 0.1 |
Data compiled from multiple studies.[6][7][9][11]
Table 2: Effects of Fimasartan on Molecular and Survival Markers in Zebrafish Larvae with Terfenadine-Induced Heart Failure
| Parameter | Vehicle | Terfenadine (20 µM) + Vehicle | Terfenadine (20 µM) + Fimasartan (200 µM) |
| Atrial Natriuretic Peptide (ANP) mRNA Expression | Baseline | ~10-fold increase | Significantly reduced |
| p53 mRNA Expression | Baseline | Increased | Significantly reduced |
| Chromatin Fragmentation (TUNEL assay) | Baseline | Increased | Significantly reduced |
| Mortality Rate (%) | N/A | 96.0 | 36.0 |
Data compiled from multiple studies.[6][7][8][9][11]
Experimental Protocols
Protocol 1: Induction of Heart Failure in Zebrafish Larvae using Terfenadine
Materials:
-
Zebrafish embryos (e.g., transgenic line cmlc:GFP expressing green fluorescent protein in cardiomyocytes)
-
Terfenadine solution (20 µM in 0.1% DMSO)
-
Vehicle control (0.1% DMSO in egg water)
-
Egg water
-
Incubator at 28.5°C
Procedure:
-
Collect zebrafish embryos and raise them to 3 days post-fertilization (dpf) in egg water at 28.5°C.
-
At 3 dpf, transfer the larvae to a new petri dish.
-
Expose the larvae to 20 µM terfenadine solution for 12-24 hours to induce heart failure.[6][12] A control group should be exposed to the vehicle solution.
-
Observe the larvae under a microscope for signs of heart failure, such as pericardial edema, reduced heart rate, and ventricular dilatation.
Protocol 2: Fimasartan Treatment
Materials:
-
Terfenadine-treated zebrafish larvae
-
Fimasartan solution (200 µM)
-
Vehicle control
Procedure:
-
Following terfenadine exposure, wash the larvae with fresh egg water.
-
Transfer the larvae to a new petri dish containing the fimasartan solution.
-
Incubate the larvae for a specified duration (e.g., 12 hours) at 28.5°C.[12] A control group of terfenadine-treated larvae should be placed in fresh egg water with vehicle.
Protocol 3: Assessment of Cardiac Function
A. Fractional Shortening (FS) Measurement:
-
Anesthetize the zebrafish larvae.
-
Mount the larvae in a lateral position on a microscope slide.
-
Record high-speed videos of the ventricle during systole and diastole.
-
Measure the ventricular diastolic diameter (VDD) and ventricular systolic diameter (VSD).
-
Calculate FS using the formula: FS (%) = [(VDD - VSD) / VDD] x 100.[12]
B. Blood Flow Velocity Measurement:
-
Use a specialized analysis system (e.g., MicroZebraLab™) to measure the mean velocity of erythrocytes in the dorsal aorta.[9]
Protocol 4: Molecular Analysis
A. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from whole larvae.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for genes of interest, such as atrial natriuretic peptide (nppa) and p53.
B. TUNEL Assay for Apoptosis:
-
Fix the zebrafish larvae in 4% paraformaldehyde.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect apoptotic cells.
-
Image the heart region using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
Caption: Fimasartan's mechanism of action in heart failure.
Caption: Workflow for evaluating fimasartan in a zebrafish heart failure model.
References
- 1. Frontiers | Zebrafish Heart Failure Models [frontiersin.org]
- 2. Zebrafish Heart Failure Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zebrafish Heart Failure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fimasartan - Wikipedia [en.wikipedia.org]
- 5. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fimasartan, an angiotensin II receptor antagonist, ameliorates an in vivo zebrafish model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kjim.org [kjim.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Fimasartan, an angiotensin II receptor antagonist, ameliorates an in vivo zebrafish model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fimasartan Potassium Trihydrate solubility issues and solutions in research.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of Fimasartan Potassium Trihydrate in a research setting.
Troubleshooting Guide
Researchers may encounter several issues related to the solubility of this compound during experimental procedures. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Low or Inconsistent Solubility in Aqueous Media
Potential Causes:
-
Intrinsic Poor Solubility: Fimasartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has inherently low aqueous solubility and high permeability.
-
pH of the Medium: The solubility of this compound is pH-dependent.
-
Polymorphism: Different crystalline forms of the drug can exhibit different solubility profiles.
-
Common Ion Effect: The presence of potassium ions in the buffer can suppress the dissolution of the potassium salt form of fimasartan.
Troubleshooting Steps:
-
Verify pH of Media: Ensure the pH of your buffer is accurately prepared and measured. Consider testing a range of pH values to determine the optimal solubility for your specific experimental conditions.
-
Solvent Selection: For non-aqueous or mixed-solvent systems, refer to the solubility data in Table 1. Methanol (B129727) and Dimethyl Sulfoxide (B87167) (DMSO) are good solvents for this compound.[1]
-
Particle Size Reduction: If working with the solid drug, consider techniques like micronization to increase the surface area available for dissolution.
-
Use of Solubilizing Excipients: The addition of soluble polymers can significantly enhance solubility. See Table 2 for the effects of various polymers at different pH levels.
-
Consider Co-crystals or Solid Dispersions: For formulation development, preparing co-crystals (e.g., with L-Proline) or amorphous solid dispersions can dramatically improve solubility and dissolution rates. Refer to the Experimental Protocols section for more details.
Issue 2: Drug Precipitation During Experiment
Potential Causes:
-
Solvent Evaporation: Concentration of the drug due to solvent evaporation can lead to precipitation.
-
Change in pH: A shift in the pH of the solution during the experiment can cause the drug to fall out of solution.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility.
-
"Salting Out": Addition of other components to the solution can decrease the solubility of the drug.
Troubleshooting Steps:
-
Control Evaporation: Keep solutions covered whenever possible, especially when working with volatile solvents.
-
Maintain Consistent pH: Ensure your experimental system is well-buffered to prevent significant pH shifts.
-
Temperature Control: Perform experiments at a consistent and controlled temperature. If warming was used to dissolve the drug, ensure it remains at that temperature if cooling would cause precipitation.
-
Evaluate Component Addition: When adding other reagents, do so slowly and with stirring to observe any potential precipitation. Consider the compatibility of all components in the solution.
Issue 3: Inconsistent Results in Analytical Assays (e.g., HPLC, UV-Vis)
Potential Causes:
-
Incomplete Dissolution of Standard/Sample: If the drug is not fully dissolved, the measured concentration will be inaccurate.
-
Drug Degradation: Fimasartan can degrade under certain conditions, particularly oxidative stress.
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of containers or instrument components.
Troubleshooting Steps:
-
Optimize Sample Preparation: Use a solvent in which Fimasartan is freely soluble, such as methanol, for preparing stock solutions for analytical standards.[1] Ensure complete dissolution using sonication if necessary.
-
Assess Stability: Be aware of the stability profile of Fimasartan. Forced degradation studies have shown it is susceptible to oxidative degradation.[2] If working with solutions over extended periods, consider storing them protected from light and at reduced temperatures.
-
Use Appropriate Materials: Employ low-adsorption vials and labware where possible.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is freely soluble in methanol and dimethyl sulfoxide (DMSO), sparingly soluble in water, and slightly soluble in acetone (B3395972) and acetonitrile.[1] Its aqueous solubility is pH-dependent.
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several methods can be employed:
-
pH Adjustment: Modifying the pH of the aqueous medium can improve solubility.
-
Co-solvents: Using a mixture of water and a miscible organic solvent (like methanol or ethanol) can increase solubility.
-
Solubilizing Agents: Incorporating soluble polymers such as Hydroxypropyl Methylcellulose (HPMC), Polyvinyl Alcohol (PVA), or Hydroxypropyl Cellulose (B213188) (HPC) has been shown to enhance solubility.
-
Advanced Formulation Techniques: For significant enhancements, creating co-crystals or solid dispersions are effective strategies.
Q3: Are there any known stability issues I should be aware of?
A3: Yes, forced degradation studies have indicated that Fimasartan is particularly susceptible to oxidative degradation.[2] Care should be taken to avoid prolonged exposure to oxidizing agents. Degradation has also been observed under acidic, basic, thermal, and photolytic stress conditions, though typically to a lesser extent than under oxidative stress.
Q4: What are some recommended excipients for developing a solid dosage form?
A4: Based on formulation studies, compatible excipients that can be used in direct compression methods to avoid issues with the trihydrate form include anhydrous directly-pressed lactose, partially pregelatinized starch, croscarmellose sodium, and crospovidone.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
| Water | Sparingly Soluble |
| Acetone | Slightly Soluble |
| Acetonitrile | Slightly Soluble |
Source: International Journal of Pharmaceutical Sciences[1]
Table 2: Quantitative Solubility Enhancement with Soluble Polymers
| pH of Medium | Polymer (1:1 weight ratio with drug) | Solubility (mg/mL) |
| pH 1.2 | None (this compound alone) | 0.031 |
| Hydroxypropyl Methylcellulose (HPMC) | 0.089 | |
| Polyvinyl Alcohol (PVA) | 0.065 | |
| Hydroxypropyl Cellulose (HPC) | 0.071 | |
| pH 4.0 | None (this compound alone) | 0.028 |
| Hydroxypropyl Methylcellulose (HPMC) | 0.092 | |
| Polyvinyl Alcohol (PVA) | 0.057 | |
| Hydroxypropyl Cellulose (HPC) | 0.066 |
Data adapted from Google Patents, KR102201396B1.
Experimental Protocols
Protocol 1: Preparation of Fimasartan-L-Proline Co-crystals by Solvent Evaporation
This protocol describes a method to enhance the solubility of this compound (FPT) by forming co-crystals with L-Proline.
Materials:
-
This compound (FPT)
-
L-Proline
-
Methanol
-
Deionized Water
-
Water bath
-
Volumetric flasks and beakers
Procedure:
-
Weigh FPT and L-Proline in a 1:2 molar ratio.
-
Prepare a solvent mixture of methanol and water in a 20:80 (v/v) ratio.
-
Dissolve the weighed FPT and L-Proline in the solvent mixture with stirring.
-
Once fully dissolved, place the solution in a water bath set to 70-80°C.
-
Allow the solvent to evaporate completely, leaving a solid residue.
-
Collect and dry the resulting solid powder. This powder is the FPT-L-Proline co-crystal.
-
The formation of the co-crystal should be confirmed using characterization techniques such as PXRD, DSC, or FTIR.
Source: Adapted from "SOLID STATE MODIFICATION BY CO-CRYSTALLIZATION OF SELECTED DRUG"
Protocol 2: Preparation of Fimasartan Fluidized Solid Dispersion
This protocol details the preparation of a fluidized solid dispersion to improve the dissolution of Fimasartan.
Materials:
-
Fimasartan
-
Hydroxypropyl Methylcellulose (HPMC)
-
Microcrystalline Cellulose
-
Ethanol (B145695) (50%)
-
Fluid bed granulator
Procedure:
-
Determine the desired weight ratios of the components. A reported effective ratio is Fimasartan:HPMC:Microcrystalline Cellulose at 20:10:25.
-
Dissolve the Fimasartan and HPMC in 50% ethanol to create the spray solution.
-
Load the microcrystalline cellulose into the fluid bed granulator.
-
Fluidize the microcrystalline cellulose powder with heated air.
-
Spray the Fimasartan-HPMC solution onto the fluidized powder under controlled conditions (e.g., spray rate, atomization pressure, inlet air temperature).
-
After spraying is complete, continue to dry the granules in the fluid bed until the desired moisture content is reached.
-
The resulting granular solid dispersion can then be collected for further analysis or formulation.
Source: Adapted from "Novel Fimasartan Fluidized Solid Dispersion and Its Tablet"
Visualizations
Diagram 1: Angiotensin II Receptor Signaling Pathway
Fimasartan is an Angiotensin II Receptor Blocker (ARB). It exerts its therapeutic effect by selectively blocking the Angiotensin II Type 1 (AT1) receptor, thus inhibiting the downstream signaling cascade that leads to vasoconstriction and other hypertensive effects.
Caption: Fimasartan blocks the Angiotensin II Type 1 (AT1) receptor.
Diagram 2: Workflow for Selecting a Solubility Enhancement Strategy
This diagram outlines a logical workflow for researchers to follow when deciding on an appropriate method to improve the solubility of this compound for their specific application.
Caption: Decision tree for solubility enhancement of Fimasartan.
References
Identification of Fimasartan Potassium Trihydrate degradation products under stress conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Fimasartan Potassium Trihydrate degradation products under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied for the forced degradation study of this compound?
Forced degradation studies for this compound are conducted to assess its stability and identify potential degradation products. These studies, guided by ICH guidelines, typically involve the following stress conditions:
-
Acidic Hydrolysis : Exposure to an acidic medium (e.g., 0.1N HCl) helps to understand the drug's stability in an acidic environment.[1][2]
-
Alkaline Hydrolysis : Exposure to a basic medium (e.g., 0.1N NaOH) is used to investigate degradation in an alkaline environment.[1][2]
-
Oxidative Degradation : The use of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), helps to identify degradation products formed through oxidation.[1][2]
-
Thermal Degradation : The drug substance is subjected to high temperatures (e.g., 60°C) to assess its stability under heat stress.[1][2]
-
Photolytic Degradation : Exposure to UV light in a photostability chamber is performed to evaluate the drug's sensitivity to light.[1][2]
Q2: What is the major degradation product identified under oxidative stress?
Under oxidative stress conditions, a major degradation product of Fimasartan has been identified.[3][4][5] This impurity is characterized as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)- 2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide.[3][4][5] The formation of this product involves the replacement of a sulfur atom with an oxygen atom, resulting in a molecule that is 16 amu lighter than the parent Fimasartan molecule.[4]
Q3: Which analytical techniques are most commonly used to identify and quantify Fimasartan and its degradation products?
The most prevalent analytical technique for the analysis of Fimasartan and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7] Other methods that have been utilized include:
-
Ultra-Performance Liquid Chromatography (UPLC)[6]
-
High-Performance Thin Layer Chromatography (HPTLC)[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Insufficient stress duration or concentration of the stressor. | Increase the duration of exposure to the stress condition or use a higher concentration of the acid, base, or oxidizing agent. For thermal stress, a higher temperature can be applied. |
| Excessive degradation (>20%) is observed. | The stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor. A high level of degradation can make it difficult to identify and quantify individual degradation products accurately.[9] |
| Poor peak shape or resolution in HPLC chromatogram. | Inappropriate mobile phase composition or column type. | Optimize the mobile phase by adjusting the ratio of organic solvent and buffer. Ensure the column (e.g., C18) is suitable for the separation of Fimasartan and its degradation products.[1][7] |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ multiple analytical techniques for structural elucidation. For instance, after separation by HPLC, fractions can be collected for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to obtain detailed structural information.[3][4][5] |
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound observed under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameter | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 60 min | Varies | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 60 min | Varies | [2] |
| Oxidative Degradation | 3% H₂O₂ | 60 min | Highest degradation | [2] |
| Thermal Degradation | 60°C | 60 min | No degradation | [2] |
| Photolytic Degradation | UV cabinet | 60 min | No degradation | [2] |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | 75.4% | [4][5] |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound. Specific parameters may need to be optimized based on laboratory conditions and analytical instrumentation.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[9]
2. Stress Conditions:
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl and dilute with acetonitrile to 10 mL. Keep the solution at room temperature for a specified duration (e.g., 60 minutes).[2]
-
Alkali Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH and dilute with acetonitrile to 10 mL. Keep the solution at room temperature for a specified duration (e.g., 60 minutes).[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and dilute with acetonitrile to 10 mL. Keep the solution at room temperature for a specified duration (e.g., 60 minutes).[2]
-
Thermal Degradation: Dilute 1 mL of the stock solution to 10 mL with acetonitrile. Place the solution in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).[2]
-
Photolytic Degradation: Dilute 1 mL of the stock solution to 10 mL with acetonitrile. Expose the solution to UV light in a photostability chamber for a specified duration (e.g., 60 minutes).[2]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic solutions if necessary.
-
Inject the stressed samples into an HPLC system for analysis. A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer.[1][7]
Visualizations
Experimental Workflow for Forced Degradation Studies```dot
Caption: Process for identifying Fimasartan degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF FIMASARTAN BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting Fimasartan Potassium Trihydrate HPLC analysis peak tailing
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Fimasartan Potassium Trihydrate, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, the peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is quantitatively measured by the tailing factor or asymmetry factor; a value greater than 1.2 often indicates a potential issue with the analysis.[4] This can compromise the accuracy and reproducibility of quantification.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound in reverse-phase HPLC can be attributed to several factors. A primary cause is often secondary interactions between the analyte and the stationary phase.[5] Fimasartan is a molecule with basic functional groups that can interact with residual acidic silanol (B1196071) groups on the silica-based C18 column packing material.[2][5] Other potential causes include improper mobile phase pH, column contamination or degradation, column overload, or issues with the HPLC system such as dead volume.[2][6][7]
Q3: How does the mobile phase pH affect the peak shape of Fimasartan?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Fimasartan. The interaction between basic analytes and acidic residual silanol groups on the stationary phase is a common cause of peak tailing.[8] By operating at a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and their ability to interact with the basic functional groups of the Fimasartan molecule is minimized, leading to a more symmetrical peak shape.[5][8] Several published methods for Fimasartan analysis utilize a mobile phase with an acidic pH.[9][10][11]
Q4: Can the choice of HPLC column influence peak tailing for Fimasartan?
A4: Yes, the choice of column is very important. Modern, high-purity silica (B1680970) columns that are "end-capped" are recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions that cause peak tailing.[1][5] Even with end-capped columns, some residual silanols may remain, so optimizing the mobile phase is still crucial.
Q5: Could my sample concentration be causing the peak tailing?
A5: Exceeding the loading capacity of the HPLC column, known as column overload, can lead to distorted peak shapes, including tailing.[2] If you observe that all peaks in your chromatogram are tailing, you should consider diluting your sample and reinjecting it to see if the peak shape improves.[2]
Troubleshooting Guide
Systematic Approach to Resolving Fimasartan Peak Tailing
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues in your Fimasartan HPLC analysis.
Troubleshooting Workflow for Fimasartan Peak Tailing
Caption: A step-by-step workflow for troubleshooting Fimasartan peak tailing.
Data Presentation
Table 1: Typical HPLC Parameters for Fimasartan Analysis from Literature
| Parameter | Setting | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Potassium Phosphate Buffer (pH 3) and Acetonitrile (B52724) | [11] |
| Methanol, Acetonitrile, and Potassium Dihydrogen Phosphate buffer (pH 3) | [9][10] | |
| Acetonitrile and 0.1% Orthophosphoric Acid | [12] | |
| Flow Rate | 0.8 - 1.5 mL/min | [11][12] |
| Detection Wavelength | 230 - 265 nm | [11][12] |
| Injection Volume | 20 µL | [9][10][11] |
| Column Temperature | Ambient (e.g., 25 °C) | [9][10] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Materials:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile and/or methanol
-
Buffer salts (e.g., potassium dihydrogen phosphate)
-
Acid for pH adjustment (e.g., orthophosphoric acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare Mobile Phase at Neutral pH: Prepare your mobile phase at an initial, unadjusted pH (e.g., pH 7).
-
Initial Injection: Equilibrate the column with this mobile phase and inject the Fimasartan standard. Record the chromatogram and calculate the tailing factor.
-
Stepwise pH Reduction: Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) by adding small amounts of acid.
-
Equilibrate and Inject: For each pH, equilibrate the column for at least 15-20 minutes before injecting the standard.
-
Analyze Peak Shape: Record the chromatogram and calculate the tailing factor for each pH.
-
Determine Optimum pH: The optimal pH is the one that provides a tailing factor closest to 1.0 without compromising the retention and resolution of Fimasartan from other components.
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove contaminants from a C18 column that may be causing peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
-
HPLC grade methanol
Procedure (for a standard 4.6 x 150 mm C18 column): Note: Always disconnect the column from the detector during the cleaning process to prevent contamination.
-
Flush with Buffer-Free Mobile Phase: Flush the column with your mobile phase composition but without any buffer salts (e.g., 60:40 methanol:water) for 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Rinse with Water: Flush the column with 100% HPLC grade water for 30 minutes.
-
Organic Solvent Wash (Increasing Polarity): Sequentially flush the column with the following solvents for at least 30 minutes each:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Return to Initial Conditions: Gradually re-introduce your mobile phase by reversing the sequence of organic solvents, and finally, re-introduce your buffered mobile phase.
-
Equilibrate and Test: Equilibrate the column with your analytical mobile phase until a stable baseline is achieved, then inject a standard to check for improved peak shape.
Signaling Pathway and Interaction Diagram
Caption: Chemical interactions leading to Fimasartan peak tailing in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. support.waters.com [support.waters.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. irjpms.com [irjpms.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fimasartan Potassium Trihydrate Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fimasartan Potassium Trihydrate dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide angiotensin II receptor antagonist, also known as an angiotensin II receptor blocker (ARB).[1] Its primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT1). By blocking this receptor, Fimasartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][3]
Q2: What are the common in vivo models used to study Fimasartan?
A2: Preclinical in vivo studies of Fimasartan have been conducted in various animal models, including rats (e.g., spontaneously hypertensive rats, renal hypertensive rats), dogs, and zebrafish.[4][5][6][7][8] These models are used to investigate its antihypertensive efficacy, effects on heart failure, and renal protective properties.
Q3: What is a typical starting dose for Fimasartan in rats for hypertension studies?
A3: For hypertension studies in rats, oral doses of Fimasartan have ranged from 0.3 to 10 mg/kg.[4][5] A common starting point for dose-dependently antagonizing angiotensin II-induced pressor responses is a single oral dose of 0.3, 1, or 3 mg/kg.[5] For reducing blood pressure in conscious spontaneously hypertensive rats, oral doses of 1, 3, or 10 mg/kg have been used.[5]
Q4: How should I prepare this compound for oral administration in rodents?
A4: this compound has low solubility in water.[9] For oral administration in rats, it can be dissolved in distilled water or saline containing 10% DMSO.[10] It is crucial to ensure the substance is fully dissolved and to prepare fresh solutions for each experiment to ensure stability and accurate dosing.
Q5: What is the recommended dosage of Fimasartan in a zebrafish model of heart failure?
A5: In a zebrafish model of terfenadine-induced heart failure, Fimasartan was added to the embryo medium at a concentration of 200 μM.[7][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Fimasartan in dosing solution | This compound has low aqueous solubility.[9] The concentration may be too high for the chosen vehicle. | - Increase the proportion of co-solvent (e.g., DMSO), ensuring the final concentration of the co-solvent is not toxic to the animals. - Gently warm the solution and sonicate to aid dissolution. - Prepare a more dilute solution and adjust the dosing volume accordingly. - Consider using a different vehicle, such as a suspension with a suitable suspending agent (e.g., carboxymethylcellulose). |
| Unexpectedly high mortality or adverse events in animals | - The dose may be too high for the specific animal model or strain. - The vehicle (e.g., DMSO) may be causing toxicity at the administered volume. - Rapid reduction in blood pressure leading to hypotension.[1] | - Start with the lowest effective dose reported in the literature and perform a dose-escalation study. - Conduct a vehicle toxicity study to determine the maximum tolerated volume. - Monitor blood pressure to ensure it does not drop to hypotensive levels. - Evaluate for signs of renal impairment, as this can be a side effect of ARBs, especially in models with compromised renal function.[1] |
| Lack of significant therapeutic effect | - The dose may be too low. - Poor oral bioavailability.[9] - The animal model may not be responsive to AT1 receptor blockade. | - Increase the dose in a stepwise manner. - Ensure proper oral gavage technique to confirm the full dose is administered. - Consider alternative routes of administration, such as intravenous injection, to bypass first-pass metabolism, though oral administration is common in published studies.[12] - Confirm the expression and function of the renin-angiotensin system in your specific animal model. |
| High variability in experimental results | - Inconsistent dosing due to improper solution preparation or administration. - Individual animal differences in drug metabolism. - Stress-induced physiological changes affecting blood pressure. | - Ensure the dosing solution is homogeneous and administered accurately. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental procedures to minimize stress. |
Data Presentation
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Vehicle | Reference |
| Conscious Rats | Antagonism of Angiotensin II-induced pressor response | Oral (p.o.) | 0.3, 1, 3 mg/kg | Not specified | [5] |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | Oral (p.o.) | 1, 3, 10 mg/kg | Not specified | [5] |
| Renal Hypertensive Rats (RHR) | Hypertension | Oral (p.o.) | 0.3, 1, 3 mg/kg | Vehicle | [4] |
| Sprague-Dawley Rats | Pharmacokinetics | Oral (p.o.) | 1, 3, 10 mg/kg | Distilled water | |
| Sprague-Dawley Rats | Pharmacokinetics | Intravenous (i.v.) | 0.3, 1, 3 mg/kg | Distilled water | |
| Rats | Pharmacokinetic Drug Interaction | Oral gavage | 3 mg/kg | Saline with 10% DMSO | [10] |
Table 2: In Vivo Dosage of Fimasartan in a Zebrafish Model
| Animal Model | Indication | Route of Administration | Dosage | Vehicle | Reference |
| Zebrafish Larvae | Terfenadine-induced Heart Failure | Immersion in embryo medium | 200 μM | 0.1% DMSO | [7] |
Experimental Protocols
Protocol 1: Preparation of Fimasartan for Oral Administration in Rats (based on multiple sources)
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Sterile Saline (0.9% NaCl).
-
Procedure:
-
Calculate the required amount of Fimasartan based on the desired dose (e.g., 3 mg/kg) and the number and weight of the rats.
-
Dissolve the Fimasartan powder in a minimal amount of DMSO.
-
Gradually add sterile saline to the DMSO-Fimasartan solution while vortexing to bring it to the final desired concentration. The final concentration of DMSO should be kept low (e.g., 10%) to minimize potential toxicity.[10]
-
Ensure the solution is clear and free of precipitates before administration.
-
Administer the solution via oral gavage at the calculated volume based on each animal's body weight.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Fimasartan Studies.
Fimasartan's Mechanism of Action on the Renin-Angiotensin System.
References
- 1. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. circulation.or.kr [circulation.or.kr]
- 5. Pharmacological Profiles of a Highly Potent and Long-Acting Angiotensin II Receptor Antagonist, Fimasartan, in Rats and Dogs after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kjim.org [kjim.org]
- 7. Fimasartan, an angiotensin II receptor antagonist, ameliorates an in vivo zebrafish model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Fimasartan (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Fimasartan Potassium Trihydrate in different research solvents.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Fimasartan (B1672672) Potassium Trihydrate in various research contexts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of Fimasartan Potassium Trihydrate?
A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] For analytical purposes, such as HPLC, it is often dissolved in solvents like methanol (B129727) and acetonitrile (B52724).[2][3][4] Water can also be used as a solvent.[5] The choice of solvent will depend on the specific requirements of your experiment.
Q2: How stable is this compound in solution under ambient conditions?
A2: Sample solutions of this compound have been shown to be stable for at least 24 hours.[6] One study found that when dissolved in acetonitrile, the drug was stable at room temperature for up to 64 hours.[7]
Q3: What is the stability of this compound under forced degradation conditions?
A3: Forced degradation studies are conducted to understand the intrinsic stability of a drug molecule.[8][9] These studies expose the drug to stress conditions more severe than accelerated stability testing.[8] this compound has been subjected to various forced degradation conditions as mandated by ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[3][8][10]
Q4: How does this compound degrade under acidic and alkaline conditions?
A4: this compound shows degradation under both acidic and alkaline conditions.[11] The extent of degradation can vary depending on the strength of the acid or base, temperature, and duration of exposure. One study reported degradation in the presence of 0.1N HCl and 0.1N NaOH.[3]
Q5: Is this compound susceptible to oxidative degradation?
A5: Yes, this compound is susceptible to oxidative degradation.[3] Studies have shown that it degrades in the presence of hydrogen peroxide.[3] In fact, oxidative conditions can lead to significant degradation, with one study reporting it as the highest degradation rate compared to acid and alkali hydrolysis.[3] A major oxidative degradation impurity has been identified and characterized.[12]
Q6: What is the effect of heat and light on the stability of this compound?
A6: this compound has been found to be relatively stable under thermal and photolytic stress conditions in some studies.[3] However, the specific conditions of the study, such as the temperature and intensity of light, will influence the outcome.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in a prepared solution.
-
Possible Cause: The solvent used may not be suitable for long-term storage, or the storage conditions may be inappropriate.
-
Troubleshooting Steps:
-
Verify the purity of the solvent to ensure it is free from contaminants that could promote degradation.
-
If possible, prepare fresh solutions for immediate use.
-
For short-term storage (days to weeks), store the solution at 0-4°C in the dark.[1] For long-term storage (months to years), store at -20°C.[1]
-
Consider the pH of the solution, as fimasartan shows instability in acidic and basic conditions.
-
Issue 2: Inconsistent results in analytical assays (e.g., HPLC).
-
Possible Cause: This could be due to the instability of the sample solution during the analytical run.
-
Troubleshooting Steps:
-
Confirm the stability of the sample in the chosen mobile phase or diluent over the duration of the analysis. Studies have shown stability in acetonitrile for up to 64 hours.[7]
-
Use an autosampler with temperature control if available to maintain consistent sample temperature.
-
Ensure the mobile phase composition is optimized for the separation and stability of fimasartan. A common mobile phase consists of acetonitrile and a buffer like orthophosphoric acid in water.[6][10]
-
Data on Forced Degradation of this compound
The following table summarizes the results from various forced degradation studies. These studies are crucial for developing stability-indicating analytical methods.
| Stress Condition | Reagent/Method | Observation |
| Acid Hydrolysis | 0.1N Hydrochloric Acid | Degradation observed[3][11] |
| Base Hydrolysis | 0.1N Sodium Hydroxide | Degradation observed[3][11] |
| Oxidation | 3% Hydrogen Peroxide | Significant degradation observed[3][11] |
| Thermal Degradation | Hot air oven at 60°C for 60 minutes | No significant degradation observed in one study[3] |
| Photolytic Degradation | UV cabinet for 60 minutes | No significant degradation observed in one study[3] |
Experimental Protocols
Forced Degradation Study Protocol
This is a generalized protocol based on methodologies reported in the literature.[3][10][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, typically acetonitrile or methanol.[3][10]
-
Acid Degradation: To a specific volume of the stock solution, add an equal volume of 0.1N HCl. Keep the solution for a specified time at a controlled temperature. After the incubation period, neutralize the solution with 0.1N NaOH.
-
Alkali Degradation: To a specific volume of the stock solution, add an equal volume of 0.1N NaOH. Keep the solution for a specified time at a controlled temperature. After the incubation period, neutralize the solution with 0.1N HCl.
-
Oxidative Degradation: To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution for a specified time at a controlled temperature.
-
Thermal Degradation: Place the stock solution in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber for a defined period.
-
Analysis: Dilute all the stressed samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfans.org [ijfans.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jpsbr.org [jpsbr.org]
Overcoming poor bioavailability of Fimasartan in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Fimasartan's poor bioavailability in experimental settings.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common issues encountered during the formulation and evaluation of Fimasartan (B1672672).
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with Fimasartan show low and variable oral bioavailability. What are the potential reasons for this?
A1: The poor oral bioavailability of Fimasartan, typically around 18.6% in humans, is attributed to several factors.[1][2][3] Primarily, its low aqueous solubility limits its dissolution in the gastrointestinal (GI) tract.[4][5][6] Additionally, Fimasartan is a substrate for P-glycoprotein (P-gp) efflux pumps in the intestines, which actively transport the drug back into the GI lumen, thereby restricting its absorption.[7][8] While Fimasartan is relatively stable metabolically, with over 90% of the circulating drug being the parent form, extensive first-pass metabolism in the liver and biliary excretion also contribute to its low systemic availability.[1][9][10][11]
Q2: I am observing poor dissolution of my Fimasartan formulation. How can I improve it?
A2: Enhancing the dissolution rate is a critical first step to improving Fimasartan's bioavailability. Several formulation strategies can be employed:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Fimasartan into SLNs can significantly improve its dissolution profile. One study reported that Fimasartan-loaded SLNs (FPT-SLNs) showed a sustained release pattern, with approximately 88% of the drug released over 24 hours.[7][8]
-
Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): S-SNEDDS formulations can create nanometric dispersions that enhance the solubility and dissolution of Fimasartan. A study demonstrated that an S-SNEDDS formulation of Fimasartan achieved 98% drug release within 30 minutes.[12]
-
Fluidized Solid Dispersions (FFSD): Creating a solid dispersion of Fimasartan with hydrophilic polymers can convert the drug to an amorphous state, thereby increasing its dissolution. An FFSD formulation with hydroxypropyl methylcellulose (B11928114) (HPMC) showed a greatly increased drug dissolution compared to the powdered drug.[5][6][13]
-
Co-crystallization: Modifying the crystal structure of Fimasartan by forming co-crystals can enhance its solubility.[4]
Q3: My in vitro dissolution is high, but the in vivo bioavailability is still low. What could be the issue?
A3: This discrepancy often points towards post-dissolution absorption barriers, primarily P-gp efflux.[7][8] Even if Fimasartan is fully dissolved in the GI tract, the P-gp transporters in the intestinal wall can actively pump it back into the lumen, preventing its entry into the systemic circulation. To address this, consider incorporating P-gp inhibitors in your formulation or utilizing delivery systems like SLNs and S-SNEDDS that can bypass or inhibit P-gp efflux.[7][8]
Q4: What analytical methods are suitable for quantifying Fimasartan in experimental samples?
A4: For quantitative analysis of Fimasartan in various matrices, the following methods are well-established:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a reliable method for quantifying Fimasartan in bulk drug and pharmaceutical dosage forms.[14][15] A common method uses a C18 column with a mobile phase of acetonitrile (B52724) and orthophosphoric acid in water, with UV detection at 262 nm.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying Fimasartan in biological samples like plasma, LC-MS/MS offers high sensitivity and specificity.[16][17] This method can achieve a lower limit of quantification of 0.5 ng/mL in human plasma.[16][17]
Data on Enhanced Bioavailability of Fimasartan Formulations
The following tables summarize the pharmacokinetic data from studies that developed advanced formulations to improve Fimasartan's bioavailability.
Table 1: Pharmacokinetic Parameters of Fimasartan-Loaded Solid Lipid Nanoparticles (FPT-SLNs) in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Pure Fimasartan | - | - | - | [7][8] |
| FPT-SLNs | Significantly Higher | Significantly Higher | Nearly 2-fold | [7][8] |
Table 2: Pharmacokinetic Parameters of Fimasartan Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) in Rats
| Formulation | Relative Bioavailability Increase | Reference |
| Pure Fimasartan | - | [12] |
| S-SNEDDS | 1.5-fold | [12] |
Table 3: Pharmacokinetic Parameters of Fimasartan Fluidized Solid Dispersion (FFSD) Tablet in Beagle Dogs
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference | | :--- | :--- | :--- | :--- | | Commercial Fimasartan Tablet | - | 80.58 ± 22.18 | - |[5][13] | | FFSD Tablet | Significantly Higher | 140.39 ± 27.40 | ~1.7-fold |[5][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for the preparation of advanced Fimasartan formulations designed to enhance its bioavailability.
Protocol 1: Preparation of Fimasartan-Loaded Solid Lipid Nanoparticles (FPT-SLNs)
-
Method: High-speed homogenization followed by ultrasonication.
-
Materials:
-
Fimasartan Potassium Trihydrate (FPT)
-
Glyceryl monostearate (GMS) - Lipid
-
Tween-20 - Surfactant
-
Purified water
-
-
Procedure:
-
Melt the GMS at a temperature above its melting point.
-
Disperse the FPT in the molten GMS.
-
Heat the aqueous phase containing Tween-20 to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize at high speed for a specified duration.
-
Subject the resulting coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form the nanoemulsion.
-
Allow the nanoemulsion to cool down to room temperature to solidify the lipid, forming the FPT-SLNs.
-
The resulting FPT-SLN dispersion can be lyophilized for long-term storage.
-
Protocol 2: Preparation of Fimasartan Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)
-
Method: Adsorption to a porous carrier.
-
Materials:
-
This compound (FPT)
-
Capmul MCM C8 - Oil
-
Labrasol - Surfactant
-
Transcutol HP - Co-solvent
-
Neusilin US2 - Porous carrier
-
-
Procedure:
-
Prepare the liquid SNEDDS (L-SNEDDS) by mixing the oil, surfactant, and co-solvent in the optimized ratio (e.g., 20% oil, 40% surfactant, 40% co-solvent).[12]
-
Add FPT to the L-SNEDDS mixture and vortex until a clear solution is obtained.
-
Gradually add the L-SNEDDS containing FPT to the porous carrier (Neusilin US2) in a mortar.
-
Triturate the mixture until a free-flowing powder (S-SNEDDS) is formed.
-
The S-SNEDDS powder can then be filled into hard gelatin capsules.
-
Protocol 3: Preparation of Fimasartan Fluidized Solid Dispersion (FFSD)
-
Method: Fluid bed granulation.
-
Materials:
-
Fimasartan
-
Hydroxypropyl methylcellulose (HPMC) - Hydrophilic polymer
-
Microcrystalline cellulose (B213188) - Carrier
-
50% Ethanol (B145695) - Solvent
-
-
Procedure:
-
Dissolve Fimasartan and HPMC in 50% ethanol to prepare the spray solution.
-
Place the microcrystalline cellulose in the fluid bed granulator.
-
Spray the Fimasartan-HPMC solution onto the fluidized microcrystalline cellulose under controlled conditions of inlet air temperature, spray rate, and atomization pressure.
-
After spraying is complete, dry the granules in the fluid bed to remove the residual solvent.
-
The resulting FFSD granules can be collected and used for further formulation, such as tableting.
-
Visualizations
Signaling Pathway: Factors Limiting Fimasartan Absorption
Caption: Factors limiting the oral absorption of Fimasartan.
Experimental Workflow: Preparation of Fimasartan-Loaded SLNs
Caption: Workflow for preparing Fimasartan-loaded SLNs.
Logical Relationship: Overcoming Fimasartan's Poor Bioavailability
Caption: Strategies to overcome Fimasartan's poor bioavailability.
References
- 1. PK/PD evaluation of fimasartan for the treatment of hypertension Current evidences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. Novel Fimasartan Fluidized Solid Dispersion and Its Tablet: Preparation, Crystallinity, Solubility, Dissolution, and Pharmacokinetics in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regional Absorption of Fimasartan in the Gastrointestinal Tract by an Improved In Situ Absorption Method in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fimasartan: A New Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics | Novel Fimasartan Fluidized Solid Dispersion and Its Tablet: Preparation, Crystallinity, Solubility, Dissolution, and Pharmacokinetics in Beagle Dogs | springermedicine.com [springermedicine.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. irjpms.com [irjpms.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in bioanalytical methods for Fimasartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering interference issues during the bioanalytical analysis of Fimasartan.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
Question: I am observing low and inconsistent recovery of Fimasartan from plasma samples using protein precipitation. What could be the cause and how can I improve it?
Answer:
Low and inconsistent recovery with protein precipitation (PPT) can be due to several factors:
-
Incomplete Protein Precipitation: Ensure the precipitating solvent (typically acetonitrile) is added in the correct ratio to the plasma volume (usually 3:1 or 4:1, v/v) and that vortexing is thorough to ensure complete protein removal. Inadequate vortexing can lead to incomplete precipitation and loss of analyte with the protein pellet.
-
Analyte Co-precipitation: Fimasartan might co-precipitate with the plasma proteins. To mitigate this, consider optimizing the pH of the sample before adding the precipitating solvent.
-
Alternative Extraction Methods: If optimizing PPT does not yield satisfactory results, consider switching to a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE with solvents like ethyl acetate (B1210297) and n-hexane has been shown to provide good recovery for Fimasartan.[1] SPE can offer even cleaner extracts, further reducing matrix effects.[2]
Question: What is the best approach to minimize the matrix effect when analyzing Fimasartan in plasma?
Answer:
The matrix effect, often causing ion suppression or enhancement in LC-MS/MS analysis, is a significant challenge.[3] Here are some strategies to minimize it:
-
Improve Sample Cleanup: While protein precipitation is a simple and fast method, it may not be sufficient to remove all interfering endogenous components, particularly phospholipids (B1166683). Supported liquid extraction (SLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids and reducing matrix effects.[2][4]
-
Chromatographic Separation: Optimize your chromatographic method to separate Fimasartan from the co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of Fimasartan.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.
Chromatography
Question: I am observing poor peak shape (tailing or fronting) for Fimasartan. What are the potential causes and solutions?
Answer:
Poor peak shape can compromise the accuracy and precision of your assay. Here’s a guide to troubleshooting this issue:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.[5]
-
Secondary Interactions: Peak tailing can be caused by interactions between Fimasartan and active sites on the stationary phase (e.g., residual silanols). Ensure the mobile phase pH is appropriate to keep Fimasartan in a single ionic state. Using a column with end-capping can also minimize these interactions.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[6]
-
Column Contamination or Degradation: If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Try flushing the column or replacing it if necessary.[6]
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections can lead to peak broadening. Ensure all connections are made correctly and use tubing with the appropriate internal diameter for your system.[6]
Question: My retention time for Fimasartan is shifting between injections. What should I check?
Answer:
Retention time shifts can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phases, including pH adjustment.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a stable temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mass Spectrometry
Question: I am experiencing significant ion suppression for Fimasartan. How can I identify the source and mitigate it?
Answer:
Ion suppression is a common form of matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte.
-
Identifying the Suppression Region: A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is occurring. Infuse a constant flow of a Fimasartan solution into the MS source while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is happening.
-
Mitigation Strategies:
-
Chromatographic Separation: Adjust your chromatography to move the Fimasartan peak away from the ion suppression regions.
-
Improved Sample Preparation: As mentioned earlier, methods like LLE or SPE are more effective at removing the compounds that cause ion suppression, such as phospholipids.[1][4]
-
Change Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Use a Stable Isotope-Labeled Internal Standard: This will co-elute with Fimasartan and experience the same degree of ion suppression, allowing for accurate quantification.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Fimasartan Analysis
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate/n-Hexane) |
| Extraction Recovery (%) | Variable, can be lower and less consistent | Generally > 70% and consistent[1] |
| Matrix Effect (%) | Can be significant due to residual phospholipids | Generally lower than PPT[1] |
| Throughput | High | Moderate |
| Cost | Low | Low to Moderate |
| Recommendation | Suitable for initial screening, but may require optimization for validation. | A good alternative to PPT for improved recovery and reduced matrix effects. |
Table 2: Summary of Validation Parameters from a Published LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 14.9% |
| Inter-day Precision (%CV) | < 10.5% |
| Intra-day Accuracy (%) | 91.6 - 102.7% |
| Inter-day Accuracy (%) | 91.9 - 96.8% |
| Extraction Recovery (%) | ~78.8% |
| Matrix Effect (%) | ~95.8% (indicating minimal effect in that specific study) |
Data adapted from a validated LC-MS/MS assay for Fimasartan in human plasma.
Experimental Protocols
Protocol 1: Protein Precipitation for Fimasartan Analysis in Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for Fimasartan Analysis in Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Angiotensin II and the inhibitory action of Fimasartan.
Caption: General experimental workflow for the bioanalysis of Fimasartan.
Caption: A logical decision tree for troubleshooting common Fimasartan bioanalysis issues.
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Fimasartan Monohydrate Crystal Preparation and Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation and stability assessment of Fimasartan (B1672672) monohydrate crystals. All information is presented to facilitate clear understanding and rapid problem-solving during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis and stability of Fimasartan potassium salt monohydrate.
Q1: What is the most common starting material for the preparation of Fimasartan potassium salt monohydrate?
The most frequently used starting material is Fimasartan potassium salt trihydrate.[1][2][3] The monohydrate form is typically achieved through recrystallization of the trihydrate form in an organic solvent.
Q2: Why is the monohydrate form of Fimasartan potassium salt preferred over the trihydrate form?
The monohydrate crystalline form of Fimasartan potassium salt demonstrates superior stability against moisture and temperature changes compared to the trihydrate form.[1][3] The trihydrate form is prone to losing water of crystallization upon drying, which can be difficult to control and may lead to inconsistencies in the final product.[4][5] The monohydrate form, being more stable, is more suitable for pharmaceutical formulation and manufacturing processes, such as wet granulation.[4]
Q3: What analytical techniques are recommended for confirming the crystalline form of Fimasartan monohydrate?
The primary analytical techniques for characterizing the crystalline form of Fimasartan monohydrate are:
-
X-Ray Powder Diffraction (XRPD): To identify the unique diffraction pattern of the monohydrate crystal structure.
-
Differential Scanning Calorimetry (DSC): To determine the endothermic transition temperature, which is a characteristic property of the monohydrate form.[1]
-
Thermogravimetric Analysis (TGA): To measure the water content and confirm it is consistent with a monohydrate.
Q4: What are the key stability concerns for Fimasartan?
Fimasartan is susceptible to degradation under certain stress conditions. The major degradation pathway is oxidation.[1] It also shows degradation under acidic and alkaline conditions. However, it is relatively stable under photolytic and thermal stress.
Section 2: Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the preparation of Fimasartan potassium salt monohydrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Monohydrate Crystals | Incomplete crystallization. | Ensure the solution is sufficiently saturated before cooling. The cooling process should be gradual to allow for maximum crystal formation. Stirring during cooling can also improve yield.[4] |
| Loss of product during filtration or washing. | Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. Minimize the volume of solvent used for washing the crystals. | |
| Incorrect Crystalline Form (e.g., obtaining the trihydrate or an amorphous form) | Inappropriate solvent system. | Use a recommended organic solvent such as ethanol (B145695), isopropanol, or acetonitrile (B52724) for recrystallization from the trihydrate form.[1][2][3] |
| Rapid cooling. | A slower cooling rate favors the formation of the more stable monohydrate form. | |
| Insufficient drying. | Ensure drying is carried out under the recommended conditions of temperature and reduced pressure to remove excess solvent and achieve the stable monohydrate.[4] | |
| Inconsistent Particle Size | Uncontrolled nucleation and crystal growth. | Control the rate of cooling and agitation. Seeding the solution with existing monohydrate crystals can help in achieving a more uniform particle size. |
| Excessive agitation. | High-speed agitation can lead to crystal breakage and the formation of fine particles. Optimize the stirring speed to ensure homogeneity without causing excessive crystal attrition.[6] | |
| Discolored Crystals | Presence of impurities. | Ensure the starting material (Fimasartan potassium salt trihydrate) is of high purity. Use high-purity solvents for crystallization. |
| Degradation during heating. | Avoid prolonged heating at high temperatures. The recommended heating temperature is typically between 70°C and 80°C.[1] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Fimasartan Potassium Salt Monohydrate from Trihydrate
Objective: To convert Fimasartan potassium salt trihydrate to Fimasartan potassium salt monohydrate.
Materials:
-
Fimasartan potassium salt trihydrate
-
Ethanol (or other suitable organic solvent like isopropanol, acetonitrile)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Add Fimasartan potassium salt trihydrate to a suitable volume of ethanol in a flask.
-
Heat the mixture to 75°C with stirring until the solid is completely dissolved.[2][3]
-
Cool the solution to 25°C to allow for the precipitation of crystals.[2][3]
-
Continue stirring the suspension for approximately 15 hours to ensure complete crystallization.[2][3]
-
Dry the collected crystals under reduced pressure (e.g., 10 mmHg) at 40°C for 8 hours to obtain Fimasartan potassium salt monohydrate as a white powder.[2][3]
Protocol 2: Stability Testing of Fimasartan under Forced Degradation
Objective: To assess the stability of Fimasartan under various stress conditions.
Materials:
-
Fimasartan
-
0.1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Acetonitrile
-
HPLC system with a UV detector
-
Hot air oven
-
UV cabinet
Procedure:
-
Acid Degradation: Dissolve Fimasartan in acetonitrile and add 0.1N HCl. Keep the solution at room temperature for 60 minutes before analysis by HPLC.[1]
-
Alkali Degradation: Dissolve Fimasartan in acetonitrile and add 0.1N NaOH. Keep the solution at room temperature for 60 minutes before analysis by HPLC.[1]
-
Oxidative Degradation: Dissolve Fimasartan in acetonitrile and add 3% H₂O₂. Keep the solution at room temperature for 60 minutes before analysis by HPLC.[1]
-
Thermal Degradation: Dissolve Fimasartan in acetonitrile and place the solution in a hot air oven at 60°C for 60 minutes.[1]
-
Photolytic Degradation: Dissolve Fimasartan in acetonitrile and expose the solution to UV light in a UV cabinet for 60 minutes.[1]
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
Section 4: Data Presentation
Table 1: Physicochemical Properties of Fimasartan Potassium Salt Monohydrate vs. Trihydrate
| Property | Fimasartan Potassium Salt Monohydrate | Fimasartan Potassium Salt Trihydrate |
| Moisture & Temperature Stability | High stability with minimal water loss at elevated temperatures.[1] | Prone to dehydration, with significant water loss at 50°C and 60°C.[1] |
| Endothermic Transition (DSC) | Approximately 267°C to 268°C.[1] | Not reported in the provided search results. |
| XRPD Peaks (2θ) | Characteristic peaks at 6.67, 7.62, 11.03, 15.32, 16.49, 20.12, 25.65, and 27.28 ± 0.2.[3] | Different XRPD pattern from the monohydrate. |
| Particle Size | Uniform particle size, easy to formulate.[3] | May require additional processing to achieve uniform particle size. |
Table 2: Summary of Forced Degradation Studies of Fimasartan
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation |
| Acidic | 0.1N HCl | 60 min | Room Temp | Degradation observed[1] |
| Alkaline | 0.1N NaOH | 60 min | Room Temp | Degradation observed[1] |
| Oxidative | 3% H₂O₂ | 60 min | Room Temp | Highest degradation observed[1] |
| Thermal | - | 60 min | 60°C | No significant degradation[1] |
| Photolytic | UV light | 60 min | Room Temp | No significant degradation[1] |
Section 5: Visualizations
This section provides diagrams to illustrate key processes and pathways related to Fimasartan.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. syrris.com [syrris.com]
- 3. CA2887056A1 - Monohydrate crystal of fimasartan potassium salt, method for preparing same, and pharmacological composition comprising same - Google Patents [patents.google.com]
- 4. EP2927226A1 - Monohydrate crystal of fimasartan potassium salt, method for preparing same, and pharmacological composition comprising same - Google Patents [patents.google.com]
- 5. EP2927226A1 - Monohydrate crystal of fimasartan potassium salt, method for preparing same, and pharmacological composition comprising same - Google Patents [patents.google.com]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
Preventing oxidative degradation of Fimasartan during storage and analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of Fimasartan during storage and analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Fimasartan.
| Problem | Possible Cause | Recommended Solution |
| Appearance of Unknown Peaks in Chromatogram | Oxidative degradation of Fimasartan. | 1. Confirm the identity of the degradation product using LC-MS/MS. A major oxidative degradant has a mass 16 amu less than the parent Fimasartan, corresponding to the replacement of the sulfur atom with an oxygen atom[1]. 2. Review storage conditions. Ensure the sample is protected from light and stored at the recommended temperature (-20°C for the active pharmaceutical ingredient (API), room temperature not exceeding 30°C for tablets) in a tightly closed container[2][3]. 3. Check the purity of solvents and reagents. Peroxide impurities in solvents can induce oxidation[4]. Use fresh, high-purity solvents. |
| Loss of Fimasartan Potency Over Time | Inappropriate storage conditions leading to degradation. | 1. Verify storage temperature. Fimasartan API should be stored at -20°C[2]. The tablet formulation should be stored at room temperature (not exceeding 30°C) in a light-protected, tightly closed container[3]. 2. Protect from light. Fimasartan is susceptible to photolytic degradation. Store in amber vials or protect from light. 3. Minimize exposure to air. Oxidative degradation is a primary pathway. Purge vials with an inert gas like nitrogen or argon before sealing for long-term storage. |
| Inconsistent Analytical Results | Sample preparation variability or instability in the analytical solution. | 1. Prepare fresh analytical solutions daily. Fimasartan in solution may degrade over time, especially if exposed to light or elevated temperatures. 2. Use a validated stability-indicating analytical method. An appropriate HPLC or UPLC method should be able to separate Fimasartan from its degradation products[5][6]. 3. Control the temperature of the autosampler. If samples are queued for extended periods, maintain them at a low temperature (e.g., 4°C) to minimize degradation. |
| Precipitation of Fimasartan in Solution | Exceeding the solubility limit of the chosen solvent. | 1. Consult solubility data for Fimasartan in your chosen solvent. 2. If using a mixed solvent system, ensure the proportion of the poor solvent is not too high. 3. Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for Fimasartan API?
-
Fimasartan API should be stored at -20°C in a tightly sealed container, protected from light and moisture[2].
-
-
Q2: How should Fimasartan tablets be stored?
-
Q3: How critical is light protection for Fimasartan?
-
Light protection is crucial as Fimasartan can undergo photolytic degradation. Always store Fimasartan substances and solutions in light-protected containers, such as amber vials.
-
Oxidative Degradation
-
Q4: What is the primary oxidative degradation product of Fimasartan?
-
The major oxidative degradation product is formed by the replacement of the sulfur atom in the thiocarbonyl group with an oxygen atom, resulting in a compound with a molecular weight that is 16 amu less than Fimasartan[1]. This has been characterized as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-1,6–dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide[1].
-
-
Q5: What are common sources of oxidation during storage and analysis?
-
Common sources include atmospheric oxygen, peroxide impurities in solvents and excipients, and exposure to light which can catalyze photo-oxidation[4].
-
-
Q6: How can I minimize oxidative degradation during sample preparation?
-
Use high-purity solvents and freshly prepared solutions. De-gassing solvents can also help to remove dissolved oxygen. For sensitive samples, consider working under an inert atmosphere (e.g., in a glove box).
-
Analytical Methodology
-
Q7: What analytical techniques are suitable for stability testing of Fimasartan?
-
Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method[6][7]. Ultra-performance liquid chromatography (UPLC) and LC-MS/MS can also be used for higher sensitivity and for identification of degradation products[1][5]. UV-Visible spectrophotometry can be used for simpler quantification but may not be stability-indicating[5][8].
-
-
Q8: What are the key validation parameters for a stability-indicating method according to ICH guidelines?
-
Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness[5]. The method must be able to accurately quantify Fimasartan in the presence of its degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Fimasartan
This protocol outlines a general procedure for conducting forced degradation studies on Fimasartan to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Fimasartan in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). After cooling, neutralize the solution with 0.1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 48 hours)[1]. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid Fimasartan powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. After exposure, dissolve the powder to prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the Fimasartan stock solution to UV light (e.g., 254 nm) and/or sunlight for a defined period. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., RP-HPLC).
Protocol 2: Stability-Indicating RP-HPLC Method for Fimasartan
This is a general-purpose RP-HPLC method that can be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6].
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode[6]. A common ratio is Acetonitrile:Buffer (e.g., 80:20 v/v)[6].
-
Flow Rate: 0.8 - 1.0 mL/min[6].
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare Fimasartan standard and sample solutions in the mobile phase at a suitable concentration (e.g., 10-50 µg/mL).
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of Fimasartan and any degradation products.
Quantitative Data Summary
The following table summarizes typical degradation of Fimasartan under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1N HCl | 24 hours | 80°C | 10-15% |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | 80°C | 15-20% |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | Room Temp | Up to 75.4%[1][9] |
| Thermal Degradation | Solid State | 48 hours | 80°C | 5-10% |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | 5-10% |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Visualizations
Caption: Oxidative degradation pathway of Fimasartan.
Caption: Experimental workflow for Fimasartan stability testing.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. usbio.net [usbio.net]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Fimasartan vs. Losartan: A Comparative Efficacy Analysis for Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of Fimasartan (B1672672) Potassium Trihydrate and Losartan (B1675146), two prominent Angiotensin II Receptor Blockers (ARBs) used in the management of hypertension. The following sections present quantitative data from head-to-head clinical trials, detailed experimental protocols, and visualizations of the underlying mechanism of action and study designs.
Comparative Efficacy Data
Clinical evidence suggests that fimasartan is a potent and well-tolerated ARB with an efficacy that is at least non-inferior, and in some instances superior, to that of losartan in reducing blood pressure.[1] Fimasartan has demonstrated a greater effect in blood pressure reduction than losartan and valsartan.[2]
Blood Pressure Reduction in Mild-to-Moderate Hypertension
A key phase III, multicenter, randomized, double-blind clinical trial provides robust comparative data on the blood pressure-lowering effects of fimasartan and losartan in adult Korean patients with mild-to-moderate hypertension.[3][4]
| Parameter | Fimasartan (60/120 mg daily) | Losartan (50/100 mg daily) | Between-Group Difference | p-value |
| Baseline siDBP (mmHg) | Not specified | Not specified | - | - |
| Change in siDBP at Week 12 (mmHg) | -11.26 (7.53) | -8.56 (7.72) | 2.70 mmHg | 0.0002 |
| Baseline siSBP (mmHg) | Not specified | Not specified | - | - |
| Change in siSBP at Week 12 (mmHg) | -16.8 (12.1) | -13.1 (12.2) | - | <0.0001 |
Data are presented as mean (standard deviation). siDBP: sitting Diastolic Blood Pressure; siSBP: sitting Systolic Blood Pressure.
In a separate 12-week study in a Russian outpatient population with grade 1-2 arterial hypertension, fimasartan was found to be non-inferior to losartan in reducing blood pressure.[5]
| Parameter | Fimasartan | Losartan | Between-Group Difference (Mean Change in SBP) | p-value |
| Number of Patients | 89 | 90 | - | - |
| Baseline Mean SBP (mmHg) | Not specified | Not specified | - | - |
| Mean SBP at Week 12 (mmHg) | 127.7 ± 8.0 | 127.6 ± 5.6 | -0.18 ± 1.00 mmHg | 0.390 |
| Change from Baseline in SBP (mmHg) | -25.2 ± 8.6 | -24.3 ± 7.8 | - | - |
Data are presented as mean ± standard deviation. SBP: Systolic Blood Pressure.
Albuminuria Reduction in Diabetic Kidney Disease
The FANTASTIC trial, a phase III, multicenter, randomized, double-blind study, compared the efficacy of fimasartan and losartan in reducing albuminuria in patients with diabetic kidney disease (DKD).[6][7]
| Parameter | Fimasartan Group | Losartan Group | p-value |
| Baseline Urinary ACR (mg/gCr) | 1376.84 | 1521.07 | Not significant |
| % Change in ACR at Week 4 | -23.58% | -8.74% | <0.01 |
| % Change in ACR at Week 8 | -33.06% | -10.17% | <0.01 |
| % Change in ACR at Week 12 | -35.00% | -14.91% | <0.01 |
| % Change in ACR at Week 24 | -38.13% | -19.71% | <0.01 |
ACR: Albumin-to-Creatinine Ratio. The superior antiproteinuric effect of fimasartan was significant even after adjusting for blood pressure levels.[6][7]
Mechanism of Action and Signaling Pathway
Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] They act by blocking this receptor, which prevents angiotensin II from causing vasoconstriction and stimulating the adrenal glands to release aldosterone.[1] This inhibition leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease in blood pressure.[1] Fimasartan's structural difference, being a pyrimidin-4(3H)-one derivative of losartan, is thought to contribute to its higher potency and longer duration of action.[1]
Caption: Shared signaling pathway of Fimasartan and Losartan.
Experimental Protocols
Phase III Trial in Mild-to-Moderate Hypertension (Korean Population)
-
Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose-escalation clinical trial. An optional 12-week extension phase was also included.[3][4]
-
Patient Population: 506 adult Korean patients (aged 18-70 years) with mild-to-moderate hypertension were randomized.[3][4]
-
Randomization and Treatment: Patients were randomly assigned to receive either fimasartan (n=256) or losartan (n=250).[3] The initial daily dose for the fimasartan group was 60 mg, and for the losartan group, it was 50 mg.[1] At week 4, if the sitting diastolic blood pressure (siDBP) was ≥ 90 mmHg, the dose was doubled to 120 mg for fimasartan or 100 mg for losartan.[1]
-
Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from baseline to week 12, with the main objective being to establish the non-inferiority of fimasartan to losartan.[1][3]
-
Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs) were evaluated.[1][3]
Caption: Experimental workflow of a comparative clinical trial.
FANTASTIC Trial in Diabetic Kidney Disease
-
Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration, phase III study.[6]
-
Patient Population: 341 patients with diabetic kidney disease were randomized.[6]
-
Primary Endpoint: The rate of change in albuminuria from baseline to week 24.[6]
-
Exclusion Criteria: Included severe hypertension (SBP ≥ 180 mmHg or DBP ≥ 110 mmHg), symptomatic orthostatic hypotension, type 1 diabetes, uncontrolled diabetes, patients on dialysis, or those with clinically significant decompensated cardiac and hepatic diseases.[7]
Safety and Tolerability
Across the reviewed studies, both fimasartan and losartan were well-tolerated.[1][5] In the study of Korean patients, the incidence of adverse drug reactions was 7.84% in the fimasartan group and 10.40% in the losartan group, with no statistically significant difference.[3][4] Similarly, in the FANTASTIC trial, there were no significant differences in adverse events, including the incidences of estimated glomerular filtration decline and hyperkalemia.[6][7]
Conclusion
The available clinical evidence indicates that Fimasartan is a potent angiotensin II receptor blocker with an efficacy that is at least non-inferior, and in some cases superior, to that of Losartan for reducing both blood pressure and albuminuria.[1] The structural modifications in Fimasartan may account for its enhanced potency.[1] For researchers and drug development professionals, Fimasartan represents a noteworthy advancement in the ARB class, offering a compelling therapeutic alternative for the management of hypertension and associated conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Efficacy and safety of fimasartan, a new angiotensin-receptor blocker, compared to losartan in mild-to-moderate hypertension | Zvartau | "Arterial’naya Gipertenziya" ("Arterial Hypertension") [htn.almazovcentre.ru]
- 6. The FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Fimasartan and Other Leading Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Pharmacokinetic Profiles of Fimasartan (B1672672), Losartan (B1675146), Valsartan (B143634), and Candesartan (B1668252), Supported by Experimental Data.
This guide offers an objective comparison of the pharmacokinetic properties of fimasartan potassium trihydrate against other widely-used angiotensin II receptor blockers (ARBs), namely losartan, valsartan, and candesartan. By summarizing key quantitative data and detailing experimental protocols, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development.
Executive Summary
Angiotensin II receptor blockers are a cornerstone in the management of hypertension. While all drugs in this class share a common mechanism of action by blocking the AT1 receptor, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application and efficacy. Fimasartan, a more recently developed ARB, has demonstrated distinct pharmacokinetic characteristics when compared to established agents like losartan, valsartan, and candesartan. This guide will delve into these differences, presenting a side-by-side comparison of key parameters such as time to maximum concentration (Tmax), peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for fimasartan, losartan, valsartan, and candesartan, derived from various clinical studies. It is important to note that values can vary depending on the specific study design, dosage administered, and patient population.
| Pharmacokinetic Parameter | Fimasartan | Losartan | Valsartan | Candesartan |
| Tmax (hours) | 0.5 - 3.0[1][2] | 1.0 - 2.0[3][4] | 2.0 - 4.0 | 3.0 - 5.0[5][6] |
| Cmax (ng/mL) | 62.4 ± 48.6 (60 mg dose)[7] | Varies significantly with dose | 1.64 mg/L (80 mg dose) | Varies with dose; ~101 ng/mL (16 mg)[8] |
| AUC (ng·h/mL) | 291.1 ± 121.7 (60 mg dose)[7] | Varies with dose | Varies with dose | ~1450 (16 mg dose)[8] |
| Half-life (t1/2) (hours) | 5 - 16[1][2][9] | ~2 (parent), 6-9 (metabolite)[3][4] | 6 - 9 | 9 - 11.5[5] |
| Bioavailability (%) | ~18.6[2][7] | ~33[3] | 10 - 35[10] | ~15[5] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials conducted under rigorous scientific standards. Below are detailed methodologies for key experiments cited.
General Study Design for Pharmacokinetic Evaluation
Most pharmacokinetic studies for these sartans follow a similar design to ensure the reliability and comparability of the results.
-
Study Type: Randomized, open-label, single- or multiple-dose, crossover, or parallel-group studies.
-
Participants: Typically healthy adult volunteers, with specific inclusion and exclusion criteria to minimize variability.
-
Drug Administration: Oral administration of a single tablet of the sartan being studied, usually with a standardized volume of water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the full pharmacokinetic profile.
-
Bioanalytical Method: Plasma concentrations of the parent drug and any active metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) from the plasma concentration-time data.
Specific Methodologies
Fimasartan Pharmacokinetic Study Protocol:
A typical study to determine the absolute bioavailability of fimasartan involves a randomized, single-dose, open-label, two-way crossover design in healthy male subjects.[7] Participants are divided into two groups, with each group receiving either a single oral dose (e.g., 60 mg tablet) or a single intravenous infusion (e.g., 30 mg) of fimasartan, separated by a washout period of one week.[7] Blood samples are collected at specified intervals post-administration for pharmacokinetic analysis.[7]
Losartan Bioavailability Study Workflow:
Bioavailability studies for losartan are often conducted as randomized, single-dose, two-period, crossover studies in healthy adult volunteers under fasting conditions. Participants receive a single oral dose of a test formulation and a reference formulation of losartan (e.g., 50 mg tablets), with a washout period between the two treatments. Blood samples are collected over a 24 to 48-hour period, and plasma concentrations of losartan and its active metabolite, E-3174, are determined using a validated LC-MS/MS method.
Valsartan Pharmacokinetic Analysis:
Pharmacokinetic studies of valsartan often employ a randomized, single oral dose, two-treatment crossover design in healthy male volunteers under fasting conditions.[9] Following an overnight fast, volunteers receive a single dose of valsartan (e.g., 80 mg). Blood samples are collected for up to 48 hours, and drug concentrations are determined by a reverse-phase HPLC method with fluorescence detection.[9]
Candesartan Bioequivalence Study Design:
A common design for candesartan bioequivalence studies is a randomized, single-blind, two-period, cross-over study in healthy adult male and female subjects under fasting conditions.[11] In each study period, separated by a one-week washout period, a single dose of the test or reference product is administered. Plasma concentrations of candesartan are determined using ultra-pressure high-performance liquid chromatography with a tandem mass spectrometer detector.[11]
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of sartans.
Caption: Generalized workflow for a comparative pharmacokinetic study of sartans.
Signaling Pathway of Angiotensin II Receptor Blockers
Fimasartan and other sartans exert their therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates this signaling pathway.
Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the action of sartans.
References
- 1. A Clinical Trial to Evaluate the Pharmacokinetics and Safety/Tolerability of Fimasartan and Linagliptin in Healthy Volunteers | Clinical Research Trial Listing [centerwatch.com]
- 2. Pharmacokinetics and safety of highly variable valsartan in single-pill combination with amlodipine versus its generic formulation: a randomized, three-cycle, three-sequence, partially replicated crossover phase I bioequivalence clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of reverse phase HPLC method for determination of angiotensin receptor blocking agent irbesartan in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interaction of fimasartan, a new angiotensin II receptor antagonist, with amlodipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and bioequivalence study of two brands of valsartan tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Bioanalytical Method Validation for Fimasartan in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Fimasartan in plasma samples. Fimasartan is a selective angiotensin II receptor blocker used in the management of hypertension. Accurate and reliable determination of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Key Bioanalytical Method Validation Parameters
The following table summarizes the key validation parameters for different bioanalytical methods used for the determination of Fimasartan in human plasma. The data presented is compiled from published studies and highlights the superior sensitivity and performance of mass spectrometry-based methods.
| Parameter | UPLC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Linearity Range (ng/mL) | 3 - 1000[1][2] | 0.5 - 500[3][4][5] | 10 - 30 (µg/mL)[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3[1] | 0.5[3][4][5] | 472[6] |
| Intra-day Precision (%RSD) | 2.0 - 3.1%[1][2] | < 14.9%[3][4][5] | < 1.5%[6] |
| Inter-day Precision (%RSD) | 0.8 - 8.0%[1][2] | < 10.5%[4] | < 1.5%[6] |
| Intra-day Accuracy (%) | 86.9 - 98.2%[1][2] | 91.6 - 102.7%[4] | 98.90 - 100.89%[6] |
| Inter-day Accuracy (%) | 93.3 - 100.1%[1][2] | 91.9 - 96.8%[4] | Not Reported |
| Extraction Recovery (%) | Not Reported | 78.8%[4] | Not Reported |
| Internal Standard (IS) | BR-A-563[1][2] | BR-A-563[3][4][5] | Not applicable |
Experimental Protocols
This section details typical experimental protocols for the bioanalytical methods compared above.
UPLC-MS/MS Method
This method offers high sensitivity and rapid analysis time for the quantification of Fimasartan in human plasma.[1][2]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a plasma sample, an internal standard (BR-A-563) and a precipitating agent (e.g., acetonitrile) are added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and injected into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Optimized for the UPLC system.
-
Injection Volume: Typically a few microliters.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
LC-MS/MS Method
This widely used method provides a balance of sensitivity, specificity, and throughput for Fimasartan analysis.[3][4][5]
1. Sample Preparation:
-
Similar to the UPLC-MS/MS method, protein precipitation is the common extraction technique.
-
50 µL of plasma is mixed with 100 µL of the internal standard solution (BR-A-563 in acetonitrile).[4]
-
After vortexing and centrifugation, the supernatant is transferred for analysis.[4]
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., Luna®, 5 µm, 50 mm × 2.0 mm).[3][5]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[3][4][5]
-
Injection Volume: 5 µL.[4]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-UV Method
While less sensitive than mass spectrometric methods, HPLC-UV can be a cost-effective alternative for the analysis of Fimasartan, particularly in pharmaceutical dosage forms.[6]
1. Sample Preparation:
-
For plasma samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would typically be required to achieve sufficient cleanup and concentration. A described method for other antihypertensive drugs involves basifying the plasma, extracting with an organic solvent mixture, evaporating the organic layer, and reconstituting the residue in the mobile phase.[7]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Phenomenex C18).[6]
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.05% orthophosphoric acid in water (75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 262 nm.[6]
Experimental Workflow for Fimasartan Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of Fimasartan in plasma samples using LC-MS/MS.
Caption: Workflow for Fimasartan bioanalysis in plasma.
References
- 1. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Fimasartan's Anti-Inflammatory Profile: A Comparative Analysis with Other Angiotensin II Receptor Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Fimasartan, a novel angiotensin II receptor blocker (ARB), with other established ARBs. This document synthesizes experimental data on their mechanisms of action, impact on inflammatory markers, and outlines the methodologies of key cited studies.
Fimasartan, a recently developed ARB, has demonstrated potent anti-inflammatory properties beyond its primary antihypertensive effects. Like other ARBs, its fundamental mechanism involves blocking the angiotensin II type 1 (AT1) receptor, which in turn can mitigate the pro-inflammatory signaling cascades initiated by angiotensin II. However, emerging preclinical and clinical data suggest potential differences in the pleiotropic, anti-inflammatory effects among various ARBs. This guide aims to collate and compare the available evidence.
Comparative Efficacy on Inflammatory Markers
While direct head-to-head studies comprehensively comparing the anti-inflammatory effects of Fimasartan against a wide range of other ARBs are limited, existing research provides valuable insights. The following tables summarize key quantitative data from studies evaluating the impact of Fimasartan and other ARBs on various inflammatory markers.
Table 1: Fimasartan's Effect on Inflammatory Markers in Preclinical Models
| Inflammatory Marker | Experimental Model | Treatment | Key Findings |
| iNOS & NO | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Fimasartan | Suppressed the expression of inducible nitric oxide synthase (iNOS) and subsequently inhibited the production of nitric oxide (NO)[1]. |
| TNF-α & IL-6 | Rat model of renal ischemia-reperfusion injury | Fimasartan | Significantly lowered the levels of TNF-α and IL-6[2]. |
| COX-2 & IL-1β | Hemolysate-stimulated astrocytes | Fimasartan | Decreased the expression of COX-2 and IL-1β[3][4]. |
| Nox1, Nox2, & Nox4 | Mice with unilateral ureteral obstruction | Fimasartan | Inhibited the expression of Nox1, Nox2, and Nox4[5][6]. |
Table 2: Comparative Effects of Other ARBs on Inflammatory Markers
| ARB(s) | Experimental Model/Patient Population | Inflammatory Marker(s) | Key Findings |
| Candesartan | Rheumatoid Arthritis Patients | IL-1β, TNF-α, CRP, ESR | Showed a significant decrease in serum levels of IL-1β, TNF-α, CRP, and ESR[1]. |
| Valsartan | Hemodialysis Patients | IL-6, IL-8, IL-1β, IL-10 | Reduced levels of IL-6 and IL-8. Showed a greater anti-inflammatory effect compared to ramipril (B1678797) (ACEi)[5]. |
| Losartan, Valsartan, Irbesartan, Candesartan, Telmisartan, Eprosartan | Hypertensive Patients | hsCRP, SAA | All ARBs demonstrated a beneficial effect by decreasing hsCRP and SAA levels, with no significant differences among the six ARBs[7]. |
Mechanistic Insights into Anti-Inflammatory Actions
The anti-inflammatory effects of Fimasartan and other ARBs are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Fimasartan's Known Signaling Pathways
Fimasartan has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways:
-
NF-κB and AP-1 Inhibition: Fimasartan suppresses inflammation by attenuating the transcriptional and DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1)[1]. This leads to a reduction in the expression of pro-inflammatory genes like iNOS[1].
-
MAPK Pathway Inhibition: Fimasartan has been observed to decrease the expression of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory signaling[5][6]. Specifically, it can decrease the phosphorylation of ERK1/2[3][4].
-
Nrf2 Pathway Upregulation: Fimasartan upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[5][6]. This leads to the induction of antioxidant pathways, which play a role in reducing oxidative stress-induced inflammation.
-
Akt Pathway Inhibition: In astrocytes, Fimasartan has been shown to decrease the phosphorylation of Akt, another important inflammatory signaling molecule[3][4].
The following diagram illustrates the inhibitory effects of Fimasartan on pro-inflammatory signaling pathways.
The subsequent diagram illustrates Fimasartan's activation of the protective Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.
Fimasartan's Effect on iNOS and NO in Macrophages [1]
-
Cell Culture: RAW264.7 macrophages were used.
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Fimasartan was administered to assess its anti-inflammatory potential.
-
Analysis:
-
NO Production: Measured using the Griess reaction.
-
iNOS Expression: Assessed by Western blotting and RT-PCR.
-
NF-κB and AP-1 Activity: Determined by electrophoretic mobility shift assay (EMSA) and luciferase reporter gene assay.
-
Nuclear Translocation: Evaluated by Western blotting of nuclear extracts.
-
Fimasartan's Effect in a Renal Ischemia-Reperfusion Injury Model [2]
-
Animal Model: Male Wistar rats were subjected to renal ischemia by clamping the renal artery, followed by reperfusion.
-
Treatment: Fimasartan was administered to the treatment group.
-
Analysis:
-
Inflammatory Cytokines (TNF-α, IL-6): Measured in renal tissue homogenates using ELISA.
-
Apoptotic Markers (Bax, Bcl2, Caspase 3): Assessed by Western blotting and immunohistochemistry.
-
Histopathology: Kidney tissue sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage.
-
Comparative Study of ARBs on Inflammatory Markers in Hypertensive Patients [7]
-
Study Design: A prospective, observational study.
-
Patient Population: High-renin hypertensive patients.
-
Treatment: Patients received monotherapy with one of six ARBs (losartan, valsartan, irbesartan, candesartan, telmisartan, or eprosartan) for 6 months. A diuretic could be added if blood pressure was not controlled.
-
Analysis:
-
Inflammatory Markers (hsCRP, SAA): Measured in serum samples at baseline and after 6 months of treatment.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare changes in inflammatory markers among the different ARB groups, adjusting for potential confounders.
-
The following diagram outlines a general experimental workflow for evaluating the anti-inflammatory effects of ARBs in a cell-based assay.
Conclusion
The available evidence indicates that Fimasartan possesses significant anti-inflammatory properties, mediated through the inhibition of key pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the protective Nrf2 pathway. While some studies have compared the effects of various ARBs on systemic inflammatory markers like hsCRP and have shown a general class effect, there is a notable lack of direct, comprehensive comparative studies evaluating the anti-inflammatory potency of Fimasartan against other ARBs at a molecular and cellular level. Future research should focus on head-to-head comparisons in standardized preclinical models and well-designed clinical trials to better delineate the comparative anti-inflammatory profiles of different ARBs. This will be crucial for optimizing therapeutic strategies for conditions where both hypertension and inflammation are key pathological components.
References
- 1. A comparative study on the anti-inflammatory effect of angiotensin-receptor blockers & statins on rheumatoid arthritis disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depressor and Anti-Inflammatory Effects of Angiotensin II Receptor Blockers in Metabolic and/or Hypertensive Patients With Coronary Artery Disease: A Randomized, Prospective Study (DIAMOND Study) | Adachi | Journal of Clinical Medicine Research [jocmr.org]
- 4. A comparative study on the anti-inflammatory effect of angiotensin-receptor blockers & statins on rheumatoid arthritis disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Effects of Angiotensin-Converting Enzyme Inhibition and Angiotensin-Receptor Blockade on Inflammation during Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beneficial Effects of Angiotensin II Type 1 Receptor Blocker Antihypertensive Treatment on Inflammation Indices: The Effect of Smoking - PMC [pmc.ncbi.nlm.nih.gov]
Fimasartan Demonstrates Non-Inferior Efficacy to Established Antihypertensives in Clinical Trials
Fimasartan (B1672672), a non-peptide angiotensin II receptor antagonist, has shown non-inferior efficacy in lowering blood pressure when compared to established antihypertensive drugs such as losartan (B1675146), valsartan (B143634), and amlodipine (B1666008) in several head-to-head clinical trials.[1][2][3][4][5] These studies, conducted in patients with mild-to-moderate essential hypertension, provide a robust dataset for researchers and drug development professionals to evaluate the performance of fimasartan.
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have consistently demonstrated that fimasartan is as effective as other widely prescribed antihypertensives in reducing both systolic and diastolic blood pressure.
Fimasartan vs. Losartan
A 12-week, randomized, double-blind, phase III clinical trial involving 506 adult Korean patients with mild-to-moderate hypertension found that fimasartan (60/120 mg) was non-inferior to losartan (50/100 mg) in reducing mean sitting diastolic blood pressure (siDBP).[1][2] At week 12, the fimasartan group showed a mean reduction in siDBP of -11.26 mmHg compared to -8.56 mmHg in the losartan group.[1] A post-hoc analysis suggested potential superiority of fimasartan over losartan in this study.[1][2] Another study with 179 patients also concluded that fimasartan provides a similar blood pressure-lowering effect to losartan.[6]
| Efficacy Endpoint | Fimasartan (60/120 mg) | Losartan (50/100 mg) | p-value |
| Change in siDBP at Week 12 (mmHg) | -11.26 (7.53) | -8.56 (7.72) | <0.0001 |
| Between-group difference (mmHg) | 2.70 | 0.0002 |
Data are presented as mean (standard deviation).[1]
Fimasartan vs. Valsartan
A study comparing fimasartan (120 mg) with valsartan (160 mg) in Korean patients with mild-to-moderate essential hypertension demonstrated superior efficacy of fimasartan in reducing sitting office systolic blood pressure (SiSBP) and diastolic blood pressure (SiDBP) after 6 weeks of treatment.[3][4][5] The fimasartan group also showed a significantly greater decrease in 24-hour mean ambulatory systolic and diastolic blood pressure.[3][4][5]
| Efficacy Endpoint | Fimasartan (120 mg) | Valsartan (160 mg) | p-value |
| Change in SiSBP at Week 6 (mmHg) | -16.26 (15.07) | -12.81 (13.87) | 0.0298 |
| Change in SiDBP at Week 6 (mmHg) | -7.63 (9.67) | -5.14 (8.52) | 0.0211 |
| Change in 24-hr mean ASBP (mmHg) | -15.22 (13.33) | -9.45 (12.37) | 0.0009 |
| Change in 24-hr mean ADBP (mmHg) | -8.74 (7.55) | -5.98 (7.85) | 0.0140 |
Data are presented as mean ± standard deviation.[4][5]
Fimasartan vs. Amlodipine
In a study involving patients with essential hypertension who were unresponsive to fimasartan monotherapy, the combination of fimasartan (60 mg) and amlodipine (10 mg) resulted in a significantly greater reduction in SiSBP compared to fimasartan monotherapy after 8 weeks.[7] Another study comparing fimasartan and amlodipine therapy on carotid atherosclerotic plaque inflammation found that both drugs similarly reduced inflammation.[8]
| Efficacy Endpoint (in non-responders to Fimasartan monotherapy) | Fimasartan (60 mg) | Fimasartan (60 mg) / Amlodipine (10 mg) | p-value |
| Change in SiSBP at Week 8 (mmHg) | -7.8 (13.3) | -20.5 (14.6) | <0.0001 |
Data are presented as mean (standard deviation).[7]
Safety and Tolerability Profile
Across the comparative trials, fimasartan was found to be well-tolerated, with a safety profile comparable to that of established antihypertensives. The incidence of adverse drug reactions (ADRs) for fimasartan was not significantly different from losartan.[1][2] In the comparison with valsartan, the safety profiles were also comparable.[6] When combined with amlodipine, the combination therapy did not lead to an increase in adverse drug reactions compared to fimasartan monotherapy.[7]
Experimental Protocols
The non-inferiority trials were typically designed as randomized, double-blind, multicenter, parallel-group studies.
Fimasartan vs. Losartan (Phase III Trial)
-
Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose-escalation, non-inferiority clinical trial with an optional 12-week extension phase.[1][2][9]
-
Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate essential hypertension.[1][2][9]
-
Randomization and Treatment: 506 patients were randomized to receive either fimasartan 60 mg or losartan 50 mg daily.[1][2] After 4 weeks, non-responders were up-titrated to fimasartan 120 mg or losartan 100 mg.
-
Primary Endpoint: The primary endpoint was to demonstrate the non-inferiority of the change in mean sitting diastolic blood pressure (siDBP) from baseline to week 12 for fimasartan compared with losartan.[1][2]
Fimasartan vs. Valsartan
-
Study Design: A 6-week, randomized, double-blind, parallel-group study.[4][5]
-
Patient Population: Korean patients with mild-to-moderate essential hypertension.[3][4][5]
-
Randomization and Treatment: After a 2-week placebo run-in, patients were randomized to receive initial standard doses of fimasartan (60 mg), valsartan (80 mg), or olmesartan (B1677269) (10 mg) for 2 weeks, followed by a forced up-titration to higher doses (fimasartan 120 mg, valsartan 160 mg, olmesartan 20 mg) for 4 weeks.[4][5]
-
Primary Endpoint: Reduction of sitting office systolic BP (SiSBP) of fimasartan compared to valsartan after 6 weeks.[4][5]
Mechanism of Action and Signaling Pathway
Fimasartan, like other angiotensin II receptor blockers (ARBs), selectively blocks the angiotensin II type 1 (AT1) receptor.[9][10][11][12] This prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][13] The blockade of the AT1 receptor also inhibits the release of aldosterone, which reduces sodium and water retention.[10][11]
The Renin-Angiotensin-Aldosterone System (RAAS) is the primary signaling pathway targeted by fimasartan.
Caption: Simplified diagram of the RAAS and the point of action for Fimasartan.
Experimental Workflow of a Non-Inferiority Trial
The following diagram illustrates a typical workflow for the non-inferiority trials discussed.
Caption: Generalized workflow of a non-inferiority clinical trial for Fimasartan.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Fimasartan versus Valsartan and Olmesartan on Office and Ambulatory Blood Pressure in Korean Patients with Mild-to-Moderate Essential Hypertension: A Randomized, Double-Blind, Active Control, Three-Parallel Group, Forced Titration, Multicenter, Phase IV Study (Fimasartan Achieving Systolic Blood Pressure Target (FAST) Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. Effect of Fimasartan versus Valsartan and Olmesartan on Office and Ambulatory Blood Pressure in Korean Patients with Mild-to-Moderate Essential Hypertension: A Randomized, Double-Blind, Active Control, Three-Parallel Group, Forced Titration, Multicenter, Phase IV Study (Fimasartan Achieving Systolic Blood Pressure Target (FAST) Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of fimasartan, a new angiotensin-receptor blocker, compared to losartan in mild-to-moderate hypertension | Zvartau | "Arterial’naya Gipertenziya" ("Arterial Hypertension") [htn.almazovcentre.ru]
- 7. A Randomized, Double-blind, Multicenter, Phase III Study to Evaluate the Efficacy and Safety of Fimasartan/Amlodipine Combined Therapy Versus Fimasartan Monotherapy in Patients With Essential Hypertension Unresponsive to Fimasartan Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of fimasartan and amlodipine therapy on carotid atherosclerotic plaque inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fimasartan - Wikipedia [en.wikipedia.org]
- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
Fimasartan vs. Candesartan: A Comparative Analysis of Efficacy in Blood Pressure Reduction
A comprehensive review of clinical data reveals that Fimasartan, a newer angiotensin II receptor blocker (ARB), demonstrates a comparable and, in some instances, statistically significant superior blood pressure-lowering effect compared to the established ARB, Candesartan, in patients with mild to moderate essential hypertension. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Efficacy in Blood Pressure Reduction: A Head-to-Head Comparison
A pivotal multicenter, randomized, double-blind, active comparator, parallel-group clinical trial provides key insights into the comparative efficacy of Fimasartan and Candesartan. The study enrolled 290 patients aged 19 to 75 years with mild to moderate hypertension, defined as a diastolic blood pressure (DBP) between 90 and 110 mmHg.[1] After a 2-week placebo run-in period, patients were randomly assigned to receive either Fimasartan (60 mg or 120 mg daily) or Candesartan (8 mg daily) for 12 weeks.[1]
Key Findings:
After 12 weeks of treatment, all three groups showed a significant decrease in both systolic blood pressure (SBP) and diastolic blood pressure (DBP).[1]
-
Diastolic Blood Pressure (DBP) Reduction: The reduction in DBP was numerically larger in the Fimasartan 60 mg group compared to the Candesartan 8 mg group, although this difference was not statistically significant.[1] Similarly, the DBP-lowering effect of Fimasartan 120 mg was also not significantly different from that of Candesartan 8 mg.[1]
-
Systolic Blood Pressure (SBP) Reduction: The SBP-lowering effect of Fimasartan 120 mg was found to be statistically larger than that of Candesartan 8 mg.[1] While the decrease in SBP was also larger in the Fimasartan 60 mg group compared to the Candesartan 8 mg group, this difference did not reach statistical significance.[1]
-
Response Rate: The response rate, defined as achieving a DBP of less than 90 mm Hg or a DBP reduction of more than 10 mm Hg at week 12, was nonsignificantly greater in both Fimasartan groups (81% for 60 mg and 72% for 120 mg) compared to the Candesartan 8 mg group (71%).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative clinical trial:
Table 1: Change in Diastolic and Systolic Blood Pressure at Week 12
| Treatment Group | Mean Change in DBP (mmHg) | Mean Change in SBP (mmHg) |
| Fimasartan 60 mg | Larger than Candesartan 8 mg (not statistically significant) | Larger than Candesartan 8 mg (not statistically significant) |
| Fimasartan 120 mg | Larger than Candesartan 8 mg (not statistically significant) | Statistically larger than Candesartan 8 mg |
| Candesartan 8 mg | Baseline for comparison | Baseline for comparison |
Table 2: Response Rates at Week 12
| Treatment Group | Response Rate (%) |
| Fimasartan 60 mg | 81 |
| Fimasartan 120 mg | 72 |
| Candesartan 8 mg | 71 |
Safety Profile
The safety profiles of both Fimasartan (60 mg and 120 mg) and Candesartan (8 mg) were found to be similar.[1] A slightly higher, though not statistically significant, incidence of hepatic enzyme elevation was observed in the Fimasartan 120 mg group.[1]
Experimental Protocols
Study Design
The pivotal study was a multicenter, randomized, double-blind, active comparator, parallel-group clinical trial.[1]
Participant Selection
-
Inclusion Criteria: Patients aged 19 to 75 years with mild to moderate essential hypertension, characterized by a diastolic blood pressure (DBP) ranging from 90 to 110 mmHg.[1]
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results but typically include secondary hypertension, severe renal or hepatic impairment, and contraindications to ARBs.
Treatment Protocol
-
Placebo Run-in: A 2-week single-blind placebo run-in period was implemented before randomization.[1]
-
Randomization: 290 eligible patients were randomly assigned to one of three treatment groups:
-
Fimasartan 60 mg once daily
-
Fimasartan 120 mg once daily
-
Candesartan 8 mg once daily
-
-
Treatment Duration: The treatment period was 12 weeks, with no dosage adjustments.[1]
Blood Pressure Measurement
While the specific brand and model of the sphygmomanometer were not detailed, standard clinical practices for blood pressure measurement in hypertension trials were likely followed. This generally involves:
-
Patients seated comfortably for at least 5 minutes in a quiet room.
-
Use of a validated and calibrated automated or manual sphygmomanometer.
-
Cuff size appropriate for the patient's arm circumference.
-
Multiple readings are typically taken, and the average is recorded.
-
Measurements are taken at consistent times of the day to minimize diurnal variations.
Ambulatory Blood Pressure Monitoring (ABPM) is also a common practice in modern hypertension trials to assess the 24-hour efficacy of a drug, though its use was not explicitly mentioned in the abstracts of the primary comparative study.
Visualizing the Mechanism and Workflow
Angiotensin II Receptor Blocker Signaling Pathway
Both Fimasartan and Candesartan are Angiotensin II Receptor Blockers (ARBs). They exert their antihypertensive effect by selectively blocking the AT1 receptor, which prevents angiotensin II from binding and causing vasoconstriction, aldosterone (B195564) release, and other effects that increase blood pressure.
Caption: Mechanism of action for Angiotensin II Receptor Blockers (ARBs).
Experimental Workflow of the Comparative Clinical Trial
The following diagram illustrates the key stages of the clinical trial comparing Fimasartan and Candesartan.
Caption: Workflow of the Fimasartan vs. Candesartan clinical trial.
References
Fimasartan vs. Losartan: A Comparative Analysis of Reno-Protective Efficacy in Diabetic Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reno-protective effects of Fimasartan and Losartan (B1675146), two angiotensin II receptor blockers (ARBs), in the context of diabetic chronic kidney disease (CKD). The information presented herein is based on findings from the "FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC)" trial, a prospective, phase III, randomized, double-blind, active-controlled, non-inferiority study.[1][2]
Comparative Efficacy Data
The primary endpoint of the FANTASTIC trial was the rate of change in albuminuria from baseline to week 24.[3] Fimasartan demonstrated a significantly greater reduction in the urinary albumin-to-creatinine ratio (ACR) compared to Losartan throughout the study period.[3][4]
Table 1: Percentage Change in Urinary Albumin-to-Creatinine Ratio (ACR) from Baseline
| Timepoint | Fimasartan Group (% Change in ACR) | Losartan Group (% Change in ACR) |
| Week 4 | -23.58 | -8.74 |
| Week 8 | -33.06 | -10.17 |
| Week 12 | -35.00 | -14.91 |
| Week 24 | -38.13 | -19.71 |
Data sourced from the FANTASTIC trial.[3][4] The difference in ACR reduction between the two groups was statistically significant (p < 0.01).[4]
Notably, the superior anti-proteinuric effect of Fimasartan was maintained even after adjusting for systolic blood pressure levels.[3][4] Baseline characteristics between the two groups, including ACR, systolic blood pressure (SBP), and diastolic blood pressure (DBP), were not significantly different.[3][4]
Table 2: Baseline Characteristics of Patients in the FANTASTIC Trial
| Parameter | Fimasartan Group | Losartan Group |
| Urinary Albumin-to-Creatinine Ratio (ACR) (mg/gCr) | 1376.84 | 1521.07 |
| Systolic Blood Pressure (SBP) (mmHg) | 154.69 | 154.47 |
| Diastolic Blood Pressure (DBP) (mmHg) | 83.96 | 83.83 |
Data sourced from the FANTASTIC trial.[3][4]
Regarding safety, there were no significant differences in the incidence of adverse events, including decline in estimated glomerular filtration rate (eGFR) and hyperkalemia, between the Fimasartan and Losartan groups.[3][4]
Experimental Protocols
The FANTASTIC trial was a multicenter, double-blind, 4-parallel-group, dose-titration, phase III study designed to compare the efficacy of Fimasartan and Losartan in reducing albuminuria in patients with diabetic kidney disease.[1][2][3]
Study Design: A total of 341 patients were randomized into the study.[3] The trial was designed as a non-inferiority study to compare the rate of change in albuminuria between Fimasartan and Losartan.[1]
Patient Population: The study recruited patients with hypertensive diabetic CKD with overt proteinuria.[1][2]
Randomization and Treatment: Participants were randomized into four groups on a 1:1:1:1 basis:
-
Fimasartan with standard SBP control (< 140 mmHg)
-
Fimasartan with strict SBP control (< 130 mmHg)
-
Losartan with standard SBP control (< 140 mmHg)
After an initial 24-week period, all participants were treated with Fimasartan for an additional 120 weeks in an open-label design, while maintaining their assigned SBP control targets.[1][2]
Endpoints:
-
Primary Endpoint: The rate of change in proteinuria, assessed by the spot urine albumin-creatinine ratio at 24 weeks.[1][2][3]
-
Secondary Endpoints: Cardiovascular and renal outcomes at 144 weeks, compared between the strict and standard SBP control groups.[1][2]
Mechanism of Action & Signaling Pathways
Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[5][6] By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which are key mediators in the pathophysiology of diabetic nephropathy.[5][6] This blockade of the Renin-Angiotensin-Aldosterone System (RAAS) is a well-established reno-protective strategy.[1]
While both drugs share a common mechanism of action, Fimasartan is suggested to have higher potency and stronger efficacy than Losartan.[1] Emerging pre-clinical evidence suggests that Fimasartan may possess additional reno-protective effects beyond AT1 receptor blockade, potentially through the modulation of inflammatory and oxidative stress pathways. Some studies indicate that Fimasartan can reduce renal inflammation and fibrosis by upregulating the Nrf2 pathway, a key regulator of cellular antioxidant responses.[7][8][9][10]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Fimasartan and Losartan.
References
- 1. FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC): study protocol for randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fimasartan, a Novel Angiotensin-Receptor Blocker, Protects against Renal Inflammation and Fibrosis in Mice with Unilateral Ureteral Obstruction: the Possible Role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fimasartan ameliorates renal ischemia reperfusion injury via modulation of oxidative stress, inflammatory and apoptotic cascades in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fimasartan and Valsartan: A Comparative Analysis of AT1 Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the Angiotensin II Type 1 (AT1) receptor binding affinities of Fimasartan and Valsartan (B143634), two prominent angiotensin II receptor blockers (ARBs). The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to delineate the pharmacological nuances between these two agents.
Introduction
Angiotensin II is a critical effector peptide in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis.[1] The majority of its physiological and pathophysiological actions, including vasoconstriction, aldosterone (B195564) release, and cellular proliferation, are mediated through the AT1 receptor, a G-protein-coupled receptor (GPCR).[2][3][4] Consequently, blocking the interaction between angiotensin II and the AT1 receptor is a primary therapeutic strategy for managing hypertension and other cardiovascular diseases. Fimasartan and Valsartan are selective AT1 receptor antagonists that competitively inhibit the actions of angiotensin II.[4][5] This guide focuses on the comparative binding characteristics of these two drugs to the AT1 receptor, a key determinant of their pharmacological potency.
Quantitative Comparison of Binding Affinity
The binding affinity of a drug to its receptor is a fundamental measure of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher affinity. Fimasartan demonstrates a significantly higher binding affinity for the AT1 receptor compared to Valsartan, as evidenced by the quantitative data summarized below.
| Drug | Parameter | Value | Species/Tissue Source | Radioligand | Reference |
| Fimasartan | IC50 | 0.13 nM | Rat adrenal cortex | [125I]Ang II | [6] |
| Valsartan | Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [125I]-Angiotensin II | [4] |
| Valsartan | pKi | 7.65 ± 0.12 | COS-7 cells expressing wild-type AT1 receptors | [3H]-Angiotensin II | [7][8] |
| Valsartan | Kd | 1.44 nM | Rat aortic smooth muscle cell AT1 receptor | [3H]Valsartan | [9] |
Note: pKi is the negative logarithm of the Ki value. A pKi of 7.65 corresponds to a Ki of approximately 22.39 nM.
Mechanism of Action and Signaling Pathway
Both Fimasartan and Valsartan are selective AT1 receptor antagonists. Fimasartan is described as a noncompetitive, insurmountable antagonist, while Valsartan acts as a competitive antagonist.[5][10] They act by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and other pressor effects.
Upon binding of angiotensin II, the AT1 receptor activates several intracellular signaling pathways. A primary pathway involves the Gq/11 protein, which stimulates phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events culminate in various cellular responses, including smooth muscle contraction. The AT1 receptor can also transactivate growth factor receptors, such as the epidermal growth factor receptor (EGFR), and activate other pathways involving Rho/Rho-kinase, contributing to cellular growth and inflammation.[2][12]
Experimental Protocols
The determination of binding affinity is typically performed using radioligand binding assays. These assays measure the ability of an unlabeled drug (e.g., Fimasartan or Valsartan) to compete with a radiolabeled ligand for binding to the receptor.
Radioligand Binding Assay for AT1 Receptor
A generalized protocol for a competitive binding assay is as follows:
-
Membrane Preparation:
-
Binding Reaction:
-
The prepared membranes (containing a specific amount of protein, e.g., 10 µg) are incubated in assay tubes.[7]
-
A fixed concentration of a radioligand (e.g., [125I]Ang II, [3H]-Angiotensin II, or [3H]Valsartan) is added.[4][7][9]
-
Varying concentrations of the unlabeled competitor drug (Fimasartan or Valsartan) are added to the tubes to generate a competition curve.
-
-
Incubation:
-
The reaction mixture is incubated, typically at room temperature, for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[4]
-
-
Separation and Quantification:
-
The reaction is terminated, and bound radioligand is separated from the free (unbound) radioligand, often by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[4]
-
The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a gamma or scintillation counter.[4]
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the logarithm of the competitor drug concentration.
-
The IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[4]
-
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. circulation.or.kr [circulation.or.kr]
- 11. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
A network meta-analysis comparing the efficacy and safety of various ARBs including Fimasartan
A comprehensive review of network meta-analyses reveals fimasartan (B1672672) as a potent and well-tolerated angiotensin II receptor blocker (ARB) for the management of hypertension. This guide synthesizes findings on its comparative efficacy and safety against other ARBs, providing essential data for researchers and drug development professionals.
Fimasartan, a novel ARB, demonstrates a rapid and sustained reduction in blood pressure, comparable and in some aspects superior to other established ARBs.[1][2][3][4] A network meta-analysis of 61 randomized controlled trials encompassing 14,249 patients highlighted that fimasartan and olmesartan (B1677269) showed the highest probabilities of ranking best for reducing sitting systolic blood pressure at four weeks.[1][2][3] This potent antihypertensive effect is maintained over a 24-hour dosing interval, positioning fimasartan as an effective once-daily treatment for essential hypertension.[5]
Comparative Efficacy of Angiotensin II Receptor Blockers
The primary measure of efficacy in antihypertensive trials is the reduction in blood pressure. The following tables summarize the comparative efficacy of various ARBs, including fimasartan, based on available network meta-analysis data.
Table 1: Comparative Efficacy in Lowering Sitting Systolic Blood Pressure (SBP) at 4 Weeks
| Treatment | Standardized Mean Difference (95% Credible Interval) vs. Placebo | Rank Probability (%) |
| Olmesartan | -0.987 (-1.29, -0.729) | 37 |
| Fimasartan | -0.966 (-1.21, -0.745) | 35 |
Data sourced from a network meta-analysis of 61 randomized controlled trials.[1][2][3]
Table 2: Comparative Efficacy in Lowering Blood Pressure vs. Other ARBs
| Comparison | Mean Difference in SBP (mm Hg) (95% CI) | Mean Difference in DBP (mm Hg) (95% CI) |
| Fimasartan vs. Comparators | -2.58 (-4.35 to -0.81) | -2.13 (-2.96 to -1.30) |
| Fimasartan vs. Comparators (Ambulatory) | -3.58 (-5.74 to -1.43) | -1.99 (-3.34 to -0.63) |
Data from a meta-analysis of 11 randomized controlled trials.[4][6]
Comparative Safety Profile
The safety and tolerability of an antihypertensive agent are critical for long-term patient adherence. Network meta-analyses have shown that the odds ratio of adverse events for all investigated ARBs, including fimasartan, did not significantly differ from that of placebo.[1][2][3] The most commonly reported adverse events with fimasartan are dizziness and headache, which are generally transient and not dose-related.[5][7]
Table 3: Comparative Safety of ARBs
| Treatment | Odds Ratio of Adverse Events vs. Placebo (95% Credible Interval) |
| All ARBs (including Fimasartan) | Not significantly different from placebo |
Finding from a network meta-analysis of 61 randomized controlled trials.[1][2][3]
Experimental Protocols
The data presented is derived from robust network meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.
Study Selection and Data Extraction
A systematic literature review is conducted across multiple databases (e.g., PubMed, Embase, Cochrane Central Register of Controlled Trials) to identify randomized controlled trials comparing various ARBs in patients with essential hypertension.[1][2][3][4] Inclusion criteria typically specify the study design (RCT), patient population (adults with hypertension), intervention (ARBs), and duration (e.g., up to 12 weeks).[1][2][3] Two independent reviewers typically perform the study selection and data extraction to minimize bias.[8]
Network Meta-Analysis Methodology
A Bayesian random-effects model is commonly used for the network meta-analysis.[1][2][3] This statistical approach allows for the combination of direct and indirect evidence from the included trials to estimate the comparative efficacy and safety of all treatments.[9] The primary efficacy endpoint is often the change in sitting systolic blood pressure from baseline.[1][2][3] Safety is typically assessed by the incidence of adverse events.[1][2][3] Treatment rankings are determined using rank probabilities (e.g., Surface Under the Cumulative Ranking Curve - SUCRA).
Visualizing the Mechanism and Methodology
To better understand the context of this analysis, the following diagrams illustrate the physiological pathway targeted by ARBs and the workflow of a network meta-analysis.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action for ARBs.
Caption: A simplified workflow for conducting a network meta-analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy and safety of fimasartan in patients with hypertension: A network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of fimasartan in patients with hypertension: A network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood Pressure-lowering Effect of Fimasartan Versus Comparators: A Cross-inference With a Systematic Review and Meta-analysis Through a Quality-management System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cardiovascular Events Among Users of Different Classes of Antihypertension Medications: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Health outcomes associated with various antihypertensive therapies used as first-line agents: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fimasartan Potassium Trihydrate in a Laboratory Setting
Essential Guidance for Researchers and Scientists on the Safe Handling and Disposal of Fimasartan Potassium Trihydrate
For researchers, scientists, and drug development professionals, the proper management and disposal of pharmaceutical compounds like this compound are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a non-peptide angiotensin II receptor antagonist used in hypertension research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a non-hazardous pharmaceutical waste.[1][2] This designation means that while it is not regulated under the Resource Conservation and Recovery Act (RCRA) as hazardous waste, it still requires specific disposal methods to prevent environmental contamination and potential harm to human health.[1] The primary and recommended method for the disposal of non-hazardous pharmaceutical waste is incineration.[1][3]
Waste Segregation and Container Management
Proper segregation of laboratory waste is the foundation of a safe disposal plan.[4][5][6] this compound waste should never be mixed with hazardous chemical waste, sharps waste, or general trash.[1] A color-coded system is recommended to simplify waste segregation.[4][5]
| Waste Type | Container Color | Accepted Materials |
| Non-Hazardous Pharmaceutical Waste | Blue | Expired or unused this compound powder, contaminated lab consumables (e.g., gloves, wipes, weigh boats), empty stock containers.[1][7] |
| Sharps Waste | Yellow | Needles, syringes with needles, scalpels, and broken glass ampoules contaminated with this compound.[3][4] |
| General Laboratory Waste | Black or Gray | Uncontaminated packaging, paper towels, and other non-hazardous materials.[4][5] |
All waste containers must be clearly labeled with the contents and the date of disposal.[1] Securely seal all containers to prevent leaks or spills.[1]
Disposal Workflow for this compound
The following diagram outlines the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Solid Waste (Unused/Expired Powder and Contaminated Consumables)
-
Segregation: Identify solid this compound waste, including unused or expired powder and contaminated items like gloves, wipes, and weigh boats.[1]
-
Containment: Place these materials into a designated and clearly labeled blue container for non-hazardous pharmaceutical waste.[1][7]
-
Storage: Ensure the container is securely sealed and stored in a designated, secure area away from general lab traffic until collection.
Contaminated Sharps
-
Immediate Disposal: Immediately place any sharps, such as needles or broken glass, that have come into contact with this compound into a puncture-resistant, yellow sharps container.[3][4]
-
Do Not Overfill: Never fill sharps containers beyond the indicated fill line.[3]
-
Secure Storage: Once full, securely lock the container and store it in the designated area for pickup.
Aqueous Solutions
-
Collection: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Treatment: While not typically required for non-hazardous pharmaceuticals, consult your institution's specific guidelines regarding the neutralization of aqueous waste before collection.
-
Storage: Store the sealed container in secondary containment to prevent spills.
Spill Management Protocol
In the event of a spill of this compound powder or solution, follow these steps to ensure safety and proper cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection, before beginning cleanup.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp paper towels to avoid aerosolization.[8]
-
Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials into the blue non-hazardous pharmaceutical waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or detergent solution, followed by a rinse with water if the cleaning agent is corrosive.[9][10]
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has been in contact with this compound is crucial before servicing, moving, or disposal.
-
Initial Cleaning: Remove any gross contamination by wiping surfaces with a damp cloth.[9]
-
Sanitization: Clean the equipment with warm, soapy water.[11]
-
Disinfection: For a more thorough decontamination, a 1:10 bleach solution can be used, with a contact time of at least 10-30 minutes.[8][10] Be aware that bleach can be corrosive to some metal surfaces, which should be rinsed with water after disinfection.[10]
-
Labeling: Once decontaminated, label the equipment as "Decontaminated" and complete any institutional clearance forms required.[9]
The following diagram illustrates the decision-making process for handling materials and equipment contaminated with this compound.
Caption: Decision matrix for handling contaminated items.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste management guidelines, as local regulations may vary.
References
- 1. trihazsolutions.com [trihazsolutions.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. blog.creliohealth.com [blog.creliohealth.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Laboratory Waste Segregation → Term [esg.sustainability-directory.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Spill in Laboratory [ors.od.nih.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. cmich.edu [cmich.edu]
Personal protective equipment for handling Fimasartan Potassium Trihydrate
Essential Safety and Handling of Fimasartan Potassium Trihydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2]
| PPE Category | Item | Specifications |
| Respiratory Protection | Self-contained breathing apparatus | Recommended to avoid dust formation.[1] |
| Eye Protection | Safety goggles | Should be worn to protect against splashes or dust.[1][2] |
| Hand Protection | Surgical gloves | Nitrile or neoprene gloves are preferred.[1][3] |
| Body Protection | Protective clothing, Full sleeves apron | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is recommended.[1][3] |
| Footwear | Closed-toe shoes | Standard laboratory practice. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood to minimize inhalation of any dust.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[6]
Storage:
-
Store the compound in a tightly closed container.[7]
-
The recommended storage temperature is refrigerated.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[4]
-
Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Containment: Wear appropriate PPE, including a self-contained breathing apparatus, and contain the spill.[1]
-
Clean-up: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[8] Place the collected material into a suitable, closed container for disposal.[8] For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Decontamination: Wash the spill area thoroughly with plenty of water.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if necessary.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][8] |
| Ingestion | Do not induce vomiting. Seek immediate medical assistance for gastric lavage.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.[8] Do not let the product enter drains.[8]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. This compound | CAS No: 1020110-23-9 [aquigenbio.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

